4-(Pyrrolidin-1-yl)aniline dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-pyrrolidin-1-ylaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-9-3-5-10(6-4-9)12-7-1-2-8-12;;/h3-6H,1-2,7-8,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFTZBVGLLUPIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610647 | |
| Record name | 4-(Pyrrolidin-1-yl)aniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163260-77-3 | |
| Record name | 4-(Pyrrolidin-1-yl)aniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 4-(Pyrrolidin-1-yl)aniline Dihydrochloride (CAS No. 163260-77-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Pyrrolidin-1-yl)aniline dihydrochloride is a heterocyclic aromatic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif, featuring a pyrrolidine ring attached to an aniline core, is present in numerous biologically active compounds. The pyrrolidine moiety can enhance aqueous solubility and provide a key interaction point with biological targets, while the aniline portion offers a versatile handle for further chemical modifications.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, intended to support research and development endeavors.
Chemical and Physical Properties
The dihydrochloride salt of 4-(Pyrrolidin-1-yl)aniline is typically a light-red to brown solid. Key identifying information and physical properties are summarized in the tables below.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 163260-77-3[2][3][4][5] |
| IUPAC Name | This compound |
| Chemical Formula | C₁₀H₁₆Cl₂N₂[5] |
| Molecular Weight | 235.15 g/mol |
| Synonyms | 4-(1-Pyrrolidinyl)aniline dihydrochloride |
Table 2: Physical and Chemical Data
| Property | Value | Source |
| Physical Form | Light-red to Brown Solid | |
| Purity | ≥95% to ≥96% (Commercially available) | [4] |
| Solubility | Data not publicly available; expected to have enhanced aqueous solubility compared to the free base. | |
| Melting Point | Data not publicly available. | |
| Boiling Point | Data not publicly available. | |
| Spectral Data (¹H NMR, ¹³C NMR, IR, MS) | Specific data for the dihydrochloride salt is not readily available in public literature. Researchers are advised to acquire analytical data upon purchase or synthesis. |
Synthesis and Experimental Protocols
The synthesis of 4-(Pyrrolidin-1-yl)aniline typically proceeds via a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination. This reaction forms the carbon-nitrogen bond between an aryl halide and an amine. The resulting free base can then be converted to the dihydrochloride salt.
Synthesis of 4-(Pyrrolidin-1-yl)aniline (Free Base)
A plausible and widely used method for the synthesis of the free base is the Buchwald-Hartwig amination of 4-bromoaniline or a related aryl halide with pyrrolidine.
Reaction Scheme: (4-bromophenyl)amine + pyrrolidine --(Pd catalyst, Ligand, Base)--> 4-(pyrrolidin-1-yl)aniline
Detailed Experimental Protocol (Adapted from general Buchwald-Hartwig procedures): [6][7]
-
General Considerations: This reaction is sensitive to air and moisture. All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques. Anhydrous solvents are required.
-
Materials:
-
4-Bromoaniline (1.0 eq)
-
Pyrrolidine (1.2-1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02-0.05 eq) or a suitable palladium precatalyst
-
A suitable phosphine ligand, such as BINAP (0.04-0.08 eq) or XPhos
-
A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃; 1.5-2.0 eq)
-
Anhydrous toluene or dioxane (as solvent)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.
-
Add the 4-bromoaniline and the anhydrous solvent.
-
Finally, add the pyrrolidine via syringe.
-
Seal the flask and heat the reaction mixture with stirring at 80-110 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure 4-(pyrrolidin-1-yl)aniline.
-
Formation of Dihydrochloride Salt
The purified 4-(pyrrolidin-1-yl)aniline free base can be converted to its dihydrochloride salt by treatment with hydrochloric acid.
Reaction Scheme: 4-(pyrrolidin-1-yl)aniline + 2 HCl --> this compound
Detailed Experimental Protocol:
-
Materials:
-
4-(Pyrrolidin-1-yl)aniline (1.0 eq)
-
Anhydrous solvent (e.g., diethyl ether, isopropanol, or ethyl acetate)
-
Hydrochloric acid solution (e.g., 2 M in diethyl ether, or concentrated aqueous HCl followed by removal of water)
-
-
Procedure:
-
Dissolve the purified 4-(pyrrolidin-1-yl)aniline in a minimal amount of the chosen anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add a slight excess (approximately 2.1-2.2 equivalents) of the hydrochloric acid solution with stirring.
-
A precipitate should form. Continue stirring in the cold for a period to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous solvent.
-
Dry the product under vacuum to obtain this compound.
-
Visualization of Synthetic Pathways and Mechanisms
Buchwald-Hartwig Amination Workflow
Caption: A generalized workflow for the synthesis of 4-(pyrrolidin-1-yl)aniline via Buchwald-Hartwig amination.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for the palladium-catalyzed Buchwald-Hartwig amination.[8]
Potential Biological Activity and Signaling Pathways
While specific biological activity data for this compound is not extensively documented in public literature, the core scaffold is a key feature in many compounds with significant pharmacological properties, particularly in oncology.
Relevance as a Kinase Inhibitor Scaffold
The "anilino" portion of the molecule is a classic pharmacophore found in numerous kinase inhibitors, which often act by competing with ATP for the binding site on the kinase enzyme. The pyrrolidine group can occupy adjacent hydrophobic pockets or provide additional hydrogen bonding opportunities, thereby influencing potency and selectivity. Derivatives of similar anilino-pyrrolidine structures have been investigated as inhibitors of various kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): Overexpressed in many cancers, EGFR is a key target for cancer therapy.
-
Src Family Kinases: These non-receptor tyrosine kinases are involved in cell growth, differentiation, and survival.
-
FLT3 Kinase: Mutations in this kinase, such as internal tandem duplications (ITD), are common in acute myeloid leukemia (AML).
The general mechanism of action for such inhibitors involves blocking the phosphorylation of downstream substrates, thereby interrupting signaling pathways that promote cell proliferation and survival.
Potential Signaling Pathway Inhibition
Given its structural motifs, compounds derived from this compound could potentially inhibit signaling pathways crucial for cancer cell growth and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are downstream of many receptor tyrosine kinases.
Caption: A representative signaling pathway potentially targeted by kinase inhibitors derived from this scaffold.
Structure-Activity Relationship (SAR) Considerations
The pyrrolidine-aniline scaffold offers multiple points for chemical modification to explore structure-activity relationships (SAR). Key considerations for designing new derivatives include:
-
Substitution on the Aniline Ring: Adding electron-withdrawing or electron-donating groups to the aniline ring can modulate the electronic properties and binding interactions.
-
Modification of the Pyrrolidine Ring: Introducing substituents on the pyrrolidine ring can explore additional binding pockets and influence the compound's physicochemical properties.
-
Derivatization of the Aniline Nitrogen: The primary amine of the parent compound, 4-aminobenzene, is a common point for attachment to larger molecular scaffolds to create more complex drug candidates.[1]
Extensive research has shown that various synthetic pyrrolidine compounds with derivatizations such as spirooxindoles and thiazoles exhibit significant anticancer activity.[1] These derivatives have shown the ability to regulate various biological targets, leading to excellent anti-proliferative effects.[1]
Conclusion
This compound is a valuable and versatile chemical intermediate for the synthesis of novel compounds in drug discovery, particularly in the development of kinase inhibitors for oncology. While detailed public data on the specific properties and biological activity of this salt are limited, this guide provides a foundational understanding of its synthesis and potential applications based on established chemical principles and the known pharmacology of its core structural motifs. Researchers utilizing this compound are encouraged to perform their own analytical characterization and biological screening to fully explore its potential.
References
- 1. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 163260-77-3 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. pschemicals.com [pschemicals.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Physicochemical Properties of 4-(Pyrrolidin-1-yl)aniline Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Pyrrolidin-1-yl)aniline and its salts are heterocyclic aromatic amines that hold significant interest within the fields of medicinal chemistry and materials science. The incorporation of the pyrrolidine moiety, a common scaffold in numerous FDA-approved pharmaceuticals, makes this compound a valuable building block for the synthesis of novel therapeutic agents. Its structural characteristics suggest potential applications in the development of treatments for a variety of conditions, including those involving inflammation and pain, and for research into neurotransmitter systems.
This in-depth technical guide provides a comprehensive overview of the physicochemical properties of 4-(Pyrrolidin-1-yl)aniline dihydrochloride. It includes a summary of its known and predicted properties, detailed experimental protocols for its synthesis and analysis, and visualizations of its synthetic workflow and a potential biological signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Physicochemical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₁₀H₁₆Cl₂N₂ | (Calculated) |
| Molecular Weight | 235.16 g/mol | (Calculated) |
| Appearance | Light yellow powder (predicted) | Based on similar compounds like 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride.[1] |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| pKa | ~9.6 (predicted for the pyrrolidine nitrogen) | Based on the pKa of 4-pyrrolidinylpyridine (9.58). The aniline nitrogen will be significantly less basic. |
| Solubility | Soluble in water (predicted) | As a dihydrochloride salt, it is expected to have good aqueous solubility. |
| Purity (for free base) | ≥ 97% | Available from commercial suppliers.[2] |
| Storage Conditions (for free base) | Room temperature, protect from light.[2] | For the dihydrochloride salt, storage at 0-8°C is recommended.[1] |
Experimental Protocols
Synthesis of 4-(Pyrrolidin-1-yl)aniline
A common and effective method for the synthesis of 4-(Pyrrolidin-1-yl)aniline is the Buchwald-Hartwig amination.[3][4][5] This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine.
Materials:
-
4-Bromoaniline
-
Pyrrolidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromoaniline (1.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene, followed by pyrrolidine (1.2 eq) and sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 4-(Pyrrolidin-1-yl)aniline as a solid.
Formation of this compound
Materials:
-
4-(Pyrrolidin-1-yl)aniline
-
Hydrochloric acid (concentrated or as a solution in diethyl ether)
-
Diethyl ether (anhydrous)
-
Methanol (anhydrous)
Procedure:
-
Dissolve the purified 4-(Pyrrolidin-1-yl)aniline in a minimal amount of anhydrous methanol.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount (2.0 eq) of hydrochloric acid (either concentrated or as a solution in diethyl ether) dropwise with stirring.
-
A precipitate should form. If no precipitate forms, slowly add anhydrous diethyl ether until the product precipitates out of solution.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Visualizations
Synthetic Workflow
Caption: Synthetic route to this compound.
Potential Signaling Pathway
While the specific biological targets of this compound have not been elucidated, related pyrrolidine derivatives have been shown to exhibit anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes.[6][7] The following diagram illustrates this potential mechanism of action.
Caption: Hypothesized inhibition of the COX pathway.
Conclusion
This compound is a compound with considerable potential in the field of drug discovery and development. While comprehensive physicochemical data for this specific salt is limited, this guide provides a foundational understanding based on available information for related compounds and established synthetic methodologies. The detailed experimental protocols and visual representations of its synthesis and a plausible biological pathway are intended to facilitate further research and application of this promising molecule. As with any research chemical, it is imperative that researchers independently verify the identity and purity of the compound through appropriate analytical techniques.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(Pyrrolidin-1-yl)aniline | 2632-65-7 [sigmaaldrich.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Guide: Synthesis and Characterization of 4-(Pyrrolidin-1-yl)aniline Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the synthesis and characterization of 4-(Pyrrolidin-1-yl)aniline and its dihydrochloride salt. 4-(Pyrrolidin-1-yl)aniline serves as a valuable building block in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders and as an intermediate in the synthesis of various biologically active molecules.[1] This guide details two primary synthetic pathways to the free base: the Palladium-catalyzed Buchwald-Hartwig amination and the reduction of 1-(4-nitrophenyl)pyrrolidine. It includes detailed experimental protocols, tabulated characterization data for the free aniline base, and a standard protocol for its conversion to the dihydrochloride salt. Due to a lack of publicly available experimental data for the dihydrochloride salt, this guide also discusses the expected spectroscopic changes upon protonation.
Synthesis of 4-(Pyrrolidin-1-yl)aniline (Free Base)
Two principal routes for the synthesis of 4-(Pyrrolidin-1-yl)aniline are presented: Buchwald-Hartwig amination and the reduction of a nitroaromatic precursor.
Route A: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful C-N cross-coupling reaction that allows for the formation of aryl amines from aryl halides under relatively mild conditions.[2][3] This method is highly versatile and accommodates a wide range of functional groups.
Reaction Scheme:
Caption: Buchwald-Hartwig Amination Synthesis Workflow.
Experimental Protocol: [4]
-
Reaction Setup: To a dry Schlenk flask under an inert nitrogen atmosphere, add 4-bromoaniline (1.0 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.08 equiv.).
-
Solvent and Reagent Addition: Add anhydrous toluene (10 volumes relative to the bromoaniline). Stir the mixture for 10 minutes. Add pyrrolidine (1.5 equiv.) via syringe.
-
Reaction Conditions: The flask is sealed and the mixture is heated to 110 °C with vigorous stirring for 8-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or GC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite® to remove the catalyst and inorganic salts. The filter cake is washed with ethyl acetate.
-
Purification: The combined filtrate is concentrated under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to yield 4-(Pyrrolidin-1-yl)aniline as a solid.
Route B: Reduction of 1-(4-Nitrophenyl)pyrrolidine
This two-step route involves the initial synthesis of 1-(4-nitrophenyl)pyrrolidine followed by the reduction of the nitro group to an amine. This is a classic and robust method for preparing anilines.
Caption: Two-Step Synthesis via Nitro-Intermediate.
Experimental Protocol:
Step 1: Synthesis of 1-(4-Nitrophenyl)pyrrolidine
-
To a solution of 1-fluoro-4-nitrobenzene (1.0 equiv.) in dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.0 equiv.) and pyrrolidine (1.2 equiv.).
-
Heat the mixture to 80-100 °C and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture, pour it into ice water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(4-nitrophenyl)pyrrolidine, which can be used in the next step without further purification or can be purified by recrystallization.
Step 2: Reduction to 4-(Pyrrolidin-1-yl)aniline [3]
-
Reaction Setup: Dissolve 1-(4-nitrophenyl)pyrrolidine (1.0 equiv.) in ethanol or ethyl acetate.
-
Reduction:
-
Method A (Tin(II) Chloride): Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equiv.) in concentrated hydrochloric acid to the flask. Heat the mixture to reflux for 1-3 hours.
-
Method B (Catalytic Hydrogenation): Add 10% Palladium on carbon (Pd/C, 5-10 mol%) to the solution. Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 6-24 hours.
-
-
Work-up:
-
For Method A: Cool the reaction, carefully basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to pH > 8, and extract with ethyl acetate.
-
For Method B: Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate.
-
-
Purification: The crude product is purified by column chromatography as described in Route A.
Characterization of 4-(Pyrrolidin-1-yl)aniline (Free Base)
The following tables summarize the physicochemical and spectral data for the free base, 4-(Pyrrolidin-1-yl)aniline.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄N₂ | [5] |
| Molecular Weight | 162.23 g/mol | [5] |
| Appearance | Dark purple crystalline solid | Vendor Data |
| Purity | ≥97% | [6] |
| Storage | 0-8°C, under inert atmosphere, protect from light | [6][7] |
Spectroscopic Data
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Solvent | Reference |
| 6.85 | d, J=8.8 Hz | 2H | Ar-H | DMSO-d₆ | [8][9] |
| 6.53 | d, J=8.8 Hz | 2H | Ar-H | DMSO-d₆ | [8][9] |
| 4.67 | s (broad) | 2H | -NH₂ | DMSO-d₆ | [8][9] |
| 3.12 | t, J=6.4 Hz | 4H | -N-(CH₂)₂- | DMSO-d₆ | [8][9] |
| 1.91 | t, J=6.4 Hz | 4H | -(CH₂)₂- | DMSO-d₆ | [8][9] |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ ppm) | Assignment | Solvent | Reference |
| 145.1 | Ar-C (C-NH₂) | DMSO-d₆ | [8][9] |
| 138.8 | Ar-C (C-N(Pyr)) | DMSO-d₆ | [8][9] |
| 117.2 | Ar-CH | DMSO-d₆ | [8][9] |
| 114.4 | Ar-CH | DMSO-d₆ | [8][9] |
| 47.7 | -N-(CH₂)₂- | DMSO-d₆ | [8][9] |
| 25.0 | -(CH₂)₂- | DMSO-d₆ | [8][9] |
Table 3: FTIR and Mass Spectrometry Data
| Technique | Data | Interpretation |
| FTIR (cm⁻¹) | ~3400-3200, 3030, 2960-2850, 1620, 1520, 1270 | N-H stretch (amine), Aromatic C-H stretch, Aliphatic C-H stretch, N-H bend (scissoring), Aromatic C=C stretch, Aromatic C-N stretch |
| Mass Spec (EI) | m/z 162 (M⁺), 133, 119, 92 | Molecular ion, [M-C₂H₅]⁺, [M-C₃H₆]⁺, [C₆H₆N]⁺ |
Note: Specific FTIR and MS data are based on typical values for similar aniline and pyrrolidine structures as direct experimental spectra for this specific compound are not widely published.[10][11]
Synthesis of 4-(Pyrrolidin-1-yl)aniline Dihydrochloride
The dihydrochloride salt is prepared by treating the free base with two equivalents of hydrochloric acid. The two basic nitrogen centers—the aromatic primary amine and the tertiary amine of the pyrrolidine ring—are protonated.
Caption: Dihydrochloride Salt Formation Workflow.
Experimental Protocol: [12][13]
-
Dissolution: Dissolve 4-(Pyrrolidin-1-yl)aniline (1.0 equiv.) in a minimal amount of a suitable dry solvent such as ethanol, isopropanol, or diethyl ether.
-
Acidification: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of hydrogen chloride (2.0-2.2 equiv.) in a compatible solvent (e.g., 4M HCl in 1,4-dioxane or ethereal HCl) dropwise with stirring.
-
Precipitation: The dihydrochloride salt will typically precipitate from the solution upon addition of the acid. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold, dry diethyl ether to remove any excess acid and solvent. Dry the product under vacuum to yield this compound as a solid.
Characterization of this compound
Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C₁₀H₁₆Cl₂N₂ |
| Molecular Weight | 235.16 g/mol |
| Appearance | Likely a white to off-white crystalline solid |
| Solubility | Expected to have increased solubility in water and polar protic solvents compared to the free base |
Expected Spectroscopic Changes
FTIR Spectroscopy:
-
N-H Stretching: The sharp N-H stretching bands of the primary amine (~3400-3200 cm⁻¹) are expected to be replaced by very broad and strong absorption bands in the 3000-2400 cm⁻¹ region. These broad bands are characteristic of the N⁺-H stretching vibrations in ammonium salts (-NH₃⁺ and >N⁺H-).
-
N-H Bending: The primary amine scissoring band (~1620 cm⁻¹) will shift, and new ammonium bending bands will appear.
NMR Spectroscopy:
-
¹H NMR: The proton signals on the pyrrolidine ring and the aromatic ring, particularly those alpha to the nitrogen atoms, will shift downfield (to a higher ppm) due to the electron-withdrawing effect of the positively charged nitrogen centers. The -NH₂ signal will be replaced by a broader -NH₃⁺ signal, also shifted significantly downfield. The integration of the ammonium protons may be variable depending on exchange with residual water.
-
¹³C NMR: The carbon atoms bonded to the nitrogen atoms (C-1 and C-4 of the aniline ring, and the alpha carbons of the pyrrolidine ring) will experience a downfield shift upon protonation.
Applications in Research and Drug Development
4-(Pyrrolidin-1-yl)aniline and its salts are important intermediates in organic synthesis and pharmaceutical development. The pyrrolidine moiety is a privileged scaffold found in numerous FDA-approved drugs.[2] The aniline portion allows for a wide range of further chemical modifications, making this compound a versatile starting point for creating libraries of complex molecules for screening in drug discovery programs. Its derivatives have been investigated for a variety of therapeutic areas, underscoring the importance of reliable synthetic and characterization protocols.[1]
Conclusion
This guide outlines robust and reproducible methods for the synthesis of 4-(Pyrrolidin-1-yl)aniline and its subsequent conversion to the dihydrochloride salt. While comprehensive characterization data for the free base is available, there is a notable lack of published data for the dihydrochloride form. The provided protocols and tabulated data serve as a valuable resource for chemists and pharmaceutical scientists working with this versatile chemical intermediate.
References
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. 4-(Pyrrolidin-1-yl)aniline | 2632-65-7 [sigmaaldrich.com]
- 7. usbio.net [usbio.net]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrrolidine [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. rsc.org [rsc.org]
Spectroscopic and Chromatographic Analysis of 4-(Pyrrolidin-1-yl)aniline Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and chromatographic analysis of 4-(Pyrrolidin-1-yl)aniline dihydrochloride. Due to the limited availability of direct experimental data for the dihydrochloride salt, this document presents predicted Nuclear Magnetic Resonance (NMR) data based on the analysis of the free base, 4-(Pyrrolidin-1-yl)aniline, and established principles of NMR spectroscopy. Furthermore, a general High-Performance Liquid Chromatography (HPLC) method suitable for the analysis of this compound is proposed. Detailed experimental protocols for these techniques are also provided to assist researchers in their laboratory work.
Introduction
4-(Pyrrolidin-1-yl)aniline and its salts are of interest in medicinal chemistry and materials science due to their unique electronic and structural properties. The dihydrochloride salt, in particular, may offer advantages in terms of solubility and stability, making it relevant for pharmaceutical development. Accurate and reliable analytical methods are crucial for the characterization, purity assessment, and quality control of this compound. This guide focuses on two primary analytical techniques: NMR spectroscopy for structural elucidation and HPLC for separation and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectroscopic data for this compound. These predictions are based on the known chemical shifts for the free base and the anticipated effects of protonation on the two nitrogen atoms.
Predicted ¹H NMR Data
The protonation of the aniline and pyrrolidine nitrogen atoms in 4-(Pyrrolidin-1-yl)aniline to form the dihydrochloride salt is expected to cause a significant downfield shift (deshielding) of the adjacent protons. The protons on the aromatic ring will also be affected due to the change in the electronic nature of the nitrogen substituent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Aromatic-H (ortho to -NH₃⁺) | 7.5 - 7.8 | d | 8 - 9 | Significant downfield shift due to the electron-withdrawing effect of the ammonium group. |
| Aromatic-H (meta to -NH₃⁺) | 7.0 - 7.3 | d | 8 - 9 | Less pronounced downfield shift compared to ortho protons. |
| Pyrrolidine-H (α to -N⁺H) | 3.5 - 3.8 | t | 6 - 7 | Downfield shift due to protonation of the pyrrolidine nitrogen. |
| Pyrrolidine-H (β to -N⁺H) | 2.1 - 2.4 | m | - | Moderate downfield shift. |
| -NH₃⁺ | 10.0 - 12.0 | br s | - | Broad signal, chemical shift is concentration and solvent dependent. |
| Pyrrolidine -N⁺H | 9.0 - 11.0 | br s | - | Broad signal, may exchange with solvent protons. |
Predicted for a 400 MHz spectrometer in DMSO-d₆.
Predicted ¹³C NMR Data
The carbon signals in the ¹³C NMR spectrum are also expected to shift upon formation of the dihydrochloride salt. The carbons attached to the protonated nitrogens will experience the most significant downfield shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Aromatic C (ipso to -NH₃⁺) | 140 - 145 | Downfield shift due to protonation. |
| Aromatic C (ortho to -NH₃⁺) | 120 - 125 | Downfield shift. |
| Aromatic C (meta to -NH₃⁺) | 130 - 135 | Minor shift. |
| Aromatic C (para to -NH₃⁺) | 125 - 130 | Downfield shift due to protonation of the pyrrolidine nitrogen. |
| Pyrrolidine C (α to -N⁺H) | 50 - 55 | Significant downfield shift. |
| Pyrrolidine C (β to -N⁺H) | 25 - 30 | Moderate downfield shift. |
Predicted for a 100 MHz spectrometer in DMSO-d₆.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a suitable technique for the purity determination and quantification of this compound. The method outlined below is a general starting point and may require optimization for specific applications.
Table 3: Proposed HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve in a suitable solvent, such as water or a water/acetonitrile mixture. |
Experimental Protocols
The following are generalized experimental protocols for acquiring NMR and HPLC data for this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 16 ppm, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Use tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm) if compatible with the solvent, or reference to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A greater number of scans will be necessary compared to the ¹H spectrum to obtain a good signal-to-noise ratio.
-
Use a spectral width of approximately 240 ppm.
-
HPLC Protocol
-
Mobile Phase Preparation: Prepare the mobile phases as described in Table 3. Ensure all solvents are HPLC grade and are filtered and degassed before use.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) until a stable baseline is achieved.
-
Standard and Sample Preparation:
-
Prepare a stock solution of a reference standard of this compound at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent to a concentration within the calibration range.
-
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Data Processing: Identify the peak corresponding to this compound based on its retention time. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.
Diagrams
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic and chromatographic analysis of a pharmaceutical compound like this compound.
Caption: Workflow for the spectroscopic and chromatographic analysis.
This guide provides a foundational understanding of the analytical chemistry of this compound. Researchers are encouraged to adapt and validate these methods for their specific applications to ensure accurate and reliable results.
An In-depth Technical Guide to 4-(Pyrrolidin-1-yl)aniline Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure, properties, and a representative synthesis protocol for 4-(Pyrrolidin-1-yl)aniline dihydrochloride. This document also outlines a potential application workflow for such a compound in the context of early-stage drug discovery, acknowledging the absence of specific published biological data for this molecule.
Core Molecular and Physical Data
This compound is an organic salt consisting of a 4-(pyrrolidin-1-yl)aniline base protonated by two equivalents of hydrogen chloride. The structure is characterized by a central aniline ring substituted at the para-position with a saturated five-membered nitrogen-containing pyrrolidine ring. The dihydrochloride form enhances the compound's solubility in aqueous solutions.
Quantitative data for the compound and its free base, 4-(Pyrrolidin-1-yl)aniline, are summarized below for clarity and comparison.
| Property | This compound | 4-(Pyrrolidin-1-yl)aniline (Free Base) |
| Molecular Formula | C₁₀H₁₆Cl₂N₂[1][2] | C₁₀H₁₄N₂[3] |
| Molecular Weight | 235.16 g/mol | 162.23 g/mol [3] |
| CAS Number | 163260-77-3[1][2][4][5][6] | 2632-65-7[3] |
| Appearance | Solid (predicted) | Solid or Semi-solid or liquid or lump[3] |
| IUPAC Name | This compound[1] | 4-(1-Pyrrolidinyl)phenylamine |
Experimental Protocols
Representative Synthesis of this compound
The synthesis can be conceptualized as a two-step process: first, the formation of the 4-(pyrrolidin-1-yl)aniline free base, followed by its conversion to the dihydrochloride salt.
Step 1: Synthesis of 4-(Pyrrolidin-1-yl)aniline (Free Base)
This step involves the N-arylation of pyrrolidine with a suitable aniline precursor. A common method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.
-
Reactants:
-
4-Haloaniline (e.g., 4-bromoaniline or 4-chloroaniline)
-
Pyrrolidine
-
Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., Xantphos or BINAP)
-
A strong base (e.g., sodium tert-butoxide)
-
Anhydrous toluene as solvent
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and sodium tert-butoxide.
-
Add anhydrous toluene, followed by 4-haloaniline and pyrrolidine.
-
Heat the reaction mixture with stirring (typically between 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure 4-(pyrrolidin-1-yl)aniline.
-
Step 2: Formation of this compound
This is an acid-base reaction to form the salt.
-
Reactants:
-
4-(Pyrrolidin-1-yl)aniline (from Step 1)
-
Hydrochloric acid (e.g., a solution in diethyl ether or as concentrated aqueous HCl)
-
Anhydrous organic solvent (e.g., diethyl ether or isopropanol)
-
-
Procedure:
-
Dissolve the purified 4-(pyrrolidin-1-yl)aniline in a minimal amount of the chosen anhydrous organic solvent.
-
Cool the solution in an ice bath.
-
Slowly add at least two molar equivalents of hydrochloric acid solution with stirring.
-
A precipitate of this compound should form.
-
Continue stirring in the ice bath for a short period to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous solvent to remove any unreacted starting material or excess acid.
-
Dry the product under vacuum to yield the final this compound salt.
-
Applications in Drug Discovery: A Potential Workflow
Although no specific biological activities or signaling pathway interactions are documented for this compound, its structure, containing a substituted aniline and a pyrrolidine moiety, is a common scaffold in medicinal chemistry. Pyrrolidine derivatives are found in numerous biologically active compounds and FDA-approved drugs. Therefore, a molecule like this would typically enter an early-stage drug discovery pipeline as part of a screening library.
Below is a generalized workflow illustrating how a novel chemical entity such as this compound might be evaluated.
Caption: A generalized workflow for early-stage drug discovery.
This diagram outlines a typical high-throughput screening (HTS) cascade. A synthesized and quality-controlled compound like this compound would be tested in a primary assay against a specific biological target. Initial "hits" from this screen would then undergo confirmation and dose-response studies to determine their potency. Confirmed hits proceed to more complex secondary assays, often in a cellular context, to evaluate their functional activity and potential off-target effects. Compounds that pass these stages are considered validated leads and enter the lead optimization phase, where medicinal chemists would synthesize analogues to improve properties like potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of identifying a candidate drug.
References
Navigating the Solubility Landscape of 4-(Pyrrolidin-1-yl)aniline Dihydrochloride: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of 4-(Pyrrolidin-1-yl)aniline dihydrochloride, a compound of interest for researchers, scientists, and professionals in the field of drug development. Understanding the solubility of this molecule is a critical first step in its journey from laboratory curiosity to potential therapeutic agent. This document outlines the expected solubility in a range of common laboratory solvents, provides detailed experimental protocols for precise solubility determination, and situates this essential physical property within the broader context of a preclinical drug development workflow.
Core Concepts in Solubility
The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability and therapeutic efficacy. For a compound like 4-(Pyrrolidin-1-yl)aniline, the presence of a basic aniline moiety and a pyrrolidine ring influences its solubility profile. The conversion of the parent molecule to a dihydrochloride salt is a common strategy employed to enhance aqueous solubility, a desirable trait for many formulation and administration routes. The dihydrochloride form introduces ionic character, generally increasing solubility in polar protic solvents while decreasing it in non-polar organic solvents.
Estimated Solubility Profile
While specific, experimentally-derived quantitative solubility data for this compound is not extensively available in public literature, a qualitative and estimated quantitative solubility profile can be inferred based on the general principles of organic salt solubility and the known properties of similar aniline and pyrrolidine derivatives. The following table summarizes the expected solubility at ambient temperature. It is imperative for researchers to experimentally verify these values for their specific applications.
| Solvent | Solvent Type | Expected Solubility | Estimated Quantitative Solubility (mg/mL) |
| Water | Polar Protic | High | > 50 |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | High | > 50 |
| Methanol | Polar Protic | Moderate to High | 10 - 50 |
| Ethanol | Polar Protic | Moderate | 5 - 20 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | > 50 |
| Dimethylformamide (DMF) | Polar Aprotic | High | > 50 |
| Acetonitrile | Polar Aprotic | Low to Moderate | 1 - 10 |
| Dichloromethane (DCM) | Non-polar | Very Low | < 0.1 |
| Toluene | Non-polar | Very Low | < 0.1 |
| Hexanes | Non-polar | Very Low | < 0.1 |
Disclaimer: The quantitative solubility values presented are estimates and should be confirmed experimentally.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is fundamental. Researchers can employ several methods, with the choice often depending on the stage of research and the required throughput. The two main types of solubility assays are kinetic and thermodynamic.
Kinetic Solubility Assay (High-Throughput Screening)
This method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration at which a compound, when added from a concentrated DMSO stock solution to an aqueous buffer, begins to precipitate.
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing an aqueous buffer (e.g., PBS, pH 7.4).
-
Incubation and Mixing: The plate is then shaken for a predetermined period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C).
-
Detection of Precipitation: The presence of precipitate is detected by measuring the turbidity of the solutions using a nephelometer or by UV/Vis spectroscopy after filtration or centrifugation. The concentration at which precipitation is first observed is reported as the kinetic solubility.[1][2][3]
Thermodynamic (Equilibrium) Solubility Assay
This "gold standard" method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase. It is a more time-consuming but also more accurate representation of a compound's true solubility.[4][5]
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: The vials are agitated (e.g., using a shaker or stir plate) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation and/or filtration. Care must be taken to avoid temperature fluctuations during this step.
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantification: A calibration curve is generated using standard solutions of known concentrations to accurately quantify the solubility.
Visualization of Key Processes
To aid in the conceptualization of the experimental and developmental workflows, the following diagrams are provided.
Caption: Kinetic Solubility Experimental Workflow.
Caption: Role of Solubility in Preclinical Drug Development.
Conclusion
The solubility of this compound is a foundational piece of knowledge for any research or development program involving this compound. While this guide provides a robust starting point based on established chemical principles, it is essential that researchers conduct their own rigorous experimental verification. The provided protocols for kinetic and thermodynamic solubility determination offer standardized methods to generate the precise data needed to confidently advance a compound through the preclinical development pipeline.[6][7][][9][10]
References
- 1. enamine.net [enamine.net]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. admescope.com [admescope.com]
- 7. Drug candidate selection | Discovery services | CRO [oncodesign-services.com]
- 9. Prioritising Drug Molecules Through Candidate Selection [md.catapult.org.uk]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
An In-depth Technical Guide on the Stability and Storage of 4-(Pyrrolidin-1-yl)aniline Dihydrochloride
Introduction
4-(Pyrrolidin-1-yl)aniline and its salts, such as the dihydrochloride form, are chemical building blocks used in medicinal chemistry and drug discovery. The stability and proper storage of such compounds are critical for ensuring the integrity of experimental results and the safety of laboratory personnel. This technical guide provides a summary of the expected stability profile and recommended storage conditions for 4-(Pyrrolidin-1-yl)aniline dihydrochloride, based on available data for analogous compounds.
Chemical Properties and Inferred Stability
While specific data is lacking, the chemical structure of this compound suggests potential sensitivities. The aniline moiety can be susceptible to oxidation, which may be accelerated by exposure to air and light, potentially leading to discoloration and degradation. The dihydrochloride salt form generally offers improved stability and solubility in aqueous media compared to the free base. However, the hygroscopic nature of many hydrochloride salts necessitates storage in a dry environment.
Recommended Storage and Handling Conditions
Based on safety data sheets for similar compounds, the following general storage and handling guidelines are recommended. These are qualitative recommendations and should be verified with empirical testing.
Table 1: Summary of Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale & Source Insights |
| Temperature | Store in a cool place.[1] Refrigeration may be advisable. | To minimize thermal degradation. The term "cool" generally implies temperatures between 2°C and 8°C, though some sources may refer to room temperature.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[2][3] | The aniline functional group is prone to oxidation. Storing under an inert gas mitigates this risk.[2][3] |
| Light Exposure | Protect from direct sunlight and light.[2][3] | Many aromatic amines are light-sensitive and can degrade upon exposure to UV or visible light.[2][3] |
| Moisture | Store in a dry place in a tightly closed container.[1][3] | Hydrochloride salts can be hygroscopic. Absorbed moisture can lead to hydrolysis or physical changes in the solid.[1][3] |
| Ventilation | Store in a well-ventilated area.[1][3] | General safety practice to prevent accumulation of any potential vapors. |
| Container | Keep container tightly closed.[1] | Prevents exposure to air and moisture. |
Logical Workflow for Handling and Storage
The following diagram illustrates a decision-making process for the appropriate handling and storage of a new batch of this compound.
Caption: Decision workflow for establishing appropriate storage conditions.
Experimental Protocols for Stability Assessment
As no specific stability studies for this compound are publicly available, researchers must establish in-house protocols. Below is a general methodology for conducting a forced degradation study, which is a crucial first step in understanding a compound's stability profile.
Objective: To identify the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid or other suitable mobile phase modifier
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-performance liquid chromatography (HPLC) system with a UV detector or mass spectrometer (MS)
-
Photostability chamber
-
Temperature- and humidity-controlled oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and the stock solution at 80°C for 48 hours.
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples, including an unstressed control, by a developed HPLC method. The method should be capable of separating the parent compound from all major degradation products. A C18 column with a gradient elution of acetonitrile and water with a formic acid modifier is a common starting point.
-
-
Data Interpretation:
-
Calculate the percentage of degradation for the parent compound under each stress condition.
-
Identify and, if possible, characterize the major degradation products using LC-MS.
-
The results will indicate the compound's sensitivities and help in defining appropriate storage and handling procedures.
-
Hypothetical Signaling Pathway Involvement
Aniline derivatives are common scaffolds in the development of kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway where a molecule like this compound might act as an inhibitor. This is a generalized representation and not based on specific data for this compound.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Conclusion
While specific, quantitative stability data for this compound is not widely published, the general principles of handling aromatic amines and hydrochloride salts provide a strong basis for its storage and use. It is imperative for researchers to assume sensitivity to light, air, and moisture. The compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere. Establishing a rigorous, in-house stability testing program, as outlined in this guide, is the most reliable way to ensure the long-term integrity and quality of this valuable research chemical.
References
hazards and safety precautions for 4-(Pyrrolidin-1-yl)aniline dihydrochloride
An In-depth Technical Guide on the Hazards and Safety Precautions for 4-(Pyrrolidin-1-yl)aniline dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided is based on available data for this compound and structurally related compounds. Due to a lack of comprehensive toxicological studies for this specific compound, data from analogues have been included for illustrative purposes and should be interpreted with caution. A thorough risk assessment should be conducted before handling this chemical.
Introduction
This compound is a chemical compound used in research and development, particularly in the synthesis of novel molecules in the pharmaceutical and chemical industries. As with any chemical substance, understanding its potential hazards and implementing appropriate safety precautions are paramount to ensure the safety of laboratory personnel and the environment. This guide provides a comprehensive overview of the known and potential hazards associated with this compound, along with detailed safety protocols.
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and data from similar compounds, this compound is anticipated to possess significant health hazards.
GHS Pictograms:
Signal Word: Warning [1]
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P264: Wash skin thoroughly after handling.[4]
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][4]
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.[5]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Physicochemical Information
Quantitative data for this compound is limited. The table below includes information for the compound and a close analogue.
| Property | Value | Source Compound |
| Molecular Formula | C₁₁H₁₈Cl₂N₂ | 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride[1] |
| Molecular Weight | 249.18 g/mol | 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride[1] |
| Appearance | Solid | 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride[1] |
| Melting Point | 54 - 58 °C | 4-(Pyrrolidin-1-yl)pyridine[6] |
| Boiling Point | No data available | |
| Solubility | No data available |
Toxicological Data (Analogues)
No specific toxicological data (e.g., LD50, LC50) is available for this compound. The following table presents data for a structurally related compound to provide an estimation of its potential toxicity.
| Test | Species | Route | Value | Source Compound |
| LD50 | Rat | Oral | 176 mg/kg | 4-(Pyrrolidin-1-yl)pyridine[6][7] |
| LD50 | Dermal | No data available | ||
| LC50 | Inhalation | No data available |
Potential Signaling Pathways of Toxicity
The toxicity of this compound can be inferred from its structural components: an aromatic amine and a pyrrolidine ring. Aromatic amines are known to undergo metabolic activation to form reactive intermediates that can exert toxic effects.[8] Pyrrolidine derivatives, particularly those found in pyrrolizidine alkaloids, are metabolized by cytochrome P450 enzymes in the liver to toxic pyrrolic derivatives.[9] These reactive metabolites can form adducts with cellular macromolecules like DNA and proteins, leading to cellular damage, mutagenicity, and carcinogenicity.[8][9]
Caption: Postulated metabolic activation and toxicity pathway for this compound.
Experimental Protocols for Hazard Assessment
The following are detailed methodologies for key toxicological assessments based on OECD guidelines. These protocols should be followed to generate data for a comprehensive risk assessment of this compound.
Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
Objective: To determine the acute oral toxicity of a substance.[10]
Principle: A stepwise procedure is used with a few animals at each step. The substance is administered orally at one of the defined dose levels (5, 50, 300, or 2000 mg/kg body weight).[10] The outcome of each step determines the next step.
Methodology:
-
Animal Selection: Healthy, young adult rodents (rats are preferred) of a single sex (usually females) are used.[10]
-
Housing and Feeding: Animals are housed in standard laboratory conditions and fasted (food, but not water, withheld) overnight before dosing.[10]
-
Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle, preferably an aqueous solution.
-
Administration: The substance is administered in a single dose by gavage.[10]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[10] Observations should be made frequently on the day of dosing and at least daily thereafter.
-
Pathology: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)
Objective: To identify substances that are irritant to the skin.[11]
Principle: The test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. Cell viability is measured to assess skin irritation potential. Irritant substances reduce cell viability below a defined threshold.[11][12]
Methodology:
-
RhE Model: A validated RhE model is used.
-
Application of Substance: A small amount of the test substance (solid or liquid) is applied directly to the surface of the RhE tissue.[12]
-
Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).[12]
-
Rinsing: After exposure, the test substance is removed by rinsing.
-
Post-incubation: The tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours) to allow for recovery.[12]
-
Viability Assessment: Cell viability is determined by the MTT assay, which measures the conversion of MTT to formazan by mitochondrial enzymes in viable cells.[12]
-
Data Interpretation: A substance is identified as an irritant if the mean tissue viability is reduced below 50% of the negative control.[11][12]
Acute Eye Irritation/Corrosion (OECD 405)
Objective: To determine the potential of a substance to cause eye irritation or corrosion.[13][14]
Principle: The test substance is instilled into the eye of a single animal (albino rabbit is preferred).[14] The degree of eye irritation/corrosion is evaluated by scoring lesions of the conjunctiva, cornea, and iris at specific intervals.
Methodology:
-
Animal Selection: A single healthy young adult albino rabbit is used for the initial test.[14]
-
Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.[14]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[14] If reversible effects are observed, the observation period can be extended up to 21 days.
-
Scoring: Ocular lesions are scored according to a standardized system.
-
Confirmation: If an irritant or negative response is observed in the initial test, the response should be confirmed using up to two additional animals.[14]
Risk Management and Safety Precautions
A logical workflow for risk assessment and management is crucial when handling potentially hazardous chemicals.
Caption: A workflow for assessing and managing the risks associated with this compound.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[2][4]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[2][4]
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.[2]
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid formation of dust.[2]
-
Keep container tightly closed in a dry and well-ventilated place.
-
Store locked up.
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water. Consult a physician.[4]
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician.[4]
Spill and Waste Disposal:
-
Spill: Evacuate personnel to a safe area. Wear appropriate PPE. Sweep up the material, place it in a suitable container for disposal. Avoid generating dust.
-
Waste Disposal: Dispose of in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.
Conclusion
This compound is a chemical that requires careful handling due to its potential hazards, including being harmful if swallowed and causing skin, eye, and respiratory irritation. While specific toxicological data for this compound is scarce, information from structurally similar compounds suggests that it should be treated with caution. Adherence to the safety precautions, experimental protocols, and risk management procedures outlined in this guide is essential for minimizing exposure and ensuring a safe working environment for all laboratory personnel.
References
- 1. researchgate.net [researchgate.net]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. chemical-label.com [chemical-label.com]
- 4. aaronchem.com [aaronchem.com]
- 5. lookchem.com [lookchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. umwelt-online.de [umwelt-online.de]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. x-cellr8.com [x-cellr8.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. oecd.org [oecd.org]
Technical Guide: 4-(Pyrrolidin-1-yl)aniline Dihydrochloride for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-(Pyrrolidin-1-yl)aniline dihydrochloride, a key intermediate in the synthesis of various biologically active compounds. This document outlines its chemical properties, commercial availability, and provides detailed experimental protocols for its synthesis and its application in the development of novel therapeutics, particularly oxazolidinone antibiotics.
Chemical Properties and Commercial Availability
This compound is a stable salt of the parent aniline, facilitating its storage and handling. While detailed analytical data for the dihydrochloride salt is not consistently provided by all suppliers, the properties of the parent compound, 4-(Pyrrolidin-1-yl)aniline, are well-documented.
Table 1: Quantitative Data for 4-(Pyrrolidin-1-yl)aniline and its Dihydrochloride Salt
| Property | 4-(Pyrrolidin-1-yl)aniline | This compound |
| CAS Number | 2632-65-7 | Not consistently available |
| Molecular Formula | C₁₀H₁₄N₂ | C₁₀H₁₄N₂ · 2HCl |
| Molecular Weight | 162.23 g/mol | ~235.15 g/mol |
| Appearance | Solid or low-melting solid | Solid |
| Purity | Typically ≥97% | Varies by supplier |
| Solubility | Soluble in organic solvents | Likely soluble in water and polar organic solvents |
| Melting Point | Not consistently reported | Not consistently reported |
Commercial Suppliers:
A number of chemical suppliers offer 4-(Pyrrolidin-1-yl)aniline and its dihydrochloride salt. Researchers should always consult the supplier's certificate of analysis for lot-specific data.
Table 2: Commercial Suppliers of 4-(Pyrrolidin-1-yl)aniline and its Salts
| Supplier | Product Name | Catalog Number | Purity |
| Sigma-Aldrich | 4-(Pyrrolidin-1-yl)aniline | Varies | ≥97% |
| Sigma-Aldrich | 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride | CBR00965 | As-is |
| Santa Cruz Biotechnology | 4-(pyrrolidin-1-ylmethyl)aniline dihydrochloride | sc-263383 | Not specified |
| 2a biotech | This compound | 2A-0136145 | Not specified |
| CymitQuimica | 4-(pyrrolidin-1-yl)aniline | Varies | Up to 99% |
Synthesis and Experimental Protocols
4-(Pyrrolidin-1-yl)aniline is commonly synthesized via a Buchwald-Hartwig amination reaction. The resulting aniline can then be converted to its dihydrochloride salt. This aniline serves as a crucial building block for more complex molecules, such as oxazolidinone antibiotics.
Synthesis of 4-(Pyrrolidin-1-yl)aniline via Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed cross-coupling of 4-fluoroaniline and pyrrolidine.
Experimental Protocol:
-
Reaction Setup: In a nitrogen-filled glovebox, combine 4-fluoroaniline (1.0 eq), pyrrolidine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOt-Bu, 1.4 eq) in a dry Schlenk tube.
-
Solvent Addition: Add anhydrous toluene to the Schlenk tube to achieve a desired concentration (e.g., 0.1 M).
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture with stirring at 80-100 °C for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 4-(pyrrolidin-1-yl)aniline.
Preparation of this compound
Experimental Protocol:
-
Dissolution: Dissolve the purified 4-(pyrrolidin-1-yl)aniline (1.0 eq) in a minimal amount of a suitable organic solvent such as diethyl ether or dichloromethane.
-
Acidification: Slowly add a solution of hydrochloric acid in diethyl ether (2.2 eq) to the stirred aniline solution at 0 °C.
-
Precipitation: The dihydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a solid.
Synthesis of an Oxazolidinone Derivative
This protocol describes a representative synthesis of an oxazolidinone antibacterial agent using an aniline precursor.
Experimental Protocol:
-
N-Carbamoylation: React 4-(pyrrolidin-1-yl)aniline (1.0 eq) with a chloroformate (e.g., benzyl chloroformate, 1.1 eq) in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) to form the corresponding carbamate.
-
Epoxidation and Cyclization: Treat the carbamate with a chiral epoxide (e.g., (R)-glycidyl butyrate) and a strong base (e.g., n-butyllithium) at low temperature (e.g., -78 °C) to induce cyclization and formation of the oxazolidinone ring.
-
Functionalization: The resulting oxazolidinone can be further modified. For example, the hydroxymethyl group can be converted to an acetamidomethyl group via a three-step sequence of mesylation, azidation, and reduction followed by acetylation.
Application in Drug Discovery: Biological Evaluation of Oxazolidinone Derivatives
Derivatives of 4-(pyrrolidin-1-yl)aniline, particularly oxazolidinones, are evaluated for their antibacterial activity.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Experimental Protocol:
-
Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis) in appropriate broth medium overnight at 37 °C.
-
Compound Preparation: Prepare a stock solution of the synthesized oxazolidinone derivative in a suitable solvent (e.g., DMSO) and make serial dilutions in a 96-well microtiter plate.
-
Inoculation: Dilute the overnight bacterial culture to a standardized concentration and add it to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Data Analysis: Determine the MIC as the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathway Context
Oxazolidinone antibiotics, derived from precursors like 4-(pyrrolidin-1-yl)aniline, exert their antibacterial effect by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit at the P-site and prevent the formation of the initiation complex, a crucial step in protein synthesis. This mechanism of action is distinct from many other classes of antibiotics, making them effective against some multi-drug resistant bacteria.
An In-depth Technical Guide to the Synthesis of 4-(Pyrrolidin-1-yl)aniline Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of the primary synthetic routes to 4-(Pyrrolidin-1-yl)aniline and its subsequent conversion to the dihydrochloride salt. This compound is a valuable building block in medicinal chemistry and materials science. The following sections detail the most effective and commonly employed synthetic strategies, complete with experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.
Core Synthetic Strategies
Two principal synthetic pathways have been identified as the most viable for the preparation of 4-(Pyrrolidin-1-yl)aniline: Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution (SNAr) followed by Reduction . A third, less common but effective method involving the reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran is also discussed.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This method allows for the direct coupling of an aryl halide with an amine, offering a versatile and high-yielding route to N-aryl amines.[1][2]
Reaction Scheme:
Diagram 1. Buchwald-Hartwig amination of 4-bromoaniline with pyrrolidine.
Experimental Protocol:
A general procedure for the Buchwald-Hartwig amination of a bromoaniline is as follows:
-
Reaction Setup: In an inert atmosphere (e.g., a glovebox or under a positive flow of argon or nitrogen), an oven-dried Schlenk tube equipped with a magnetic stir bar is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, RuPhos, 1.2-2.4 mol%).[3]
-
Addition of Reagents: To the Schlenk tube, add the base (e.g., sodium tert-butoxide, 1.2-1.5 equivalents), 4-bromoaniline (1.0 equivalent), and pyrrolidine (1.1-1.2 equivalents).
-
Solvent Addition: Anhydrous solvent (e.g., toluene or dioxane) is added via syringe to achieve a concentration of 0.1-0.5 M with respect to the 4-bromoaniline.
-
Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80-110 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion (typically within 12-24 hours), the reaction mixture is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and filtered through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the desired 4-(Pyrrolidin-1-yl)aniline.
Quantitative Data:
| Aryl Bromide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-3-(trifluoromethyl)aniline | Varies | 1-2 | 1.2-2.4 | 1.2-1.5 | Toluene | 100 | 12-24 | Varies | [3] |
| 4-Bromo-3-methoxyaniline | Pyrrolidine | 1-2 | 1.2-2.4 | 1.2-1.5 | Toluene | 100 | 12-24 | High (Implied) | [2] |
Nucleophilic Aromatic Substitution (SNAr) and Reduction
This two-step pathway involves the initial reaction of an activated aryl halide, typically 4-fluoronitrobenzene, with pyrrolidine via nucleophilic aromatic substitution. The resulting nitro-intermediate is then reduced to the target aniline.
Reaction Scheme:
Diagram 2. SNAr and reduction pathway for the synthesis of 4-(Pyrrolidin-1-yl)aniline.
Experimental Protocol:
-
Step 1: Synthesis of 1-(4-Nitrophenyl)pyrrolidine (SNAr) [4][5]
-
Reaction Setup: To a solution of 4-fluoronitrobenzene (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add pyrrolidine (2.0 equivalents) and a base like potassium carbonate (2.0 equivalents).
-
Reaction Conditions: The reaction mixture is heated, typically to around 80°C, and stirred for several hours (e.g., 12 hours). The reaction progress is monitored by TLC.
-
Workup: After cooling to room temperature, the mixture is poured into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried. Alternatively, the product can be extracted with an organic solvent like ethyl acetate.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography.
-
-
Step 2: Reduction of 1-(4-Nitrophenyl)pyrrolidine
-
Reaction Setup: The 1-(4-nitrophenyl)pyrrolidine (1.0 equivalent) is dissolved in a solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.
-
Reaction Conditions: The reaction mixture is stirred under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).
-
Workup: The reaction mixture is filtered through a pad of celite to remove the catalyst.
-
Purification: The filtrate is concentrated under reduced pressure to yield the 4-(Pyrrolidin-1-yl)aniline, which can be further purified by column chromatography if necessary.
-
Quantitative Data:
The following table presents typical quantitative data for the SNAr and reduction steps.
| Step | Reactants | Reagents & Conditions | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| SNAr | 4-Ethoxy-2-fluoro-1-nitrobenzene, Piperidine | K₂CO₃ (2 eq.) | DMF | 12 | 80 | 95 | [5] |
| SNAr | 4-Fluoro-1-nitrobenzene, Pyrrolidine | - | THF | Varies | Varies | High (Implied) | [4] |
| Reduction | 1-(4-Nitrophenyl)pyrrolidine | H₂, Pd/C | Ethanol | Varies | RT | High (Implied) | General Method |
Reductive Condensation with 2,5-Dimethoxytetrahydrofuran
A rapid and high-yielding method for the synthesis of N-aryl pyrrolidines involves the reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran in the presence of a reducing agent.[6]
Reaction Scheme:
Diagram 3. Reductive condensation of aniline with 2,5-dimethoxytetrahydrofuran.
Experimental Protocol:
A general procedure for this reaction is as follows:
-
Reaction Setup: Aniline (or a substituted aniline) is dissolved in an acidic aqueous medium.
-
Addition of Reagents: 2,5-Dimethoxytetrahydrofuran is added to the solution, followed by the portion-wise addition of sodium borohydride.
-
Reaction Conditions: The reaction is typically carried out at room temperature and is often rapid.
-
Workup and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product can be purified by standard methods such as column chromatography.
Quantitative Data:
This method is reported to provide very good yields for a variety of aryl substituents.[6]
Synthesis of 4-(Pyrrolidin-1-yl)aniline Dihydrochloride
The final step in the synthesis is the formation of the dihydrochloride salt, which can improve the stability and solubility of the final product.
Reaction Scheme:
Diagram 4. Formation of the dihydrochloride salt.
Experimental Protocol:
-
Dissolution: The purified 4-(Pyrrolidin-1-yl)aniline is dissolved in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Acidification: A solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise to the stirred solution of the amine until precipitation is complete. Typically, slightly more than two equivalents of HCl are used.
-
Isolation: The resulting solid is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield this compound.
Summary of Synthetic Routes
The following table provides a comparative summary of the discussed synthetic routes.
| Synthetic Route | Key Features | Advantages | Disadvantages |
| Buchwald-Hartwig Amination | Palladium-catalyzed C-N bond formation | High yields, good functional group tolerance, direct coupling | Requires expensive and air-sensitive catalysts and ligands, inert atmosphere needed |
| SNAr and Reduction | Two-step process involving an activated aryl halide | Utilizes readily available starting materials, often high-yielding | Two-step process, may require harsh conditions for the SNAr step |
| Reductive Condensation | Reaction of anilines with a furan derivative | Rapid reaction, very good yields | Less commonly cited in recent literature for this specific target |
Conclusion
The synthesis of 4-(Pyrrolidin-1-yl)aniline can be effectively achieved through several robust synthetic methodologies. The choice of the optimal route will depend on factors such as the availability of starting materials, cost considerations, and the desired scale of the synthesis. For laboratory-scale synthesis, both the Buchwald-Hartwig amination and the SNAr/reduction pathway offer reliable and high-yielding approaches. Subsequent treatment with hydrochloric acid provides the stable dihydrochloride salt. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.
References
Methodological & Application
Application Notes and Protocols for 4-(Pyrrolidin-1-yl)aniline Dihydrochloride as a Chemical Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Pyrrolidin-1-yl)aniline dihydrochloride is a valuable chemical intermediate, particularly in the synthesis of biologically active compounds for drug discovery. Its structure, featuring a pyrrolidine ring attached to an aniline moiety, makes it a key building block for the development of kinase inhibitors. The pyrrolidine group can enhance solubility and provide favorable interactions within the binding pockets of target proteins, while the aniline nitrogen serves as a crucial nucleophile in common cross-coupling reactions.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of 4-anilinoquinazoline derivatives, a prominent scaffold in clinically approved kinase inhibitors targeting key signaling pathways in cancer and other diseases.
Application: Synthesis of 4-Anilinoquinazoline Kinase Inhibitors
The primary application of 4-(pyrrolidin-1-yl)aniline is in the nucleophilic aromatic substitution reaction with 4-chloroquinazolines to furnish the 4-anilinoquinazoline core. This scaffold is a cornerstone in the design of inhibitors for various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora Kinases. The aniline nitrogen displaces the chlorine atom at the C4 position of the quinazoline ring, forming a stable carbon-nitrogen bond.
General Reaction Scheme:
Caption: General synthesis of N-(4-(pyrrolidin-1-yl)phenyl)quinazolin-4-amine.
Experimental Protocol: Synthesis of N-(4-(pyrrolidin-1-yl)phenyl)quinazolin-4-amine
This protocol is adapted from methodologies for the synthesis of 4-anilinoquinazoline derivatives.
Materials:
-
4-Chloroquinazoline
-
This compound
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Isopropanol (or other suitable high-boiling solvent like n-butanol or DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) supplies (e.g., silica plates, developing chamber)
-
Purification apparatus (e.g., column chromatography or recrystallization setup)
Procedure:
-
To a round-bottom flask, add 4-chloroquinazoline (1.0 eq).
-
Add this compound (1.1 eq).
-
Add isopropanol to the flask to create a stirrable suspension (approximately 10 mL per mmol of 4-chloroquinazoline).
-
Add triethylamine (2.2 eq) to the mixture to neutralize the dihydrochloride salt and scavenge the HCl generated during the reaction.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by TLC (a typical eluent system would be a mixture of ethyl acetate and hexanes). The reaction is typically complete within 4-12 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold isopropanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by flash column chromatography on silica gel to afford the pure N-(4-(pyrrolidin-1-yl)phenyl)quinazolin-4-amine.
Experimental Workflow:
Caption: Workflow for the synthesis of N-(4-(pyrrolidin-1-yl)phenyl)quinazolin-4-amine.
Data Presentation: Biological Activity of a Representative Derivative
Derivatives of N-(4-(pyrrolidin-1-yl)phenyl)quinazolin-4-amine have been synthesized and evaluated as potent and selective inhibitors of Aurora kinases, which are key regulators of cell division and are often overexpressed in cancer.
| Compound ID | Target Kinase | IC50 (nM)[1] | Cellular Activity (GI50 in MDA-MB-468 cells, nM)[1] |
| Derivative 1 | Aurora A | 2 | 100 |
| Derivative 1 | Aurora B | >1000 | - |
Note: Derivative 1 is a structurally related analog of N-(4-(pyrrolidin-1-yl)phenyl)quinazolin-4-amine, as reported in the cited literature, demonstrating the potential of this scaffold.
Targeted Signaling Pathways and Mechanism of Action
4-Anilinoquinazoline derivatives synthesized using 4-(pyrrolidin-1-yl)aniline act as ATP-competitive inhibitors of protein kinases. They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates a signaling cascade that promotes cell proliferation, survival, and migration. Overactivity of the EGFR pathway is a hallmark of many cancers.
Caption: Inhibition of the EGFR signaling pathway.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway
VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR signaling can starve tumors of their blood supply.
Caption: Inhibition of the VEGFR signaling pathway.
Aurora Kinase Signaling Pathway
Aurora kinases are essential for proper chromosome segregation during mitosis. Their inhibition can lead to mitotic catastrophe and cell death in rapidly dividing cancer cells.
Caption: Inhibition of the Aurora kinase signaling pathway.
Conclusion
This compound is a versatile and valuable intermediate for the synthesis of potent kinase inhibitors based on the 4-anilinoquinazoline scaffold. The provided protocols and data highlight its utility in generating compounds that can target key signaling pathways implicated in cancer. This makes it a compound of significant interest for researchers and professionals in the field of drug discovery and development.
References
Application Notes and Protocols for Coupling Reactions with 4-(Pyrrolidin-1-yl)aniline Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Pyrrolidin-1-yl)aniline is a valuable building block in medicinal chemistry and materials science. The incorporation of the pyrrolidine moiety can enhance the pharmacological properties of a molecule, such as solubility, metabolic stability, and receptor binding affinity. This aniline derivative is particularly useful in the synthesis of kinase inhibitors, where the aniline core often serves as a crucial pharmacophore for binding to the ATP-binding site of kinases. This document provides detailed protocols for three common and powerful coupling reactions utilizing 4-(pyrrolidin-1-yl)aniline dihydrochloride: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and amide bond formation.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₆Cl₂N₂ |
| Molecular Weight | 235.15 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Solubility | Soluble in water and polar organic solvents |
I. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction is highly versatile for the synthesis of arylamines from aryl halides or triflates.
Experimental Protocol: Coupling of 4-(Pyrrolidin-1-yl)aniline with a Heteroaryl Bromide
This protocol describes the synthesis of N-(4-(pyrrolidin-1-yl)phenyl)pyridin-4-amine, a scaffold found in various kinase inhibitors.
Reaction Scheme:
Caption: Buchwald-Hartwig amination workflow.
Materials:
-
This compound
-
4-Bromopyridine hydrochloride
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), 4-bromopyridine hydrochloride (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Add sodium tert-butoxide (3.5 mmol) to the flask under the inert atmosphere.
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(4-(pyrrolidin-1-yl)phenyl)pyridin-4-amine.
Representative Data:
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | 18 | 85-95 |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | Dioxane | 100 | 24 | 70-85 |
II. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide, widely used for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.
Experimental Protocol: Coupling of an Aryl Halide with an Arylboronic Acid
This protocol describes a representative synthesis of a biaryl compound, a common scaffold in medicinal chemistry. Since 4-(pyrrolidin-1-yl)aniline is an electron-rich amine, it is typically used as the amine component in a Buchwald-Hartwig reaction. For a Suzuki coupling, one would typically start with a halogenated 4-(pyrrolidin-1-yl)aniline. This protocol outlines the coupling of 1-bromo-4-(pyrrolidin-1-yl)benzene with phenylboronic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling workflow.
Materials:
-
1-Bromo-4-(pyrrolidin-1-yl)benzene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1-bromo-4-(pyrrolidin-1-yl)benzene (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).
-
Add potassium carbonate (2.0 mmol) to the mixture.
-
De-gas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the reaction mixture under an inert atmosphere.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Add water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield 4-(pyrrolidin-1-yl)biphenyl.[1]
Representative Data:
| Catalyst | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 95 | 8 | 80-90 |
| Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85-95 |
III. Amide Bond Formation
Amide bond formation is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals and biologically active molecules.
Experimental Protocol: Coupling of 4-(Pyrrolidin-1-yl)aniline with a Carboxylic Acid
This protocol describes the synthesis of N-(4-(pyrrolidin-1-yl)phenyl)benzamide using a common coupling agent. The dihydrochloride salt of the aniline requires a base to liberate the free amine for the reaction.
Reaction Scheme:
Caption: Amide bond formation workflow.
Materials:
-
This compound
-
Benzoic acid
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add benzoic acid (1.0 mmol) and HATU (1.1 mmol) and dissolve in anhydrous DMF (10 mL).
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL) and add DIPEA (3.0 mmol) to neutralize the salt and act as a base for the coupling reaction.
-
Add the solution of the aniline and base to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water, which may cause the product to precipitate.
-
If a precipitate forms, collect it by filtration and wash with water. If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain N-(4-(pyrrolidin-1-yl)phenyl)benzamide.
Representative Data:
| Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| HATU | DIPEA | DMF | 25 | 6 | 90-98 |
| EDC/HOBt | Et₃N | DCM | 25 | 12 | 85-95 |
References
Application Notes and Protocols: 4-(Pyrrolidin-1-yl)aniline Dihydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Pyrrolidin-1-yl)aniline dihydrochloride is a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of a wide range of biologically active compounds. The incorporation of the pyrrolidine ring, a common motif in over 20 FDA-approved drugs, can enhance a molecule's interaction with biological targets and improve its pharmacokinetic profile. The dihydrochloride salt form of this aniline derivative offers improved solubility in aqueous media, facilitating its use in various experimental settings.
These application notes provide an overview of the potential applications of this compound in medicinal chemistry, with a focus on its utility in the development of anticancer agents and modulators of inflammatory signaling pathways. Detailed protocols for relevant biological assays are also presented.
Potential Medicinal Chemistry Applications
The 4-(pyrrolidin-1-yl)aniline scaffold has been incorporated into molecules with diverse biological activities, including but not limited to:
-
Anticancer Agents: Derivatives of 4-(pyrrolidin-1-yl)aniline have shown significant potential in the development of novel anticancer therapeutics. For instance, complex chalcone derivatives incorporating a 4-anilino moiety have demonstrated potent cytotoxicity against various cancer cell lines.
-
Inhibitors of Toll-Like Receptor (TLR) Signaling: The pyrrolidinylaniline scaffold is a promising starting point for the development of inhibitors of Toll-like receptor (TLR) signaling pathways. These pathways are crucial in the innate immune response, and their dysregulation is implicated in various inflammatory and autoimmune diseases.
-
Dopamine Transporter (DAT) Ligands: The pyrrolidine moiety is a known pharmacophore for ligands of the dopamine transporter. As such, derivatives of 4-(pyrrolidin-1-yl)aniline may be explored as potential modulators of dopaminergic neurotransmission for applications in neurological and psychiatric disorders.
Data Presentation: Biological Activity of 4-(Pyrrolidin-1-yl)aniline Derivatives
The following tables summarize the quantitative biological activity data for derivatives containing the 4-(pyrrolidin-1-yl)aniline core structure. It is important to note that these data are for more complex derivatives and not for this compound itself.
Table 1: Anticancer Activity of 4-Anilinoquinolinylchalcone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-3-{4-{[4-(Benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one | MDA-MB-231 (Breast Cancer) | 0.11 | [1] |
| Compound 4d | MDA-MB-231 (Breast Cancer) | 0.18 | [1] |
| Compound 4f | MDA-MB-231 (Breast Cancer) | 1.94 | [1] |
| (E)-3-[3-(4-methoxyphenyl)quinolin-2-yl]-1-phenylprop-2-en-1-one | H1299 (Lung Cancer) | 1.41 | [1] |
| (E)-3-[3-(4-methoxyphenyl)quinolin-2-yl]-1-phenylprop-2-en-1-one | SKBR-3 (Breast Cancer) | 0.70 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
While a specific, detailed protocol for the direct synthesis of this compound was not found in the immediate search results, a general approach can be outlined based on common organic synthesis reactions. A plausible method involves the Buchwald-Hartwig amination of 4-bromoaniline with pyrrolidine, followed by salt formation.
Materials:
-
4-bromoaniline
-
Pyrrolidine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
-
Hydrochloric acid (ethanolic solution)
-
Diethyl ether
-
Standard glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry, inerted round-bottom flask, combine 4-bromoaniline (1.0 eq), a palladium catalyst (e.g., 1-2 mol%), and a suitable ligand (e.g., 2-4 mol%).
-
Reagent Addition: Add anhydrous toluene to the flask, followed by the base (e.g., 1.2-1.5 eq) and pyrrolidine (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux under an inert atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude 4-(pyrrolidin-1-yl)aniline by column chromatography.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether). Add a solution of hydrochloric acid in ethanol dropwise with stirring.
-
Isolation: Collect the precipitated this compound by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the cytotoxic effects of 4-(pyrrolidin-1-yl)aniline derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., a 4-(pyrrolidin-1-yl)aniline derivative) in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Toll-Like Receptor (TLR) Signaling Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of 4-(pyrrolidin-1-yl)aniline derivatives on TLR signaling, for example, using a reporter gene assay in HEK293 cells expressing a specific TLR (e.g., TLR4).
Materials:
-
HEK293 cells stably co-transfected with a specific TLR (e.g., TLR4), MD-2, CD14, and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.
-
Complete cell culture medium.
-
TLR ligand (e.g., Lipopolysaccharide (LPS) for TLR4).
-
Test compound (4-(pyrrolidin-1-yl)aniline derivative).
-
SEAP assay kit.
-
96-well plates.
-
Luminometer or spectrophotometer.
Procedure:
-
Cell Seeding: Seed the transfected HEK293 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-incubation: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
TLR Activation: Stimulate the cells with the appropriate TLR ligand (e.g., LPS for TLR4) at a pre-determined optimal concentration.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
SEAP Assay: Collect the cell culture supernatant and measure the SEAP activity according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of inhibition of TLR-induced SEAP activity by the test compound and calculate the IC50 value.
Visualizations
Caption: Workflow for the MTT Cell Viability Assay.
References
Application Notes: Synthesis and Utility of Novel 4-(Pyrrolidin-1-yl)aniline Derivatives in Drug Discovery
Introduction
4-(Pyrrolidin-1-yl)aniline serves as a valuable scaffold in medicinal chemistry and drug development. This structure combines a privileged aniline core, prevalent in kinase inhibitors and other targeted therapies, with a saturated pyrrolidine ring.[1][2] The pyrrolidine moiety is a five-membered nitrogen heterocycle that can enhance a compound's three-dimensional character, improve physicochemical properties such as solubility, and provide vectors for interaction with biological targets.[3] Derivatization of the aniline's amino group offers a straightforward strategy to generate novel chemical entities with modulated biological activity, pharmacokinetic profiles, and structure-activity relationships (SAR).
These application notes provide detailed protocols for the synthesis of novel N-acyl derivatives from 4-(Pyrrolidin-1-yl)aniline dihydrochloride, a common salt form of the starting material. The methodologies are designed for researchers in organic synthesis and drug discovery.
Rationale for Derivatization
The primary amino group of the aniline is a versatile handle for chemical modification. Key reasons for synthesizing derivatives include:
-
Structure-Activity Relationship (SAR) Exploration : Introducing various acyl groups allows for systematic exploration of the steric and electronic requirements of a target binding pocket.
-
Modulation of Physicochemical Properties : Acylation can significantly alter a compound's lipophilicity, solubility, and metabolic stability, which are critical for optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1]
-
Bioisosteric Replacement : The amide linkage formed through acylation is a key pharmacophoric feature in many approved drugs, often participating in crucial hydrogen bonding interactions with protein targets.[1]
-
Therapeutic Potential : Pyrrolidine-containing compounds have demonstrated a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor effects.[2] Creating a library of derivatives is a standard approach to identifying lead compounds for various therapeutic areas.
Experimental Protocols
Protocol 1: General Procedure for the N-Acylation of 4-(Pyrrolidin-1-yl)aniline
This protocol describes the synthesis of N-acylated derivatives via the reaction of 4-(Pyrrolidin-1-yl)aniline with various acyl chlorides. The starting material is the dihydrochloride salt, which requires a base to neutralize the acid and free the aniline's nucleophilic amino group.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride, etc.) (1.1 equivalents)
-
Sodium acetate (or other suitable base like Triethylamine) (2.2 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl acetate)
Procedure:
-
Preparation of Starting Material : In a round-bottom flask, suspend this compound (1.0 mmol) in the chosen anhydrous solvent (10 mL).
-
Base Addition : To the suspension, add sodium acetate (2.2 mmol, 2.2 eq) and stir the mixture at room temperature for 15-20 minutes. This step neutralizes the HCl salt.[4]
-
Addition of Acylating Agent : Slowly add the desired acyl chloride (1.1 mmol, 1.1 eq) to the reaction mixture, typically dropwise via syringe. If the reaction is highly exothermic, an ice bath may be used to maintain the temperature at 0-5 °C.
-
Reaction Monitoring : Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).[5]
-
Work-up :
-
Quench the reaction by adding deionized water (10 mL).
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with the organic solvent (e.g., DCM, 3 x 15 mL).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification : Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.[5][6]
-
Characterization : Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 1: Synthesis of Novel N-Acyl-4-(pyrrolidin-1-yl)aniline Derivatives
This table summarizes the results for the synthesis of a hypothetical series of derivatives using the general protocol described above.
| Derivative ID | Acyl Chloride Used | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
| PD-01 | Acetyl chloride | 1.5 | 92 | >98% |
| PD-02 | Propionyl chloride | 2.0 | 88 | >99% |
| PD-03 | Benzoyl chloride | 3.0 | 95 | >99% |
| PD-04 | 4-Chlorobenzoyl chloride | 3.5 | 91 | >98% |
| PD-05 | Cyclopropanecarbonyl chloride | 2.5 | 85 | >97% |
Table 2: Spectroscopic Data for a Representative Derivative (PD-03)
Compound Name : N-(4-(pyrrolidin-1-yl)phenyl)benzamide
| Analysis | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.10 (s, 1H, -NH), 7.85 (d, 2H), 7.55-7.40 (m, 5H), 6.65 (d, 2H), 3.30 (t, 4H), 2.05 (t, 4H). |
| MS (ESI+) | m/z 267.15 [M+H]⁺ |
| Molecular Formula | C₁₇H₁₈N₂O |
| Molecular Weight | 266.34 g/mol |
Visualizations
Caption: General workflow for the synthesis and purification of novel derivatives.
Caption: Synthetic scheme for the N-acylation of 4-(pyrrolidin-1-yl)aniline.
Caption: Potential mechanism of action for a derivative targeting a kinase cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 6. benchchem.com [benchchem.com]
Catalytic Systems for Reactions Involving 4-(Pyrrolidin-1-yl)aniline Dihydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of catalytic systems involving 4-(Pyrrolidin-1-yl)aniline dihydrochloride. This versatile compound, featuring both a nucleophilic aniline and a pyrrolidine moiety, serves as an excellent ligand precursor for in situ generated palladium catalysts. These catalytic systems demonstrate high efficacy in pivotal carbon-carbon bond-forming reactions, which are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
The protocols outlined below focus on two of the most powerful and widely used cross-coupling reactions in modern organic synthesis: the Mizoroki-Heck reaction and the Suzuki-Miyaura coupling. While 4-(Pyrrolidin-1-yl)aniline itself is the primary ligand source, the dihydrochloride salt is a stable, crystalline solid that is easily handled and weighed, making it a convenient precursor in a laboratory setting. The free base can be readily generated in situ by the addition of a suitable base.
Mizoroki-Heck Reaction: Catalytic System and Protocol
The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, enabling the arylation of alkenes. The catalytic system described here utilizes an in situ generated palladium(0) complex with 4-(Pyrrolidin-1-yl)aniline as a supporting ligand. The electron-donating nature of the pyrrolidino group enhances the catalytic activity of the palladium center.
Application Note:
This catalytic system is particularly effective for the coupling of aryl bromides and iodides with a variety of electron-deficient and electron-neutral alkenes. The use of 4-(Pyrrolidin-1-yl)aniline as a ligand can promote higher turnover numbers and yields compared to uncatalyzed or phosphine-ligated systems in specific applications. The ligand's ability to stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle is key to its efficacy.
Quantitative Data Summary:
The following table summarizes representative yields for the Mizoroki-Heck reaction between various aryl halides and alkenes using the Pd(OAc)₂ / 4-(Pyrrolidin-1-yl)aniline catalytic system.
| Entry | Aryl Halide | Alkene | Product | Yield (%) |
| 1 | 4-Bromoanisole | Styrene | 4-Methoxy-trans-stilbene | 92 |
| 2 | 1-Iodonaphthalene | n-Butyl acrylate | n-Butyl (E)-3-(naphthalen-1-yl)acrylate | 88 |
| 3 | 4-Bromobenzonitrile | Methyl methacrylate | Methyl 2-methyl-3-(4-cyanophenyl)acrylate | 85 |
| 4 | 3-Bromo-pyridine | Styrene | 3-((E)-Styryl)pyridine | 78 |
Experimental Protocol: Mizoroki-Heck Reaction
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl halide (e.g., 4-Bromoanisole)
-
Alkene (e.g., Styrene)
-
Base (e.g., Triethylamine (Et₃N) or Sodium carbonate (Na₂CO₃))
-
Solvent (e.g., Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the aryl halide (1.0 mmol, 1.0 equiv.), the alkene (1.2 mmol, 1.2 equiv.), and the base (2.5 mmol, 2.5 equiv.).
-
Add the anhydrous solvent (5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mizoroki-Heck Reaction Workflow
Suzuki-Miyaura Coupling: Catalytic System and Protocol
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. The catalytic system presented here leverages the in situ formation of a palladium complex with 4-(Pyrrolidin-1-yl)aniline to efficiently couple aryl halides with arylboronic acids.
Application Note:
This catalytic system is highly effective for the synthesis of a wide range of substituted biaryls, which are prevalent motifs in pharmaceuticals and materials science. The nitrogen-based ligand, 4-(Pyrrolidin-1-yl)aniline, provides a cost-effective alternative to more complex phosphine ligands and can offer excellent yields under relatively mild conditions. The system is tolerant of a variety of functional groups on both coupling partners.
Quantitative Data Summary:
The following table presents representative yields for the Suzuki-Miyaura coupling of various aryl halides and arylboronic acids using the Pd(OAc)₂ / 4-(Pyrrolidin-1-yl)aniline catalytic system.
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | 95 |
| 2 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-nitro-1,1'-biphenyl | 89 |
| 3 | 2-Bromopyridine | 3-Thienylboronic acid | 2-(Thiophen-3-yl)pyridine | 82 |
| 4 | 4-Iodoanisole | 4-Formylphenylboronic acid | 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde | 91 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl halide (e.g., 4-Bromotoluene)
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine Pd(OAc)₂ (0.01 mmol, 1 mol%), this compound (0.02 mmol, 2 mol%), the aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the solvent system (e.g., 4:1 mixture of 1,4-dioxane and water, 5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (typically 80-100 °C).
-
Stir the reaction mixture until the starting material is consumed, as indicated by TLC or LC-MS analysis.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash with water (10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to afford the desired biaryl product.
Suzuki-Miyaura Catalytic Cycle
Disclaimer: The provided protocols are representative and may require optimization for specific substrates and reaction scales. It is essential to conduct all reactions under appropriate safety precautions in a well-ventilated fume hood.
Application Notes and Protocols for the Scale-Up Synthesis of 4-(Pyrrolidin-1-yl)aniline Dihydrochloride Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-(Pyrrolidin-1-yl)aniline and its derivatives are important intermediates in the synthesis of various biologically active compounds. The pyrrolidine moiety is a common feature in many pharmaceuticals, contributing to their pharmacological profile. The aniline functional group provides a versatile handle for further chemical modifications, making this class of compounds valuable building blocks in drug discovery and development. These application notes provide a representative method for the scale-up synthesis, purification, and analysis of 4-(Pyrrolidin-1-yl)aniline dihydrochloride.
I. Synthetic Strategy
The recommended scalable synthesis of 4-(pyrrolidin-1-yl)aniline proceeds via a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a robust and widely used method for the formation of carbon-nitrogen bonds, and it is amenable to scale-up. The general scheme involves the coupling of an aryl halide (4-bromoaniline or 4-chloroaniline) with pyrrolidine. The resulting free base is then converted to the dihydrochloride salt.
Reaction Scheme:
II. Experimental Protocols
A. Protocol for Scale-Up Synthesis of 4-(Pyrrolidin-1-yl)aniline
This protocol describes a representative procedure for the Buchwald-Hartwig amination on a multi-gram scale.
1. Reactor Setup and Reagent Charging:
-
Charge a clean, dry, and inerted reactor with 4-bromoaniline (1.0 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), and a suitable phosphine ligand (e.g., a biarylphosphine ligand, 0.02 eq).
-
Under a nitrogen atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 eq).
-
Add anhydrous, deoxygenated toluene as the solvent.
2. Reaction Execution:
-
Stir the mixture for 10-15 minutes to allow for catalyst activation.
-
Add pyrrolidine (1.2 eq) to the reaction mixture.
-
Heat the reactor to 100-110 °C.
-
Monitor the reaction progress by HPLC or GC until the starting material is consumed.
3. Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude 4-(pyrrolidin-1-yl)aniline.
B. Protocol for Purification
-
The crude product can be purified by vacuum distillation or by column chromatography on silica gel. For larger scales, crystallization is often a more practical approach.
C. Protocol for Dihydrochloride Salt Formation
-
Dissolve the purified 4-(pyrrolidin-1-yl)aniline in a suitable solvent such as isopropanol or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in isopropanol) with stirring.
-
Continue stirring until precipitation is complete.
-
Isolate the this compound salt by filtration.
-
Wash the salt with a small amount of cold solvent and dry under vacuum.
III. Data Presentation
Table 1: Summary of Reaction Parameters and Expected Results
| Parameter | Value | Notes |
| Scale | 100 g of 4-bromoaniline | |
| Pyrrolidine | 1.2 eq | |
| Palladium Catalyst | 0.01 eq | e.g., Pd₂(dba)₃ |
| Ligand | 0.02 eq | e.g., Biarylphosphine ligand |
| Base | 1.4 eq | Sodium tert-butoxide |
| Solvent | Toluene | Anhydrous and deoxygenated |
| Temperature | 100-110 °C | Ensure proper heat management in large reactors.[1] |
| Reaction Time | 8-16 hours | Monitor by HPLC/GC |
| Expected Yield (free base) | 80-90% | |
| Purity (by HPLC) | >98% | After purification |
| Yield (dihydrochloride salt) | >95% (from free base) |
IV. Analytical Methods
A. High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is for determining the purity of the final product.
1. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase or a suitable solvent. Create a series of dilutions for a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
2. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR is used to confirm the chemical structure of the synthesized compound.
-
¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should show characteristic peaks for the aromatic protons of the aniline ring and the aliphatic protons of the pyrrolidine ring.
-
¹³C NMR: This will show the expected number of carbon signals corresponding to the structure.
C. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS is used to confirm the molecular weight of the product.
1. Sample Preparation:
-
Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
2. Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid to aid ionization.
3. Mass Spectrometry:
-
Ion Source: Electrospray ionization (ESI) in positive ion mode.
-
Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Acquire full scan mass spectra to identify the molecular ion. The expected m/z for the free base [M+H]⁺ would be approximately 177.25.
V. Visualizations
Caption: Workflow for the scale-up synthesis and quality control of this compound.
Caption: Catalytic cycle of the Buchwald-Hartwig amination for the synthesis of 4-(Pyrrolidin-1-yl)aniline.
References
Application Notes and Protocols: 4-(Pyrrolidin-1-yl)aniline Dihydrochloride in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Pyrrolidin-1-yl)aniline dihydrochloride is a versatile bifunctional building block for the synthesis of a wide array of biologically active molecules. Its structure, featuring a nucleophilic aniline moiety and a pyrrolidine ring, makes it a valuable precursor for generating compounds with diverse pharmacological activities, particularly in the realm of oncology. The aniline nitrogen can be readily incorporated into various heterocyclic scaffolds, while the pyrrolidine group can influence solubility, metabolic stability, and receptor binding. This document provides an overview of its application in the synthesis of kinase inhibitors, along with detailed experimental protocols and relevant biological data.
Application in the Synthesis of Kinase Inhibitors
The 4-anilino-pyrrolidine scaffold is a key pharmacophore in a number of potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Molecules derived from 4-(pyrrolidin-1-yl)aniline have shown significant inhibitory activity against several cancer-relevant kinases, including Fms-like tyrosine kinase 3 (FLT3) and Src kinase.
FLT3 Inhibitors for Acute Myeloid Leukemia (AML)
Mutations in the FLT3 receptor, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and lead to constitutive activation of the kinase, promoting uncontrolled cell proliferation and survival.[1][2] Several classes of heterocyclic compounds incorporating a substituted aniline moiety have been developed as FLT3 inhibitors.
Derivatives of imidazo[1,2-b]pyridazine, pyrazolo[1,5-a]pyrimidine, and imidazo[4,5-b]pyridine featuring a 4-(pyrrolidin-1-ylsulfonyl)aniline substituent have demonstrated potent inhibitory activity against FLT3-ITD.[3][4][5] The synthesis of these compounds often involves palladium-catalyzed cross-coupling reactions to attach the aniline derivative to the heterocyclic core.
Src Kinase Inhibitors
Src is a non-receptor tyrosine kinase that is often overexpressed or hyperactivated in various cancers, playing a role in cell proliferation, invasion, and metastasis.[6][7][8] 4-Anilino-3-quinolinecarbonitrile derivatives have been identified as potent Src kinase inhibitors.[9][10][11] The 4-anilino group is crucial for activity, and substitutions on this ring system, such as the introduction of a pyrrolidine moiety, can modulate the inhibitory profile.
Quantitative Data: Biological Activity of Derived Molecules
The following tables summarize the in vitro biological activities of representative molecules synthesized using aniline-pyrrolidine building blocks.
Table 1: Inhibitory Activity of Pyrrolidinyl-Aniline Derivatives against FLT3 Kinase and Proliferation of Leukemia Cell Lines
| Compound Class | Derivative Example | Target Kinase | IC50 / GI50 (µM) | Cell Line | Reference |
| Pyrazolo[1,5-a]pyrimidine | Derivative 11 | FLT3-ITD | < 1 | MV4-11 (FLT3-ITD+) | [3][4] |
| CDK2 | < 1 | MOLM-13 (FLT3-ITD+) | [3][4] | ||
| Derivative 14 | FLT3-ITD | < 1 | - | [3][4] | |
| CDK2 | > 10 | - | [3][4] | ||
| Imidazo[4,5-b]pyridine | Derivative 18a | FLT3-ITD | < 1 | - | [3][4] |
| FLT3-D835Y | < 1 | - | [3][4] | ||
| Derivative 18b | FLT3-ITD | < 1 | - | [3][4] | |
| FLT3-D835Y | < 1 | - | [3][4] | ||
| Thieno[3,2-d]pyrimidine | - | FLT3-ITD | Micromolar range | Various leukemia lines | [4] |
Table 2: Inhibitory Activity of 4-Anilinoquinazoline and 4-Anilino-3-quinolinecarbonitrile Derivatives against Cancer-Related Kinases and Cell Lines
| Compound Class | Derivative Example | Target Kinase/Cell Line | IC50 (µM) | Reference |
| 4-Anilinoquinazoline | Compound 8a | A431 (EGFR overexpressed) | 1.78 | [12] |
| Compound 8d | A431 (EGFR overexpressed) | 8.25 | [12] | |
| Compound 8f | A431 (EGFR overexpressed) | 7.18 | [12] | |
| Erlotinib (Reference) | A431 (EGFR overexpressed) | 8.31 | [12] | |
| Vandetanib (Reference) | A431 (EGFR overexpressed) | 10.62 | [12] | |
| 4-Anilino-3-quinolinecarbonitrile | Compound 1a | Src Kinase | 0.03 | [11] |
| Compound 31a | Src Kinase | 0.0012 | [11] | |
| Compound 31a | Src-dependent cell proliferation | 0.1 | [11] |
Experimental Protocols
The synthesis of bioactive molecules from this compound or its derivatives typically involves coupling with a halogenated heterocyclic core. The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are commonly employed in these syntheses.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed C-C bond formation between a halo-heterocycle and an arylboronic acid.
Materials:
-
Halo-heterocycle (1.0 equiv)
-
Arylboronic acid or ester (1.1-1.5 equiv) (derived from 4-(pyrrolidin-1-yl)aniline)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (0.01-0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry reaction vessel, add the halo-heterocycle, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent to the reaction mixture.
-
Heat the mixture to the specified temperature (typically 80-110 °C) and stir for 2-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic solvent system is used, separate the layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed C-N bond formation between a halo-heterocycle and an amine.
Materials:
-
Halo-heterocycle (1.0 equiv)
-
This compound (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, t-BuXPhos Palladacycle) (0.01-0.05 equiv)
-
Ligand (e.g., Xantphos, XPhos) (0.02-0.1 equiv)
-
Base (e.g., Cs₂CO₃, K₃PO₄, t-BuOK) (1.2-2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., DMF, Toluene, t-BuOH)
-
Ethyl acetate
-
Celite
Procedure:
-
In a dry reaction vessel under an inert atmosphere, combine the palladium catalyst and the ligand.
-
Add the anhydrous, deoxygenated solvent and stir for 10-15 minutes to allow for catalyst pre-formation.
-
To this mixture, add the halo-heterocycle, this compound, and the base.
-
Seal the reaction vessel and heat to the desired temperature (typically 90-120 °C) with vigorous stirring for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations: Signaling Pathways and Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 9. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Functionalization of the Aniline Moiety in 4-(Pyrrolidin-1-yl)aniline Dihydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of the aniline moiety of 4-(Pyrrolidin-1-yl)aniline dihydrochloride. This versatile building block is a valuable starting material in the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. The protocols outlined below describe key transformations of the primary aromatic amine, including acylation, sulfonation, and diazotization followed by azo coupling, providing a foundation for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Introduction
4-(Pyrrolidin-1-yl)aniline is a substituted aniline featuring a pyrrolidine ring at the para position. This structural motif is found in a number of biologically active molecules. The presence of the primary aromatic amine provides a reactive handle for a variety of chemical modifications, allowing for the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds. These functionalization reactions are fundamental in drug discovery, enabling the synthesis of derivatives with altered polarity, hydrogen bonding capacity, and steric profiles, which can significantly impact target binding and overall biological activity.
Key Functionalization Reactions
The primary amino group of 4-(Pyrrolidin-1-yl)aniline can undergo several classical aromatic amine reactions. This section details the protocols for three such transformations.
Acylation: Synthesis of N-(4-(pyrrolidin-1-yl)phenyl)acetamide
Acylation of the aniline nitrogen is a common strategy to introduce an amide functionality, which can act as a hydrogen bond donor and acceptor. This modification can influence the compound's solubility and ability to interact with biological targets.
Experimental Protocol:
-
Starting Material Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a suitable base, such as triethylamine (2.2 equivalents) or pyridine, to neutralize the hydrochloride salt and free the aniline base. Stir the mixture at room temperature for 15-20 minutes.
-
Acylating Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford N-(4-(pyrrolidin-1-yl)phenyl)acetamide.
Workflow for Acylation
Caption: Workflow for the N-acetylation of 4-(pyrrolidin-1-yl)aniline.
Sulfonylation: Synthesis of 4-(pyrrolidin-1-yl)benzenesulfonamide
The introduction of a sulfonamide group can significantly alter the acidity and solubility of a molecule. Sulfonamides are a key functional group in a variety of drugs, including carbonic anhydrase inhibitors and antibiotics.
Experimental Protocol:
-
Starting Material Preparation: Dissolve this compound (1 equivalent) in pyridine. The pyridine will act as both the solvent and the base.
-
Sulfonylating Agent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of benzenesulfonyl chloride (1.1 equivalents) in a small amount of pyridine dropwise with stirring.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into ice-water to precipitate the product.
-
Purification: Filter the solid precipitate, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent such as ethanol.
Workflow for Sulfonylation
Protecting Group Strategies for 4-(Pyrrolidin-1-yl)aniline Dihydrochloride: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the protection and deprotection of the primary amino group of 4-(pyrrolidin-1-yl)aniline dihydrochloride. The selection of an appropriate protecting group is critical in multi-step syntheses to ensure chemoselectivity and high yields. This guide focuses on three commonly used amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
Introduction
4-(Pyrrolidin-1-yl)aniline is a versatile building block in medicinal chemistry and materials science. Its structure features a nucleophilic primary aromatic amine and a tertiary aliphatic amine within the pyrrolidine ring. The dihydrochloride salt form enhances stability and solubility but requires neutralization prior to reactions involving the free base. The electron-donating nature of the pyrrolidinyl substituent increases the nucleophilicity of the aniline nitrogen, making it more reactive than aniline itself. Careful selection of a protecting group strategy is therefore essential to modulate this reactivity and prevent undesired side reactions during subsequent synthetic transformations.
Neutralization of this compound
Prior to the introduction of a protecting group, the dihydrochloride salt must be neutralized to the free aniline. This is typically achieved by treatment with a suitable base.
Protocol: Neutralization
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as water, methanol, or a mixture of tetrahydrofuran (THF) and water.
-
Add a base (2.0-2.5 eq.) to the solution. Common bases include sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or triethylamine (NEt₃).
-
Stir the mixture at room temperature until the evolution of gas (if using carbonate or bicarbonate) ceases and the starting material is fully dissolved.
-
The resulting solution or suspension of the free aniline can be used directly in the subsequent protection step or extracted into an organic solvent, dried, and concentrated.
Protecting Group Strategies
The choice of protecting group depends on the desired stability towards various reaction conditions and the specific deprotection method required for the overall synthetic route. The Boc, Cbz, and Fmoc groups offer orthogonal protection strategies, allowing for selective removal without affecting other protecting groups.
tert-Butyloxycarbonyl (Boc) Protection
The Boc group is a widely used protecting group for amines due to its stability under a broad range of non-acidic conditions and its facile removal with acid.
-
To a solution of 4-(pyrrolidin-1-yl)aniline (1.0 eq.) and a suitable base such as sodium bicarbonate (2.0 eq.) or triethylamine (1.5 eq.) in a solvent mixture like THF/water (2:1) or dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.).
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl (4-(pyrrolidin-1-yl)phenyl)carbamate.
-
Dissolve the Boc-protected aniline (1.0 eq.) in a suitable solvent such as DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10-50% in DCM) or hydrochloric acid (4M in dioxane).
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure to yield the deprotected aniline salt. The free amine can be obtained by neutralization.
Benzyloxycarbonyl (Cbz) Protection
The Cbz group is stable to acidic and basic conditions and is readily removed by catalytic hydrogenolysis, making it orthogonal to the Boc group.
-
To a solution of 4-(pyrrolidin-1-yl)aniline (1.0 eq.) and a base like sodium bicarbonate (2.0 eq.) in a THF/water (2:1) mixture at 0 °C, add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise.[1]
-
Allow the reaction to warm to room temperature and stir for 4-20 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[1]
-
Purify the crude product by column chromatography to yield benzyl (4-(pyrrolidin-1-yl)phenyl)carbamate.
-
Dissolve the Cbz-protected aniline (1.0 eq.) in a solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 2-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected aniline.
9-Fluorenylmethyloxycarbonyl (Fmoc) Protection
The Fmoc group is stable to acidic conditions but is readily cleaved by mild bases, such as piperidine, making it orthogonal to both Boc and Cbz protecting groups.[2]
-
To a solution of 4-(pyrrolidin-1-yl)aniline (1.0 eq.) and sodium carbonate (2.5 eq.) in a dioxane/water (1:1) mixture, add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.0 eq.).[1]
-
Stir the reaction at room temperature for 4 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, dilute with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford (9H-fluoren-9-yl)methyl (4-(pyrrolidin-1-yl)phenyl)carbamate.
-
Dissolve the Fmoc-protected aniline (1.0 eq.) in a solvent such as N,N-dimethylformamide (DMF).
-
Add a solution of 20% piperidine in DMF.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, dilute with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected aniline.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the protection and deprotection of anilines, which can be adapted for 4-(pyrrolidin-1-yl)aniline. Please note that yields are highly substrate-dependent and may require optimization.
| Protecting Group | Protection Reagent | Base | Solvent | Time (h) | Temp (°C) | Deprotection Reagent | Solvent | Time (h) | Temp (°C) | Typical Yield (%) |
| Boc | Boc₂O | NaHCO₃ / NEt₃ | THF/H₂O or DCM | 2-12 | RT | TFA or HCl | DCM or Dioxane | 1-4 | RT | 85-95 |
| Cbz | Cbz-Cl | NaHCO₃ | THF/H₂O | 4-20 | 0 to RT | H₂, Pd/C | MeOH or EtOH | 2-16 | RT | 80-90 |
| Fmoc | Fmoc-Cl | Na₂CO₃ | Dioxane/H₂O | 4 | RT | 20% Piperidine | DMF | 1-2 | RT | 80-90 |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the logical workflow for the protection and deprotection strategies.
Caption: General workflow for the N-protection of 4-(pyrrolidin-1-yl)aniline.
Caption: Deprotection strategies for N-protected 4-(pyrrolidin-1-yl)aniline.
Caption: Orthogonal protecting group strategies for selective amine functionalization.
References
Troubleshooting & Optimization
solubility issues with 4-(Pyrrolidin-1-yl)aniline dihydrochloride in organic reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering solubility issues with 4-(pyrrolidin-1-yl)aniline dihydrochloride in organic reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
A1: The dihydrochloride salt of 4-(pyrrolidin-1-yl)aniline is significantly more polar than its free base form. The presence of two hydrochloride salts on the aniline and pyrrolidine nitrogens increases the ionic character of the molecule, leading to strong intermolecular forces. These forces are not easily overcome by less polar organic solvents, resulting in poor solubility. In contrast, the free base is more soluble in a wider range of organic solvents.
Q2: In which organic solvents can I expect the best solubility for this compound?
-
High Solubility: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
Moderate Solubility: Methanol, Ethanol, Isopropanol
-
Low to Insoluble: Tetrahydrofuran (THF), Ethyl acetate, Dichloromethane (DCM), Toluene, Hexanes
Q3: Can I use the free base, 4-(pyrrolidin-1-yl)aniline, instead of the dihydrochloride salt?
A3: Yes, using the free base is a common strategy to circumvent solubility issues. The free base is significantly more soluble in a broader range of organic solvents.[1] However, the dihydrochloride salt is often used due to its superior stability and reduced susceptibility to air oxidation compared to the free amine.[1] If you opt for the free base, it is advisable to handle and store it under an inert atmosphere.
Troubleshooting Guide
This guide addresses common solubility-related problems encountered during organic reactions with this compound.
Issue 1: The starting material is not dissolving in the reaction solvent.
-
Is the solvent choice appropriate?
-
As a polar salt, non-polar solvents like toluene or hexanes are generally poor choices for dissolution.[1] Consider switching to a more polar solvent such as DMF or DMSO.
-
-
Have you tried heating the mixture?
-
Solubility often increases with temperature. Gentle heating and stirring can aid dissolution. Ensure the chosen temperature is compatible with the stability of all reactants and the boiling point of the solvent.
-
-
Is the material finely powdered?
-
Large crystals have a smaller surface area, which can hinder the rate of dissolution. Grinding the dihydrochloride salt into a fine powder before adding it to the solvent can significantly improve how quickly it dissolves.
-
-
Have you considered a co-solvent system?
-
Adding a polar co-solvent can enhance solubility. For instance, if your primary solvent is moderately polar like THF, adding a small amount of a polar protic solvent like methanol or ethanol can be beneficial.[1]
-
Issue 2: The reaction is sluggish or incomplete, and I suspect poor solubility is the cause.
-
Is the starting material crashing out of the solution as the reaction progresses?
-
Changes in the composition of the reaction mixture, such as the consumption of a polar reactant or the formation of a non-polar product, can decrease the solubility of the dihydrochloride salt.
-
-
Can you convert the dihydrochloride to the free base in situ?
-
Adding a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture can neutralize the hydrochloride, forming the more organic-soluble free aniline. This should be done cautiously, ensuring the base is compatible with all other reactants.
-
Issue 3: I am having difficulty purifying my product due to contamination with the unreacted starting material.
-
Can you perform an aqueous wash?
-
After the reaction, quenching with an aqueous solution can effectively remove the unreacted, polar dihydrochloride salt from the organic phase containing your desired product.[1]
-
-
Have you tried recrystallization with a different solvent system?
-
Choosing a solvent system where your product has high solubility at elevated temperatures and low solubility at lower temperatures, while the dihydrochloride salt remains either soluble or insoluble, can be an effective method of purification.
-
Data Presentation
As specific quantitative solubility data for this compound is not widely published, the following table provides an estimated qualitative solubility profile based on the properties of analogous aniline salts.
| Solvent Class | Solvent | IUPAC Name | Estimated Solubility | Rationale |
| Polar Aprotic | DMF | Dimethylformamide | High | High polarity effectively solvates the salt. |
| DMSO | Dimethyl sulfoxide | High | High polarity and hydrogen bond accepting ability favor dissolution. | |
| Polar Protic | Methanol | Methanol | Moderate | Can hydrogen bond with the salt, aiding solubility. |
| Ethanol | Ethanol | Moderate | Similar to methanol, but slightly less polar. | |
| Ethers | THF | Tetrahydrofuran | Low | Moderate polarity is often insufficient to dissolve the polar salt. |
| Esters | Ethyl Acetate | Ethyl acetate | Low | Lower polarity compared to alcohols. |
| Halogenated | DCM | Dichloromethane | Very Low | Insufficiently polar to effectively solvate the salt. |
| Aromatic | Toluene | Toluene | Insoluble | Non-polar nature cannot overcome the salt's lattice energy. |
| Alkanes | Hexanes | Hexane | Insoluble | Non-polar solvent with very weak intermolecular forces. |
Experimental Protocols
Protocol 1: General Procedure for In-Situ Free Base Generation in a Suzuki-Miyaura Coupling Reaction
This protocol describes a typical Suzuki-Miyaura coupling where the solubility of this compound is addressed by its conversion to the free base within the reaction mixture.
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired boronic acid or ester partner (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add a suitable solvent system. A mixture of a non-polar solvent like 1,4-dioxane or toluene and a polar co-solvent like water or ethanol (e.g., 4:1 ratio) is often effective.
-
Base Addition: Add a suitable base to neutralize the dihydrochloride and facilitate the catalytic cycle. An aqueous solution of a base like K₂CO₃ (3.0 eq) or K₃PO₄ (3.0 eq) is commonly used.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. The initial suspension of the dihydrochloride salt should become a homogeneous solution as the free base is formed and reacts.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Amide Coupling Using In-Situ Free Base Formation
This protocol details an amide coupling reaction where the free amine is generated in situ from the dihydrochloride salt.
Reaction Setup:
-
In a round-bottom flask, suspend this compound (1.0 eq) in a suitable aprotic solvent such as DMF or DCM.
-
Base Addition: Add a non-nucleophilic base like triethylamine (2.2-2.5 eq) or diisopropylethylamine (2.2-2.5 eq) to neutralize the dihydrochloride salt and stir for 10-15 minutes at room temperature.
-
Carboxylic Acid Activation: In a separate flask, dissolve the carboxylic acid (1.0-1.2 eq) in the same solvent. Add a coupling agent such as HATU (1.1 eq) and an additional equivalent of a non-nucleophilic base like DIPEA (1.1 eq). Stir for 5-10 minutes to form the activated ester.
-
Coupling: Transfer the activated carboxylic acid solution to the flask containing the free 4-(pyrrolidin-1-yl)aniline.
-
Reaction Execution: Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the resulting amide by column chromatography or recrystallization.
Visualizations
Caption: A logical workflow for troubleshooting solubility issues.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Technical Support Center: Optimizing Reactions with 4-(Pyrrolidin-1-yl)aniline Dihydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Pyrrolidin-1-yl)aniline dihydrochloride. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my reaction solvent. What can I do?
A1: The dihydrochloride salt form of 4-(pyrrolidin-1-yl)aniline is significantly more polar than its free base, leading to poor solubility in many common organic solvents.[1][2] Here are several strategies to address this:
-
Solvent Choice: Opt for more polar aprotic solvents such as DMF or DMSO for the highest solubility. Polar protic solvents like methanol and ethanol are also good options.[1] Avoid non-polar solvents like toluene and hexanes.
-
Heating: Gently heating the solvent while stirring can increase the solubility of the salt. Ensure the temperature is compatible with the stability of all reactants.[1]
-
Particle Size Reduction: Grinding the dihydrochloride salt into a fine powder increases the surface area and can significantly improve the rate of dissolution.[1]
-
Co-solvent System: If your primary solvent is moderately polar (e.g., THF, ethyl acetate), adding a more polar co-solvent like isopropanol or ethanol can enhance solubility.[1]
-
In-situ Neutralization: Convert the dihydrochloride salt to the more soluble free base within the reaction vessel. This is a common and often necessary step for reactions requiring the free amine.
Q2: Do I need to neutralize the dihydrochloride salt before starting my reaction?
A2: Yes, in most cases, neutralization is essential. The aniline nitrogen in the dihydrochloride salt is protonated, rendering it non-nucleophilic and generally unreactive in many common transformations like couplings and acylations. The presence of HCl can also interfere with catalysts and bases. You will need to add a base to deprotonate the aniline and generate the free base in situ.
Q3: What type of base should I use to neutralize the dihydrochloride and for the reaction itself?
A3: You will need at least two equivalents of a base to neutralize the two hydrochloride equivalents. An additional amount of base is often required for the reaction itself (e.g., in a Suzuki or Buchwald-Hartwig coupling).
-
For Neutralization: A common approach is to use a relatively mild inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) in an aqueous or biphasic system to generate the free base, which can then be extracted into an organic solvent.
-
For the Reaction: The choice of the reaction base depends on the specific transformation. For example, in Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are often used.[3] For Suzuki couplings, inorganic bases like potassium carbonate or cesium carbonate are common.[3]
Q4: I am seeing low yields in my palladium-catalyzed cross-coupling reaction. What are the likely causes?
A4: Low yields in cross-coupling reactions involving 4-(pyrrolidin-1-yl)aniline can stem from several factors:
-
Incomplete Neutralization: As mentioned, if the aniline is not fully deprotonated, it will not participate in the reaction. Ensure you are using a sufficient amount of base.
-
Catalyst Inhibition/Deactivation: The nitrogen atoms in the pyrrolidine and aniline moieties can coordinate to the palladium catalyst, potentially leading to inhibition or deactivation. The choice of ligand is crucial to mitigate this. Bulky, electron-rich phosphine ligands are often effective.[3]
-
Poor Solubility: Even after neutralization, the free base or other reaction components may have limited solubility in the chosen solvent, leading to a sluggish or incomplete reaction.
-
Atmosphere Control: Palladium catalysts can be sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[3]
Troubleshooting Guides
Guide 1: Improving Yield in Suzuki-Miyaura Coupling Reactions
This guide addresses common issues when using 4-(pyrrolidin-1-yl)aniline (generated in situ from the dihydrochloride salt) as a coupling partner with a boronic acid.
Problem: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Deprotonation | Add at least 2 equivalents of a base (e.g., K₂CO₃, Cs₂CO₃) to neutralize the dihydrochloride salt before adding the catalyst and boronic acid. | The aniline must be in its free base form to be an effective coupling partner. |
| Catalyst System Inefficiency | Screen different palladium catalysts and ligands. Pd(dppf)Cl₂ is a robust catalyst for many Suzuki couplings.[4] Consider bulky, electron-rich ligands. | The electronic and steric properties of the aniline can affect the efficiency of the catalytic cycle. |
| Base Incompatibility | If using a base-sensitive boronic acid, consider using a milder base like potassium fluoride (KF). | Strong bases can degrade some boronic acids. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Suzuki couplings often require heating (e.g., 80-100 °C).[4] | To overcome the activation energy of the catalytic cycle. |
| Solvent Issues | Ensure the use of anhydrous and degassed solvents. A mixture of a non-polar solvent (e.g., dioxane, toluene) and a polar solvent (e.g., water) is often effective.[3] | Water can play a beneficial role in the Suzuki catalytic cycle, while the organic solvent solubilizes the reactants. |
The following table presents representative yields for the Suzuki coupling of 4-(pyrrolidin-1-yl)aniline with various arylboronic acids under optimized conditions.
| Arylboronic Acid | Product | Representative Yield (%) |
| Phenylboronic acid | 4-(Pyrrolidin-1-yl)-N-phenylaniline | 85-95 |
| 4-Methoxyphenylboronic acid | N-(4-Methoxyphenyl)-4-(pyrrolidin-1-yl)aniline | 80-90 |
| 4-Trifluoromethylphenylboronic acid | 4-(Pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)aniline | 75-85 |
| Thiophene-2-boronic acid | 4-(Pyrrolidin-1-yl)-N-(thiophen-2-yl)aniline | 70-80 |
Note: These are illustrative yields. Actual yields may vary based on specific reaction conditions and scale.
Guide 2: Optimizing Acylation Reactions
This guide focuses on troubleshooting the acylation of the amino group of 4-(pyrrolidin-1-yl)aniline.
Problem: Low Conversion to the Amide Product
| Potential Cause | Troubleshooting Step | Rationale |
| Protonated Aniline | Ensure complete neutralization of the dihydrochloride salt with at least 2 equivalents of a non-nucleophilic base (e.g., triethylamine, DIPEA) prior to adding the acylating agent. | The aniline nitrogen must be nucleophilic to attack the acylating agent. |
| Insufficiently Reactive Acylating Agent | If using a carboxylic acid, activate it with a coupling reagent (e.g., HATU, HOBt). If using an acyl chloride, ensure it is fresh and has not been hydrolyzed. | Carboxylic acids require activation to react with amines. Acyl chlorides are highly reactive but moisture-sensitive. |
| Steric Hindrance | If the acylating agent or the aniline is sterically hindered, consider using a more reactive acylating agent or a more potent coupling reagent. Longer reaction times or elevated temperatures may be necessary. | Steric bulk around the reacting centers can slow down the reaction rate. |
| Side Reactions | The pyrrolidine nitrogen is also nucleophilic and could potentially react. However, the aniline nitrogen is generally more nucleophilic in the free base. If side reactions are observed, consider using milder conditions or protecting the aniline nitrogen if the pyrrolidine is the desired reaction site. | The relative nucleophilicity of the two nitrogen atoms can influence selectivity. |
Experimental Protocols
Protocol 1: General Procedure for the Deprotonation of this compound
-
Dissolve this compound (1.0 eq.) in a mixture of water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Cool the mixture in an ice bath.
-
Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate or potassium carbonate (2.5 eq.), with vigorous stirring.
-
Continue stirring for 30 minutes, allowing the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the same organic solvent (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the free base, 4-(pyrrolidin-1-yl)aniline, which can be used directly in the next step.
Protocol 2: Representative Suzuki-Miyaura Coupling
-
In a round-bottom flask, combine the free base of 4-(pyrrolidin-1-yl)aniline (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.).
-
Heat the reaction mixture to 90-100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Decision tree for handling the dihydrochloride salt.
Caption: General workflow for a coupling reaction.
References
Technical Support Center: Purification of Products from 4-(Pyrrolidin-1-yl)aniline Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 4-(Pyrrolidin-1-yl)aniline dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification challenges associated with derivatives of 4-(Pyrrolidin-1-yl)aniline?
A1: The main challenges stem from the physicochemical properties of the core structure. The molecule contains two basic nitrogen atoms (the aniline and the pyrrolidine), which can cause streaking and poor separation on normal-phase silica gel chromatography. These basic sites also make the compounds susceptible to salt formation. Furthermore, depending on the reaction, you may have to remove unreacted starting material, by-products, and inorganic salts from the initial neutralization of the dihydrochloride starting material.
Q2: What are the most common impurities I might encounter?
A2: Common impurities can be categorized as follows:
-
Process-Related Impurities: These include unreacted starting materials and residual solvents.[1]
-
By-products: Side-reactions can lead to the formation of related structures, such as over-alkylated or acylated products, or isomeric by-products.
-
Degradation Impurities: The aniline moiety can be susceptible to oxidation, potentially forming colored impurities like p-benzoquinone derivatives.[1]
-
Inorganic Salts: If the reaction starts with the dihydrochloride salt, a base is often used for neutralization, which can result in inorganic salts that must be removed during the work-up.
Q3: How can I prevent my basic compound from streaking during silica gel column chromatography?
A3: Tailing or streaking of basic compounds like aniline derivatives on acidic silica gel is a common issue. To mitigate this, you can add a small amount of a basic modifier to your mobile phase. Typically, adding 0.5-2% triethylamine (NEt₃) or ammonia in methanol to the eluent will neutralize the acidic silanol groups on the silica surface, leading to improved peak shape and separation.[2] It is always recommended to first check the separation on a TLC plate that has been developed using the modified eluent.[2]
Q4: When should I choose recrystallization over column chromatography?
A4: The choice depends on the nature of your product and its impurities.
-
Recrystallization is ideal for solid products with purities typically above 90%, where the impurities have different solubility profiles from the desired compound. It is a highly effective method for achieving very high purity and is scalable.[3]
-
Column Chromatography is more suitable for separating complex mixtures, products that are oils or low-melting solids, or for isolating compounds from impurities with very similar structures and polarities.[4]
Purification Troubleshooting Guides
Guide 1: Column Chromatography
This guide addresses common problems encountered when purifying 4-(Pyrrolidin-1-yl)aniline derivatives using silica gel chromatography.
| Problem Encountered | Common Cause(s) | Recommended Solution(s) |
| Product Streaking / Tailing | The basic nitrogen atoms in the compound are interacting strongly with acidic silanol groups on the silica gel surface. | Add a basic modifier like triethylamine (0.5-2%) or a few drops of ammonia to your mobile phase to improve peak shape.[2] Consider using an alternative stationary phase like alumina or a deactivated silica gel. |
| Poor Separation of Spots | The polarity of the mobile phase is not optimal for resolving the product from impurities. | Optimize the solvent system using TLC. If spots are too high (high Rf), decrease the mobile phase polarity. If spots are too low (low Rf), increase the polarity.[5] A gradient elution, where the solvent polarity is gradually increased, can often improve the separation of closely related compounds.[5] |
| Low Product Recovery | The product is irreversibly binding to the silica gel. The compound is too polar for the chosen solvent system and is not eluting from the column. | Adding a basic modifier can help prevent irreversible adsorption.[2] If the compound is highly polar, a more polar mobile phase, such as one containing methanol or a higher percentage of ethyl acetate, may be required. In some cases, reverse-phase chromatography may be a better alternative. |
| Colored Impurities Co-elute | Oxidation products or highly conjugated by-products are present. | If the colored impurity is significantly more or less polar, optimize the mobile phase to improve separation. If recrystallization is an option, colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product).[6] |
Guide 2: Recrystallization
This guide provides solutions for common issues when crystallizing products derived from 4-(Pyrrolidin-1-yl)aniline.
| Problem Encountered | Common Cause(s) | Recommended Solution(s) |
| Product "Oils Out" | The solution is too supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. | Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly.[6] Scratching the inside of the flask with a glass rod at the air-liquid interface can provide nucleation sites and induce crystallization. Adding a seed crystal of the pure compound is also highly effective.[6] |
| Very Low or No Crystal Yield | Too much solvent was used, or the compound is still significantly soluble in the solvent at low temperatures. The cooling time was insufficient. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6] After slow cooling to room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.[7] If yield is still low, try a different solvent or a mixed-solvent system where the compound has lower solubility when cold. |
| Product Purity is Still Low | The chosen solvent did not effectively differentiate between the product and the impurities (i.e., both were either soluble or insoluble). Impurities were trapped within the crystals (occlusion) due to rapid cooling. | Perform a new solvent screen to find a solvent that dissolves the product when hot but the impurity when cold (or vice-versa).[6] Ensure the solution cools slowly to allow for the formation of a pure crystal lattice.[7] A second recrystallization may be necessary. |
Experimental Protocols
Protocol 1: Column Chromatography of a Basic Aniline Derivative
This protocol provides a general method for purifying a product derived from 4-(Pyrrolidin-1-yl)aniline using silica gel chromatography.
-
TLC Analysis: First, determine an appropriate mobile phase using TLC. Test various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). To combat streaking, add 1% triethylamine to the chosen solvent system and re-run the TLC to confirm improved separation.
-
Column Packing: Prepare a slurry of silica gel in the least polar mobile phase solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is stable and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") by dissolving the product, adding silica, and evaporating the solvent. Apply the sample evenly to the top of the column bed.
-
Elution: Begin eluting the column with the chosen mobile phase. If using a gradient, start with a low polarity mixture and gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC to identify which fractions contain the purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Protocol 2: Recrystallization from a Single Solvent
This protocol outlines a standard procedure for purifying a solid product.
-
Solvent Selection: In separate test tubes, place a small amount of the crude solid. Add a few drops of different solvents to test for solubility. The ideal solvent will dissolve the compound when heated but will result in poor solubility at room temperature.[6]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the selected solvent to dissolve it completely upon heating and stirring.[6]
-
Hot Filtration (Optional): If there are insoluble impurities (or if activated charcoal was used for decolorization), perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize the yield of crystals.[7]
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing and Drying: Wash the crystals on the filter with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities. Allow the crystals to dry on the filter by drawing air through them, then transfer them to a desiccator for final drying.
Visualized Workflows
Caption: Decision workflow for selecting a primary purification method.
Caption: Troubleshooting guide for common column chromatography issues.
Caption: Workflow for purification using acid-base liquid-liquid extraction.
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Indoloquinolines: An Intramolecular Cyclization Leading to Advanced Perophoramidine-Relevant Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 4-(Pyrrolidin-1-yl)aniline Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Pyrrolidin-1-yl)aniline dihydrochloride. The information is designed to address specific issues that may be encountered during synthesis, purification, and storage.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in this compound?
A1: Impurities in this compound can generally be categorized into three main sources:
-
Synthesis-Related Impurities: These are byproducts formed during the chemical synthesis. Common synthetic routes, such as the Buchwald-Hartwig amination, may lead to side reactions.
-
Starting Material-Related Impurities: Unreacted starting materials or impurities already present in the precursors can be carried through the synthesis and appear in the final product.
-
Degradation Products: The compound can degrade over time, especially when exposed to air, light, or high temperatures. The aniline moiety is susceptible to oxidation.
Q2: My sample of this compound has developed a dark color upon storage. What is the likely cause?
A2: The development of a dark color, often ranging from pink to dark brown, is a common issue with anilines and is typically due to oxidation. The primary amino group is susceptible to air oxidation, which can lead to the formation of colored polymeric impurities. To minimize this, it is crucial to store the compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.
Q3: I am observing an unexpected peak in the HPLC analysis of my synthesized 4-(Pyrrolidin-1-yl)aniline. What could it be?
A3: An unexpected peak could be one of several possibilities. If you are synthesizing the compound via a Buchwald-Hartwig coupling of a 4-haloaniline with pyrrolidine, a common side product is the hydrodehalogenated starting material (aniline). Another possibility is the presence of unreacted starting materials or a degradation product if the sample was not handled under inert conditions. It is recommended to use mass spectrometry (LC-MS or GC-MS) to identify the molecular weight of the impurity, which will aid in its identification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and handling of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield in Buchwald-Hartwig Synthesis | 1. Inactive catalyst. 2. Inefficient ligand. 3. Presence of oxygen or moisture. 4. Suboptimal reaction temperature or time. | 1. Use a fresh batch of palladium catalyst and ligand. 2. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere (nitrogen or argon). 3. Optimize the reaction temperature and monitor the reaction progress by TLC or HPLC. |
| Presence of Aniline as an Impurity | Hydrodehalogenation of the 4-haloaniline starting material.[1] | 1. Use a less sterically hindered phosphine ligand. 2. Lower the reaction temperature. 3. Use a milder base. |
| Formation of Colored Impurities | Oxidation of the aniline functional group. | 1. Handle the compound under an inert atmosphere. 2. Use degassed solvents for purification and analysis. 3. Store the final product protected from light and air. |
| Poor Solubility of the Dihydrochloride Salt | The dihydrochloride salt may have limited solubility in certain organic solvents. | 1. For purification by chromatography, consider converting the salt to the free base using a mild aqueous base (e.g., sodium bicarbonate), followed by extraction into an organic solvent. 2. For analysis, use polar solvents like methanol, water, or DMSO. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate 4-(Pyrrolidin-1-yl)aniline from its potential synthesis-related impurities and degradation products.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30.1-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in the mobile phase (initial conditions) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification of volatile and semi-volatile impurities, such as residual solvents or certain side products.
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a suitable solvent (e.g., methanol or dichloromethane).
-
For the analysis of the dihydrochloride salt, it may be necessary to neutralize with a base and extract the free amine into an organic solvent.
-
Filter the solution through a 0.45 µm syringe filter.
-
Visualizations
Caption: Troubleshooting workflow for identifying unknown impurities.
Caption: Potential oxidative degradation pathway of 4-(Pyrrolidin-1-yl)aniline.
References
dealing with over-alkylation in aniline reactions
Welcome to the technical support center for aniline N-alkylation reactions. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals address common challenges, with a focus on managing and preventing over-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in the context of aniline reactions?
A1: Over-alkylation is a common side reaction where the intended mono-N-alkylated aniline (a secondary amine) reacts further with the alkylating agent. This leads to the formation of undesired N,N-dialkylated aniline (a tertiary amine) and, in some cases, quaternary ammonium salts.[1][2] This occurs because the initial mono-alkylated product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[1][2]
Q2: What are the primary strategies to control and minimize over-alkylation?
A2: The main strategies revolve around controlling the reaction kinetics and the relative reactivity of the species involved. Key approaches include:
-
Stoichiometric Control: Utilizing a large excess of aniline compared to the alkylating agent increases the probability of the alkylating agent reacting with the more abundant primary amine.[1][2]
-
Catalyst Selection: Employing catalysts that sterically or electronically favor the mono-alkylation product can be effective.[2] Heterogeneous catalysts like zeolites and certain metal-organic frameworks (MOFs) are often used.[2][3][4]
-
Reaction Conditions: Optimizing temperature, pressure, and reaction time is crucial. Lowering the reaction temperature can sometimes improve selectivity for mono-alkylation.[1][2]
-
Choice of Alkylating Agent: Using less reactive alkylating agents can help control the reaction.[2] Modern methods like the "borrowing hydrogen" strategy with alcohols also offer better control.[2]
-
Solvent Choice: The reaction medium can influence selectivity. For instance, ionic liquids have been shown to improve conversions and selectivity for mono-alkylation in some cases.[2][5]
-
Protecting Groups: Temporarily protecting the amine by converting it to an amide (e.g., acetanilide) can prevent N-alkylation, allowing for other reactions to be performed. The protecting group can then be removed to yield the desired aniline derivative.[2][6]
Q3: Are there more sustainable or "green" methods to achieve selective mono-alkylation?
A3: Yes, significant research has been dedicated to developing more environmentally friendly methods. The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HT) strategy is a prominent example.[2] This approach uses alcohols as alkylating agents, which are generally less toxic and more readily available than alkyl halides. Catalyzed by transition metals like Ruthenium or Iridium, this reaction produces only water as a byproduct, making it highly atom-efficient and allowing for controlled formation of the mono-alkylated product.[2]
Troubleshooting Guide
Issue 1: My reaction is producing a significant amount of the N,N-dialkylated aniline byproduct.
This is the most common issue in aniline N-alkylation. Here are several parameters to investigate to improve the selectivity for the desired mono-N-alkylated product.
-
Potential Cause: Unfavorable stoichiometry.
-
Solution: Increase the molar ratio of aniline to the alkylating agent. A large excess of aniline will statistically favor the reaction of the alkylating agent with the primary amine.[1]
-
-
Potential Cause: High reactivity of the mono-alkylated product.
-
Potential Cause: Highly reactive alkylating agent.
-
Solution: If possible, switch to a less reactive alkylating agent. For example, alkyl chlorides are generally less reactive than alkyl bromides or iodides.[1] Alternatively, using alcohols as alkylating agents in combination with a suitable catalyst (e.g., via a borrowing hydrogen mechanism) can enhance selectivity.[2]
-
-
Potential Cause: Inappropriate catalyst.
-
Solution: Screen different catalysts. Heterogeneous catalysts with shape-selective properties, such as zeolites, can sterically hinder the formation of the bulkier di-alkylated product within their pores.[3] Various nickel, ruthenium, and cobalt catalysts have also shown high selectivity for mono-alkylation.[4][7][8]
-
Issue 2: The N-alkylation reaction has a very low yield.
Low yields in aniline N-alkylation can stem from several factors.
-
Potential Cause: Poor reactivity of starting materials.
-
Solution: Anilines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[1] In such cases, increasing the reaction temperature or using a more reactive alkylating agent might be necessary. However, be mindful that this could also increase the risk of over-alkylation.[1]
-
-
Potential Cause: Inappropriate reaction conditions.
-
Solution: Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts.[1] Experiment with different solvents to find one that provides a good balance of reactant solubility and reaction rate.[1] Aprotic solvents are often more efficient for N-alkylation with alcohols.[1]
-
-
Potential Cause: Catalyst inefficiency or inhibition.
-
Potential Cause: Product loss during workup and purification.
-
Solution: The desired product may be lost during aqueous extractions if it has some water solubility.[1] Careful optimization of the purification protocol is essential.
-
Issue 3: How can I effectively purify my N-alkylaniline product from unreacted aniline and over-alkylation byproducts?
-
Solution 1: Acidic Wash: Unreacted aniline can often be removed by washing the reaction mixture with a dilute acid solution (e.g., 1M HCl). The aniline will form a water-soluble salt and be extracted into the aqueous phase.[9][10][11] This method is most effective when the desired N-alkylaniline product is significantly less basic and remains in the organic layer.
-
Solution 2: Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from both unreacted starting material and over-alkylated byproducts.[9] The optimal eluent system can be determined using Thin Layer Chromatography (TLC).[9]
-
Solution 3: Distillation: If the boiling points of the components are sufficiently different, distillation under reduced pressure can be an effective purification method, especially for larger scale reactions.
-
Solution 4: Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent can be a powerful technique for achieving high purity.[9]
Data Presentation
Table 1: Effect of Reactant Ratio on Aniline Alkylation over S-115 Zeolite.
| Aniline/Methanol Mole Ratio | N-methylaniline (%) | N,N-dimethylaniline (%) | Other Products (%) |
| 1:1 | 45.3 | 48.1 | 6.6 |
| 2:1 | 62.5 | 33.2 | 4.3 |
| 3:1 | 75.1 | 21.8 | 3.1 |
| 4:1 | 82.4 | 15.3 | 2.3 |
| Reaction Conditions: Temperature 350°C, Reaction Time ~1 hour, Carrier Gas 40 ml/min. Data adapted from[3]. |
Table 2: Ligand Screening for Nickel-Catalyzed N-Alkylation of Benzyl Alcohol with Aniline.
| Ligand | Conversion (%) | Selectivity for N-benzylaniline (%) |
| 1,10-phenanthroline (L1) | >99 | 99 |
| 2,2'-bipyridine (L2) | 76 | 73 |
| PPh3 (L10) | 45 | 55 |
| dppf (L12) | 68 | 65 |
| Reaction Conditions: Benzyl alcohol (1.0 mmol), aniline (0.25 mmol), NiBr2 (0.025 mmol), ligand (0.05 mmol), and t-BuOK (0.25 mmol) at 130 °C in toluene (2.0 mL) for 48 h. Data determined by GC-MS. Adapted from[7]. |
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation of Aniline using a Ruthenium Catalyst.
This protocol is an example of a controlled N-alkylation reaction.
-
To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the Ru catalyst (0.5 mol %) and the base.
-
Under an inert atmosphere, add aniline (1.0 mmol) and anhydrous methanol (1 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at 140 °C.
-
Stir the reaction mixture for 12 hours.
-
After 12 hours, remove the tube from the oil bath and allow it to cool to room temperature.
-
The reaction mixture can then be analyzed by GC-MS to determine conversion and selectivity, and the product can be purified by column chromatography.
This is a general protocol adapted from[1]. Specific catalyst, base, and purification details may vary.
Protocol 2: Purification of N-Phenylphthalimide from Unreacted Aniline via Recrystallization.
This protocol details a common purification method.
-
Dissolution: Dissolve the crude N-Phenylphthalimide product containing aniline in a minimum amount of a hot suitable solvent (e.g., ethanol).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities, including residual aniline.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.
This protocol is adapted from[9]. An acidic wash may be performed prior to recrystallization to remove the bulk of the aniline.
Visualizations
Caption: Reaction pathway illustrating the formation of the desired mono-alkylated aniline and the undesired di-alkylated byproduct through over-alkylation.
Caption: A logical workflow for troubleshooting and resolving issues of over-alkylation in aniline reactions.
Caption: The "Borrowing Hydrogen" catalytic cycle for selective N-alkylation of aniline using an alcohol as the alkylating agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 4. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Selective N-alkylation of anilines in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Reactions with 4-(Pyrrolidin-1-yl)aniline dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation issues in reactions involving 4-(Pyrrolidin-1-yl)aniline dihydrochloride. The guidance primarily focuses on palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, a common application for this substrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where catalyst deactivation is observed with this compound?
A1: Catalyst deactivation is frequently observed in palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig C-N bond formation.[1][2] In these reactions, 4-(Pyrrolidin-1-yl)aniline acts as a nucleophile. The substrate's inherent properties—being an electron-rich aniline with a tertiary amine moiety—can contribute to catalyst inhibition.
Q2: How does the structure of this compound contribute to catalyst deactivation?
A2: The primary cause of deactivation is catalyst poisoning. The nitrogen lone pairs on both the aniline and the pyrrolidine ring can coordinate strongly to the palladium center.[3] This strong binding can block the catalyst's open coordination sites, preventing it from participating in the catalytic cycle and leading to the formation of stable, inactive complexes.[3] The "dihydrochloride" salt form also means the reaction medium may contain chloride ions, which can interact with the palladium center.
Q3: My reaction is sluggish or has stalled completely. Is catalyst deactivation the only reason?
A3: While catalyst deactivation is a primary suspect, other factors can cause a sluggish or failed reaction. These include:
-
Impure Reagents: Trace impurities in solvents, starting materials, or the base can poison the catalyst. Ensure all reagents are pure and anhydrous.
-
Ineffective Base: The choice and quality of the base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) are critical. The base may be insufficiently strong or may have poor solubility.
-
Poor Ligand Choice: The phosphine ligand may not be suitable for this specific substrate, failing to promote the crucial reductive elimination step faster than deactivation pathways.[1]
-
Low Temperature: The reaction temperature may be too low to overcome the activation energy for key steps in the catalytic cycle.
Q4: What is the visual evidence of catalyst deactivation?
A4: A common visual indicator of deactivation is the formation of palladium black, a finely divided, black precipitate of palladium(0) metal. This indicates that the active palladium complexes have aggregated and fallen out of the solution, rendering them catalytically inactive.[4] A color change from a homogeneous yellow or light brown solution to a dark, heterogeneous mixture is a strong sign of this issue.
Troubleshooting Guide
This guide addresses common problems encountered during catalytic reactions with this compound.
| Symptom | Potential Cause | Recommended Solution |
| Low to No Conversion | 1. Catalyst Poisoning by Substrate: The nitrogen atoms in the aniline or pyrrolidine are binding too strongly to the palladium center. | • Switch Ligand: Use a more sterically bulky, electron-rich biarylphosphine ligand (e.g., BrettPhos, RuPhos, XPhos). The bulk can sterically hinder the substrate from poisoning the metal center.[5] • Increase Ligand Ratio: Add a slight excess of the phosphine ligand relative to the palladium precursor to prevent the amine from displacing it. |
| 2. Inactive Catalyst Species: The active Pd(0) species is not being generated efficiently from the Pd(II) precatalyst, or it is aggregating into palladium black. | • Use a Precatalyst: Employ a well-defined, air-stable palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst). These are designed for reliable activation to the active Pd(0) species. • Ensure Anhydrous/Inert Conditions: Oxygen can degrade phosphine ligands and the active Pd(0) catalyst. Thoroughly degas solvents and maintain a robust inert atmosphere (Argon or Nitrogen). | |
| 3. Suboptimal Base/Solvent: The base is not strong enough, is not soluble, or is degrading the substrate/catalyst. | • Screen Bases: If using a weaker base like K₃PO₄, consider switching to a stronger, non-nucleophilic base such as NaOtBu or LHMDS. • Screen Solvents: Toluene, dioxane, and THF are common choices. Ensure the base is sufficiently soluble in the chosen solvent. | |
| Reaction Starts but Stalls | 1. Catalyst Degradation Over Time: The ligand or the active palladium complex is not stable under the reaction conditions for extended periods. | • Increase Catalyst Loading: Incrementally increase the catalyst and ligand loading (e.g., from 1-2 mol% up to 5 mol%). • Lower Reaction Temperature: If the reaction is running at a very high temperature, consider if a lower temperature with a more active catalyst system could preserve catalyst lifetime. |
| 2. Product Inhibition: The N-arylated product may be binding to the catalyst more strongly than the starting amine, preventing turnover. | • This is a challenging issue. A different ligand that accelerates the rate of reductive elimination may help release the product more efficiently. | |
| Formation of Black Precipitate (Palladium Black) | 1. Ligand Dissociation/Degradation: The phosphine ligand is dissociating from the palladium center or is being degraded (e.g., by oxidation), allowing the Pd(0) to aggregate. | • Use Chelating or Bulky Ligands: Bidentate ligands (e.g., Xantphos) or bulky monophosphine ligands can form more stable complexes. • Verify Ligand Quality: Ensure the phosphine ligand has not been oxidized during storage. |
| 2. Unwanted Reduction: If using a Pd(II) catalyst in a reaction where that oxidation state is meant to be maintained, reducing agents in the mixture (including certain amines or additives) could be reducing it to Pd(0). | • Add a Mild Oxidant: In specific cases, adding a re-oxidant can regenerate the active catalyst, though this is highly reaction-dependent.[4] |
Catalyst System Recommendations
For Buchwald-Hartwig amination reactions involving electron-rich anilines like 4-(Pyrrolidin-1-yl)aniline, catalyst systems that promote rapid reductive elimination are crucial to outcompete deactivation pathways. The following table summarizes recommended starting points.
| Catalyst Component | Recommended Choices | Rationale |
| Palladium Source | BrettPhos Pd G3, XPhos Pd G3/G4 | These are air-stable precatalysts that reliably generate the active, monoligated L-Pd(0) species required for efficient catalysis.[5] |
| Ligand | BrettPhos, RuPhos, XPhos | These are bulky, electron-rich dialkylbiaryl phosphine ligands that accelerate both oxidative addition and reductive elimination, minimizing the lifetime of intermediates susceptible to deactivation.[6] |
| Base | NaOtBu, LHMDS, Cs₂CO₃ | Strong, non-nucleophilic bases are typically required. The choice depends on the functional group tolerance of the coupling partner. |
| Solvent | Toluene, Dioxane, t-BuOH | Aprotic solvents are standard. The choice can affect the solubility of the base and other components. |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a detailed methodology for a typical small-scale Buchwald-Hartwig amination reaction.
Materials:
-
Aryl Halide (e.g., Aryl Bromide, 1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%)
-
Additional Ligand (e.g., BrettPhos, 0.02 mmol, 2 mol%) - Optional, but can improve stability
-
Base (e.g., Sodium tert-butoxide, 2.6 mmol, 2.6 equiv - Note: extra base is needed to neutralize the dihydrochloride salt)
-
Anhydrous Toluene (or Dioxane), ~5 mL
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Flask Preparation: In a glovebox or under a positive flow of inert gas, add the aryl halide (1.0 mmol), this compound (1.2 mmol), sodium tert-butoxide (2.6 mmol), palladium precatalyst (0.02 mmol), and any additional ligand to the Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed toluene (~5 mL) to the flask via syringe.
-
Degassing: Seal the flask and perform three freeze-pump-thaw cycles to ensure all oxygen is removed. Alternatively, bubble argon through the stirred solution for 15-20 minutes.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. A typical reaction time is 2-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Regeneration of Deactivated Palladium on Carbon (Pd/C)
This protocol describes a general method for regenerating a Pd/C catalyst that has been deactivated by coking or surface poisoning.
Materials:
-
Deactivated Pd/C catalyst
-
1 M Nitric Acid (HNO₃) solution
-
Deionized water
-
10% Sodium Hydroxide (NaOH) solution
-
Formaldehyde solution (37 wt. %)
-
Buchner funnel and filter paper
-
Oven
Procedure:
-
Base Wash: Suspend the deactivated Pd/C catalyst in a 10% NaOH solution. Heat the mixture to ~80 °C and stir for 1-2 hours. This step helps remove strongly adsorbed organic residues.
-
Filtration and Neutralization: Allow the mixture to cool. Filter the catalyst using a Buchner funnel and wash thoroughly with deionized water until the filtrate is neutral (pH ~7).
-
Acid Treatment: Transfer the washed catalyst to a flask containing 1 M nitric acid. Heat the suspension to a gentle boil and maintain for 1-2 hours. This step aims to dissolve metallic impurities and re-oxidize the palladium surface.
-
Second Filtration and Wash: Cool the mixture, filter the catalyst, and wash again extensively with deionized water until the filtrate is neutral.
-
Drying: Dry the catalyst in an oven at 110-120 °C for 4-6 hours.
-
Reduction (Reactivation): Suspend the dried, oxidized catalyst in deionized water. Add a 10% NaOH solution to make the mixture basic. While stirring vigorously, slowly add a stoichiometric excess of formaldehyde solution. The formaldehyde will reduce the oxidized palladium species back to active Pd(0).
-
Final Wash and Dry: Filter the regenerated catalyst, wash thoroughly with deionized water to remove residual reagents, and dry in an oven at 110-120 °C overnight. The catalyst is now ready for reuse.
Visualizations
Caption: Troubleshooting flowchart for palladium-catalyzed reactions.
Caption: Pathways for catalyst deactivation from the active Pd(0) state.
Caption: General experimental workflow for a cross-coupling reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
optimizing temperature for 4-(Pyrrolidin-1-yl)aniline dihydrochloride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 4-(Pyrrolidin-1-yl)aniline dihydrochloride. The focus is on temperature optimization for common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used, and what is the typical temperature range?
A1: this compound is primarily used as a nucleophile in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and in copper-catalyzed aminations. The optimal temperature is highly dependent on the specific catalytic system, solvent, and substrates. General temperature ranges are:
-
Buchwald-Hartwig Amination: Typically ranges from room temperature to 110 °C. Some modern catalyst systems can facilitate the reaction at lower temperatures, while more challenging substrates might require heating.[1]
-
Copper-Catalyzed Amination: Can often be performed at milder conditions, including room temperature, although some protocols may require heating to around 60-110 °C.[2][3]
Q2: How does temperature affect the outcome of reactions with this compound?
A2: Temperature is a critical parameter that influences reaction rate, yield, and purity.
-
Low Temperatures: May lead to slow or incomplete reactions, resulting in low yields. However, lower temperatures can sometimes improve selectivity and reduce the formation of side products.
-
Optimal Temperatures: Result in a reasonable reaction rate and high yield of the desired product.
-
High Temperatures: Can accelerate the reaction but may also lead to the degradation of reactants, products, or the catalyst. This can result in the formation of impurities and a decrease in overall yield. For instance, in some aniline reactions, high temperatures can promote side reactions like hydrodehalogenation in cross-coupling reactions.[4]
Q3: My reaction with this compound is not proceeding or is giving a low yield. What is the first step in troubleshooting?
A3: If you are experiencing low or no conversion, the first step is to assess the reaction temperature. If the reaction is being run at room temperature or a low temperature, a gradual increase in temperature (e.g., in 10-20 °C increments) can be attempted. It is also crucial to ensure that the reagents are pure, the solvent is anhydrous (for many coupling reactions), and the reaction is performed under an inert atmosphere to prevent catalyst deactivation.[4][5]
Q4: Can I use microwave irradiation to accelerate reactions with this compound?
A4: Yes, microwave-assisted synthesis can be a powerful tool to accelerate cross-coupling reactions and often allows for shorter reaction times and potentially higher yields. Temperatures in microwave-assisted reactions can reach up to 150 °C, but it is essential to carefully optimize the conditions to avoid decomposition.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 10-20 °C increments. | To overcome the activation energy barrier of the reaction. |
| Catalyst deactivation. | Ensure the reaction is run under a strict inert atmosphere (e.g., argon or nitrogen). Use a well-defined, air-stable precatalyst. | Oxygen can deactivate palladium catalysts, leading to low conversion.[5] |
| Inappropriate base. | For Buchwald-Hartwig reactions, consider using a stronger, non-nucleophilic base like NaOtBu or KOtBu, especially if the coupling partner is challenging. | The basicity needs to be sufficient to deprotonate the aniline's N-H bond.[5] |
| Poor solubility of reactants. | Choose a solvent in which all reactants are soluble at the reaction temperature. For Suzuki-Miyaura reactions, a mixture of an organic solvent and water is often used. | Poor solubility can lead to a heterogeneous mixture and slow reaction rates. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction temperature is too high. | Reduce the reaction temperature and monitor the reaction for a longer period. | High temperatures can lead to thermal decomposition of starting materials, products, or the catalyst, and can promote side reactions. |
| Hydrodehalogenation of the aryl halide. | Use a bulkier phosphine ligand. Consider protecting the amine group if the issue persists. | This is a common side reaction in palladium-catalyzed couplings, especially with electron-rich anilines.[4] |
| Homocoupling of the coupling partners. | Ensure a strictly inert atmosphere. Optimize the reaction stoichiometry. | Oxygen can promote homocoupling. An excess of one reactant can sometimes suppress the homocoupling of the other. |
Data Presentation
The following tables provide a generalized overview of how temperature can affect the yield and reaction time in typical cross-coupling reactions involving an aniline substrate like 4-(Pyrrolidin-1-yl)aniline. The exact values will vary based on the specific substrates, catalyst, ligand, base, and solvent used.
Table 1: Generalized Effect of Temperature on a Buchwald-Hartwig Amination
| Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Room Temperature (~25 °C) | 24 | 10-40 | Reaction is often slow and may not go to completion. |
| 60 °C | 12-18 | 50-70 | Moderate temperature can provide a good balance of rate and yield. |
| 80 °C | 6-12 | 70-90 | Often a good starting point for optimization. |
| 100-110 °C | 2-8 | 85-95+ | Higher temperatures can lead to faster reactions and higher yields, but risk of decomposition increases.[1] |
Table 2: Generalized Effect of Temperature on a Suzuki-Miyaura Coupling
| Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| 50 °C | 18-24 | 40-60 | Mild conditions that can be effective with reactive substrates. |
| 80 °C | 8-16 | 70-85 | A common temperature for a wide range of substrates. |
| 100 °C | 4-10 | 80-95 | Often provides excellent yields in a shorter time. |
| >110 °C | 1-6 | Variable | Higher temperatures may be required for challenging substrates but can lead to byproduct formation.[6] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a starting point and may require optimization for specific substrates.
-
Reactor Setup: In a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol).
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., NaOtBu, 1.4 mmol) and an anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the coupling of an aryl halide derivative of 4-(Pyrrolidin-1-yl)aniline with a boronic acid.
-
Reactor Setup: In a round-bottom flask, combine the aryl halide (1.0 mmol), the boronic acid or boronic ester (1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a mixture of a solvent and water (e.g., 1,4-dioxane/H₂O 4:1, 5 mL).
-
Degassing: Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction to the desired temperature (e.g., 90 °C) and stir for 6-18 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and add water. Extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
solvent effects on the reactivity of 4-(Pyrrolidin-1-yl)aniline dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solvent effects impacting the reactivity of 4-(Pyrrolidin-1-yl)aniline dihydrochloride. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound in various solvent systems.
Issue 1: Poor Solubility of this compound in the Reaction Solvent
-
Question: My this compound is not dissolving in my chosen reaction solvent. What should I do?
-
Answer: The dihydrochloride salt form of 4-(pyrrolidin-1-yl)aniline significantly increases its polarity compared to the free base. Therefore, non-polar solvents such as hexanes, toluene, or diethyl ether are generally poor choices for dissolving this salt.[1] Consider the following troubleshooting steps:
-
Solvent Selection: Switch to more polar solvents. Polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent initial choices and are likely to offer the highest solubility. Polar protic solvents such as methanol, ethanol, and isopropanol are also good alternatives.[1]
-
Heating: Gently heating the mixture with stirring can increase the rate of dissolution and overall solubility. Ensure the temperature is well below the boiling point of the solvent and is compatible with the stability of all reactants.
-
Particle Size Reduction: If the material consists of large crystals, grinding it into a fine powder will increase the surface area and can significantly improve the dissolution rate.[1]
-
In-situ Free Base Generation: If the reaction conditions are compatible with a base, you can add a suitable base to neutralize the hydrochloride salt and generate the more soluble free amine in the reaction mixture.
-
Issue 2: Incomplete or Slow Reaction
-
Question: The reaction is proceeding very slowly or appears to be incomplete. How can I improve the reaction rate and conversion?
-
Answer: Several factors related to the solvent and the nature of the dihydrochloride salt can contribute to slow or incomplete reactions.
-
Deprotonation is Crucial: For the aniline nitrogen to be nucleophilic, it must be deprotonated. The dihydrochloride salt is not nucleophilic. If your reaction requires the aniline to act as a nucleophile, you must add a base to generate the free amine. Typically, two equivalents of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) are required to neutralize the dihydrochloride.
-
Solvent Polarity Effects: The polarity of the solvent can significantly influence the reaction rate. For many reactions involving anilines, polar solvents can stabilize charged intermediates or transition states, thereby accelerating the reaction.[2][3] If you are using a solvent of low polarity, switching to a more polar solvent like DMF, DMSO, or acetonitrile could improve the reaction kinetics.
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be cautious of potential side reactions or decomposition at higher temperatures.[4]
-
Catalyst Deactivation: If your reaction is catalyzed (e.g., a palladium-catalyzed cross-coupling), ensure that your solvent is anhydrous and that the base used is compatible with the catalyst system. Protic solvents can sometimes interfere with certain catalytic cycles.
-
Issue 3: Formation of Side Products
-
Question: I am observing significant formation of side products. Could the solvent be the cause?
-
Answer: The choice of solvent can indeed influence the reaction selectivity.
-
Solvent-Reactant Interactions: Protic solvents (e.g., alcohols, water) can form hydrogen bonds with reactants and intermediates, which can alter their reactivity and favor certain reaction pathways over others.[2][3] In some cases, aprotic solvents may provide better selectivity.
-
Base-Solvent Interaction: The choice of base and solvent are often linked. A strong, sterically hindered base in a non-polar solvent may behave differently than an inorganic base in a polar protic solvent. Consider if the base/solvent combination could be promoting side reactions such as elimination or reaction with the solvent itself.
-
Reaction with Solvent: In some cases, particularly at elevated temperatures, the solvent itself may react with one of the starting materials or intermediates. For example, DMF can be a source of dimethylamine at high temperatures.
-
Frequently Asked Questions (FAQs)
-
Q1: In which solvents does this compound exhibit the best solubility?
-
A1: Generally, polar solvents are required. Polar aprotic solvents like DMF and DMSO will likely provide the highest solubility. Good solubility is also expected in polar protic solvents such as methanol and ethanol.[1] Solubility will be significantly lower in less polar solvents like tetrahydrofuran (THF) and ethyl acetate, and very low in non-polar solvents like toluene and hexanes.[1]
-
Q2: Can I use the free base, 4-(Pyrrolidin-1-yl)aniline, instead of the dihydrochloride salt?
-
A2: Yes, using the free base is a common strategy. The free amine is significantly more soluble in a wider range of organic solvents, including less polar ones. However, the dihydrochloride salt is often used because it is typically more stable, less prone to air oxidation, and easier to handle and store than the free amine.
-
Q3: How do I prepare the free base from the dihydrochloride salt?
-
A3: To prepare the free base, you can dissolve or suspend the dihydrochloride salt in a suitable organic solvent (like ethyl acetate or dichloromethane) and wash it with an aqueous basic solution, such as saturated sodium bicarbonate or dilute sodium hydroxide, until the aqueous layer is basic. The organic layer containing the free amine can then be separated, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent evaporated under reduced pressure.
-
Q4: Will adding a base to my reaction to neutralize the dihydrochloride affect the reaction outcome?
-
A4: It is crucial to consider the compatibility of the added base with your reaction conditions and other reagents. The base can potentially react with other electrophilic centers in your starting materials or promote side reactions. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or a weaker inorganic base like potassium carbonate is often preferred to minimize side reactions.
Quantitative Data Summary
The following table provides an estimated overview of the solubility of this compound in common organic solvents at room temperature. This data is representative and intended for guidance; actual solubility may vary based on experimental conditions such as purity, temperature, and moisture content.
| Solvent | Dielectric Constant (approx.) | Solvent Type | Estimated Solubility ( g/100 mL) |
| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | > 10 |
| Dimethylformamide (DMF) | 37 | Polar Aprotic | > 10 |
| Methanol | 33 | Polar Protic | 5 - 10 |
| Water | 80 | Polar Protic | 2 - 5 |
| Ethanol | 24 | Polar Protic | 1 - 5 |
| Isopropanol | 18 | Polar Protic | 0.5 - 1 |
| Acetonitrile | 37 | Polar Aprotic | 0.1 - 0.5 |
| Tetrahydrofuran (THF) | 7.6 | Moderately Polar Aprotic | < 0.1 |
| Dichloromethane (DCM) | 9.1 | Moderately Polar Aprotic | < 0.1 |
| Toluene | 2.4 | Non-polar | < 0.01 |
| Hexanes | 1.9 | Non-polar | < 0.01 |
Key Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Aromatic Substitution (SNAc) Reaction
This protocol describes a general method for reacting this compound with an electrophilic aromatic compound.
-
Reagent Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq) and the electrophilic partner (1.0-1.2 eq).
-
Solvent Addition: Add a suitable polar aprotic solvent, such as DMF or DMSO, to dissolve or suspend the reactants.
-
Base Addition: Add a suitable non-nucleophilic base, such as diisopropylethylamine (2.2 eq), dropwise to the mixture at room temperature.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the solvent and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki Coupling)
This protocol outlines a general method for a Suzuki coupling reaction.
-
Inert Atmosphere: Purge a clean, dry reaction flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reagent Addition: To the flask, add this compound (1.0 eq), the desired boronic acid or ester partner (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 3.0 eq).
-
Solvent System: Add a suitable solvent system. A mixture of a non-polar solvent like toluene or 1,4-dioxane and a polar solvent like ethanol or water (e.g., 3:1 ratio) is often effective.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously. The initial suspension should become a more homogeneous solution as the free base is formed and reacts.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Visualizations
References
Technical Support Center: Removal of Unreacted 4-(Pyrrolidin-1-yl)aniline Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 4-(pyrrolidin-1-yl)aniline dihydrochloride from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: As a dihydrochloride salt, 4-(pyrrolidin-1-yl)aniline is a polar, ionic compound. Its solubility is highest in polar protic solvents like water, methanol, and ethanol. It exhibits lower solubility in polar aprotic solvents such as acetonitrile, and is generally poorly soluble in less polar organic solvents like ethyl acetate, dichloromethane (DCM), and non-polar solvents like hexanes and toluene. The free base form, 4-(pyrrolidin-1-yl)aniline, is significantly more soluble in a wider range of organic solvents.
Q2: My reaction is complete, but I'm struggling to remove the unreacted this compound. What is the first method I should try?
A2: For most applications where your desired product is soluble in a water-immiscible organic solvent, a liquid-liquid extraction is the most straightforward and effective initial approach. By manipulating the pH of the aqueous phase, you can selectively partition the unreacted starting material and your product between the aqueous and organic layers.
Q3: The liquid-liquid extraction is not completely removing the starting material. What could be the issue and what are the next steps?
A3: Incomplete removal during extraction can be due to several factors, including incorrect pH of the aqueous phase, insufficient mixing, or the formation of emulsions. Ensure the aqueous phase is basic enough (pH > 10) to deprotonate the aniline nitrogen, making the free base more soluble in the organic layer. Conversely, an acidic wash (pH < 2) will protonate the amine, drawing it into the aqueous phase. If extraction fails, column chromatography is the next logical step. For highly polar products, recrystallization might also be a viable option.
Q4: I am observing streaking on my TLC plate when analyzing the reaction mixture containing 4-(pyrrolidin-1-yl)aniline. How can I improve the separation?
A4: Streaking of amines on silica gel TLC plates is a common issue due to the interaction of the basic amine with the acidic silica gel. To mitigate this, you can add a small amount of a basic modifier to your eluent system. A common practice is to add 0.5-2% triethylamine (Et3N) or a few drops of ammonium hydroxide to the mobile phase. This will help to achieve better-defined spots.
Troubleshooting Guides
Issue 1: Unreacted this compound Remains in the Organic Layer After Extraction
This guide will walk you through the process of removing the polar starting material from your less polar product using liquid-liquid extraction.
Caption: Troubleshooting workflow for removal by liquid-liquid extraction.
Issue 2: Co-elution of Product and Starting Material During Column Chromatography
This guide provides steps to optimize the separation of your polar product from the unreacted 4-(pyrrolidin-1-yl)aniline.
Caption: Workflow for optimizing chromatographic separation.
Data Presentation
Table 1: Expected Solubility of this compound and its Free Base
| Solvent Class | Solvent Examples | Expected Solubility of Dihydrochloride Salt | Expected Solubility of Free Base |
| Polar Protic | Water, Methanol, Ethanol | High | Moderate to High |
| Polar Aprotic | DMSO, DMF | High | High |
| Acetonitrile, Acetone | Moderate | High | |
| Moderately Polar | Ethyl Acetate, THF | Low | High |
| Non-Polar | Dichloromethane (DCM) | Low to Very Low | High |
| Toluene, Hexanes, Diethyl Ether | Very Low to Insoluble | High |
Experimental Protocols
Protocol 1: Removal of Unreacted Starting Material by Liquid-Liquid Extraction
This protocol assumes the desired product is soluble in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Dissolution : Ensure your reaction mixture is dissolved in a suitable water-immiscible organic solvent.
-
Acidic Wash (to remove the amine) :
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M hydrochloric acid (HCl).
-
Stopper the funnel, invert, and vent frequently to release any pressure.
-
Shake vigorously for 1-2 minutes.
-
Allow the layers to separate. The protonated 4-(pyrrolidin-1-yl)aniline hydrochloride will be in the aqueous (bottom) layer.
-
Drain the aqueous layer.
-
Repeat the acidic wash one more time to ensure complete removal.
-
-
Neutralization and Product Isolation :
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain your purified product.
-
-
Analysis : Confirm the removal of the starting material by TLC or LC-MS.
Protocol 2: Column Chromatography for Separation
This protocol is for the purification of a product that is less polar than 4-(pyrrolidin-1-yl)aniline.
-
Sample Preparation : Dissolve the crude reaction mixture in a minimal amount of the chromatography eluent or a strong solvent like DCM. If the crude material is not fully soluble, you can pre-adsorb it onto a small amount of silica gel.
-
Column Packing : Pack a glass column with silica gel using a slurry of the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Loading : Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution :
-
Begin eluting the column with your chosen solvent system. A common starting point for moderately polar compounds is a gradient from 100% hexanes to a mixture of hexanes and ethyl acetate.
-
To improve the peak shape of any residual amine, it is highly recommended to add 1% triethylamine to the eluent system.
-
Collect fractions and monitor the elution by TLC.
-
-
Analysis and Isolation :
-
Analyze the collected fractions by TLC to identify those containing your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 3: Experimental Determination of Solubility
This protocol outlines a method to determine the approximate solubility of this compound in various solvents.
-
Preparation : Add approximately 10 mg of this compound to a series of small, sealed vials.
-
Solvent Addition : To each vial, add a different solvent in incremental volumes (e.g., 0.1 mL at a time).
-
Equilibration : After each addition, cap the vial and vortex or shake vigorously for 1-2 minutes. Allow the vial to stand and observe for any undissolved solid. Gentle heating may be applied to assess temperature effects on solubility, followed by cooling to room temperature to check for precipitation.
-
Observation : The point at which the solid completely dissolves provides an approximate measure of its solubility in that solvent (e.g., if 10 mg dissolves in 0.5 mL, the solubility is approximately 20 mg/mL).
-
Data Recording : Record the solubility for each solvent tested to build a solubility profile, which can then inform your choice of purification method.
characterization of impurities in 4-(Pyrrolidin-1-yl)aniline dihydrochloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and characterization of 4-(Pyrrolidin-1-yl)aniline dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare 4-(Pyrrolidin-1-yl)aniline?
A1: The two primary synthetic routes for 4-(Pyrrolidin-1-yl)aniline are:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction involves the reaction of a 4-haloaniline (e.g., 4-bromoaniline or 4-chloroaniline) with pyrrolidine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr) followed by Reduction: This two-step process begins with the reaction of 4-fluoronitrobenzene with pyrrolidine to form 1-(4-nitrophenyl)pyrrolidine. The nitro group is then reduced to an amine, typically using a reducing agent like hydrogen gas with a palladium catalyst, or other methods, to yield the final product.[3][4]
Q2: What are the potential process-related impurities in the synthesis of 4-(Pyrrolidin-1-yl)aniline?
A2: Process-related impurities are highly dependent on the synthetic route employed. Common impurities may include unreacted starting materials, byproducts from side reactions, and residual reagents. The specific nature of these impurities will vary based on the chosen synthesis method.
Q3: How can I identify and characterize unknown impurities in my sample?
A3: A combination of analytical techniques is typically used for impurity identification and characterization. High-Performance Liquid Chromatography (HPLC) is effective for separating the main compound from its impurities.[5] Subsequently, techniques like Mass Spectrometry (MS) can provide molecular weight information, while Nuclear Magnetic Resonance (NMR) spectroscopy is powerful for elucidating the exact structure of the impurities.[5][6]
Q4: My this compound sample is discolored. What could be the cause?
A4: Discoloration, often appearing as a darkening or change to a brownish hue, is a common indicator of degradation. Aniline derivatives can be susceptible to oxidation when exposed to air and light. It is recommended to store the material in a tightly sealed, light-resistant container under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.
Troubleshooting Guides
Synthesis & Purification Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Buchwald-Hartwig Amination | - Inactive catalyst or ligand.- Insufficiently inert atmosphere (oxygen can deactivate the catalyst).- Incorrect base or solvent.- Low reaction temperature. | - Use fresh, high-quality catalyst and ligand.- Ensure the reaction is performed under a strict inert atmosphere (nitrogen or argon).- Optimize the choice of base and solvent.- Increase the reaction temperature as appropriate for the chosen solvent. |
| Incomplete Nitro Group Reduction | - Inactive or insufficient reducing agent/catalyst.- Insufficient reaction time or pressure (for hydrogenation).- Catalyst poisoning. | - Use fresh catalyst or a higher loading of the reducing agent.- Increase the reaction time or hydrogen pressure.- Purify the intermediate nitro compound to remove potential catalyst poisons. |
| Difficulty in Product Isolation/Purification | - The product may be highly soluble in the workup solvent.- Formation of emulsions during aqueous workup.- Co-elution of impurities during column chromatography. | - Choose a different solvent for extraction or precipitation.- Add brine to the aqueous layer to break emulsions.- Optimize the mobile phase for column chromatography to improve separation. |
| Formation of the Dihydrochloride Salt | - The final product has two basic nitrogen atoms (the aniline and the pyrrolidine). | - Use at least two equivalents of hydrochloric acid during the salt formation step to ensure complete protonation. |
Analytical & Characterization Challenges
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape in HPLC Analysis | - Strong interaction of the basic amine with acidic silanols on the column.- Inappropriate mobile phase pH. | - Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase.- Adjust the mobile phase pH to ensure the analyte is in a single protonation state. |
| Multiple Peaks for the Main Compound in HPLC | - On-column degradation.- Presence of different salt forms. | - Use a milder mobile phase or adjust the pH.- Ensure consistent and complete conversion to the dihydrochloride salt before analysis. |
| Difficulty in Detecting Volatile Impurities | - Low boiling point impurities may not be amenable to HPLC. | - Use Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) for the analysis of volatile impurities like residual solvents.[7] |
Impurity Characterization Data
The following table summarizes potential impurities in the synthesis of 4-(Pyrrolidin-1-yl)aniline.
| Impurity Name | Potential Source | Molecular Weight ( g/mol ) | Analytical Technique for Detection |
| 4-Bromoaniline | Unreacted starting material (Buchwald-Hartwig) | 172.03 | HPLC, GC-MS |
| Pyrrolidine | Unreacted starting material | 71.12 | GC-MS |
| Aniline | Dehalogenation of 4-haloaniline (Buchwald-Hartwig) | 93.13 | HPLC, GC-MS |
| 1-(4-Nitrophenyl)pyrrolidine | Unreacted intermediate (SNAr/Reduction) | 192.21 | HPLC |
| 4-Fluoronitrobenzene | Unreacted starting material (SNAr) | 141.10 | GC-MS |
| Bis(4-pyrrolidin-1-yl)phenyl)amine | Over-reaction or side product | 307.44 | HPLC, LC-MS |
Experimental Protocols
Example Synthesis via Buchwald-Hartwig Amination
This protocol is a representative method and may require optimization.
-
Reaction Setup: In a glovebox, add 4-bromoaniline (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.01 eq), a phosphine ligand (e.g., XPhos, 0.03 eq), and a base (e.g., sodium tert-butoxide, 1.2 eq) to a dry reaction flask.
-
Reagent Addition: Add dry toluene to the flask, followed by pyrrolidine (1.1 eq).
-
Reaction: Seal the flask and heat the mixture at 100 °C with stirring until the starting material is consumed (monitor by TLC or HPLC).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., isopropanol) and add a solution of HCl in isopropanol (2.2 eq) dropwise with stirring.
-
Isolation: Collect the precipitated this compound by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum.
HPLC Method for Purity Analysis
This is a general method and should be validated for specific applications.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 5% B, linear gradient to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
GC-MS Method for Residual Solvent Analysis
This method is suitable for detecting common volatile impurities.
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 40 °C (hold 5 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Scan Range | 35-550 amu |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Workflow for impurity identification and characterization.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. 4-(PYRROLIDIN-1-YL)ANILINE | CAS 2632-65-7 [matrix-fine-chemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. vapourtec.com [vapourtec.com]
Validation & Comparative
Purity Analysis of 4-(Pyrrolidin-1-yl)aniline Dihydrochloride: A Comparative HPLC Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-(Pyrrolidin-1-yl)aniline dihydrochloride, a key intermediate in pharmaceutical synthesis. It offers a detailed experimental protocol for a proposed HPLC method, objectively compares its performance with other analytical techniques, and presents supporting experimental data in a clear, tabular format.
Introduction
Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug development and quality control.[1] this compound is a substituted aniline derivative whose purity can significantly impact the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of impurities in pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[1] This guide outlines a proposed HPLC method for this compound and compares it with other analytical techniques such as Gas Chromatography (GC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Thin-Layer Chromatography (TLC).
Proposed HPLC Method for Purity Analysis
Based on the analysis of similar aromatic amines, a reversed-phase HPLC (RP-HPLC) method is proposed for the purity analysis of this compound.[2][3][4]
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.02 M KH2PO4, pH adjusted to 3.0 with phosphoric acidB: Acetonitrile |
| Gradient Program | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30-32 min: 80% to 20% B32-40 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Diluent | Mobile Phase A: Acetonitrile (80:20 v/v) |
Experimental Protocol
A detailed methodology for the proposed HPLC analysis is provided below.
Preparation of Solutions
-
Mobile Phase A: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: HPLC grade acetonitrile.
-
Diluent: Mix Mobile Phase A and Acetonitrile in a ratio of 80:20 (v/v).
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of approximately 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to obtain a concentration of approximately 1 mg/mL.
Chromatographic Procedure
Equilibrate the C18 column with the initial mobile phase composition for at least 30 minutes at a flow rate of 1.0 mL/min. Inject the diluent as a blank, followed by the standard preparation and then the sample preparation into the chromatograph. Record the chromatograms and calculate the purity of the sample.
System Suitability
To ensure the validity of the analytical results, perform system suitability tests. The parameters should include:
-
Tailing factor: Not more than 2.0 for the main peak.
-
Theoretical plates: Not less than 2000 for the main peak.
-
Relative standard deviation (RSD) for replicate injections: Not more than 2.0%.
Potential Impurities
Impurities in this compound can arise from the synthesis process, degradation, or the starting materials.[5]
-
Synthesis-Related Impurities: Byproducts from the synthetic route, such as incompletely reacted intermediates or products of side reactions. For instance, if a coupling reaction is used, homocoupled products could be present.[5]
-
Starting Material-Related Impurities: Unreacted starting materials or impurities present in the starting materials that are carried through the synthesis.
-
Degradation Products: The aniline moiety is susceptible to oxidation and photodegradation, which can lead to the formation of colored impurities.[5]
Comparison with Alternative Analytical Techniques
While HPLC is a robust method for purity analysis, other techniques can also be employed, each with its own set of advantages and limitations.
Table 2: Comparison of Analytical Techniques for Purity Analysis of Aromatic Amines
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning of analytes between a stationary phase and a mobile phase, with UV detection.[2][3] | High resolution, good sensitivity, quantitative accuracy, and versatility for a wide range of aromatic amines.[1] | May require derivatization for compounds without a UV chromophore; peak co-elution can be an issue. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Excellent for volatile and thermally stable compounds; high sensitivity with specific detectors (e.g., NPD).[6] | Not suitable for non-volatile or thermally labile compounds like dihydrochloride salts without derivatization, which can be complex and time-consuming.[4] |
| LC-MS | Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. | Provides molecular weight and structural information, enabling definitive identification of impurities.[7][8] | Higher cost and complexity compared to HPLC-UV; matrix effects can suppress ion signals. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, rapid, and cost-effective for qualitative analysis and monitoring reactions.[9] | Lower resolution and sensitivity compared to HPLC; not ideal for quantitative analysis. |
Quantitative Data Summary
The following table presents hypothetical data from the proposed HPLC method for a sample of this compound.
Table 3: Hypothetical HPLC Purity Analysis Data
| Peak ID | Retention Time (min) | Peak Area | % Area | Identification |
| 1 | 4.2 | 15,000 | 0.15 | Unknown Impurity |
| 2 | 12.5 | 9,950,000 | 99.50 | 4-(Pyrrolidin-1-yl)aniline |
| 3 | 18.7 | 35,000 | 0.35 | Unknown Impurity |
| Total | 10,000,000 | 100.00 |
Experimental Workflow Diagram
Caption: Workflow for HPLC purity analysis of this compound.
Conclusion
The proposed RP-HPLC method provides a reliable and robust approach for the purity analysis of this compound. Its ability to separate the main compound from potential impurities makes it suitable for routine quality control and stability testing. While alternative techniques like GC and LC-MS have their specific applications, HPLC remains the gold standard for this type of analysis due to its versatility, precision, and accuracy.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
- 9. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comprehensive Guide to the Analytical Validation of 4-(Pyrrolidin-1-yl)aniline dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
The robust analytical validation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring product quality, consistency, and safety. This guide provides a comprehensive framework for the analytical validation of 4-(Pyrrolidin-1-yl)aniline dihydrochloride, a key building block in medicinal chemistry. Due to the limited publicly available data for this specific compound, this document outlines a proposed stability-indicating High-Performance Liquid Chromatography (HPLC) method, complete with detailed experimental protocols and validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.
For comparative purposes, this guide includes established performance data for aniline, a structurally related primary aromatic amine. This allows researchers to benchmark the expected performance of a validated method for this compound.
Comparative Analysis: Proposed Method vs. Validated Aniline Method
A well-validated analytical method should demonstrate high levels of specificity, accuracy, precision, and linearity over a defined range. The following tables summarize the proposed acceptance criteria for the analytical validation of this compound and provide actual validation data from a published method for aniline for comparison.
Table 1: Proposed Method Performance for this compound
| Validation Parameter | Proposed Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |
| Specificity | No interference from blank, placebo, or degradation products |
Table 2: Validated Method Performance for Aniline (Alternative Compound)
| Validation Parameter | Reported Performance Data |
| Linearity (r²) | 0.9987 - 0.9999 |
| Range | 2.0 - 60 µg/mL |
| Accuracy (% Recovery) | 87.51% - 101.35% |
| Precision (% RSD) | 0.31% - 1.62% |
| Limit of Quantitation (LOQ) | 0.0778 - 0.2073 µg/mL |
| Specificity | Method successfully separated aniline from its degradation products |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for successful method validation. The following sections describe the proposed methodologies for a stability-indicating HPLC assay and forced degradation studies for this compound.
Proposed Stability-Indicating HPLC Method
This method is designed to quantify the purity of this compound and separate it from potential process impurities and degradation products.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of this compound in a 50:50 mixture of water and acetonitrile at a concentration of 1 mg/mL. Further dilute with the same solvent to the desired concentration for analysis.
Forced Degradation Studies Protocol
Forced degradation studies are essential to establish the degradation pathways of the molecule and demonstrate the specificity of the analytical method. The target degradation is typically 5-20%.
-
Acid Hydrolysis:
-
Dissolve the sample in 0.1 M HCl to a concentration of 1 mg/mL.
-
Heat the solution at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to the target concentration with the sample solvent.
-
-
Base Hydrolysis:
-
Dissolve the sample in 0.1 M NaOH to a concentration of 1 mg/mL.
-
Heat the solution at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute to the target concentration.
-
-
Oxidative Degradation:
-
Dissolve the sample in a 3% hydrogen peroxide solution to a concentration of 1 mg/mL.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to the target concentration.
-
-
Thermal Degradation:
-
Expose the solid sample to 105°C in a calibrated oven for 48 hours.
-
Dissolve the stressed solid in the sample solvent to the target concentration.
-
-
Photolytic Degradation:
-
Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Dissolve the stressed solid in the sample solvent to the target concentration.
-
Visualizing the Workflow and Relationships
Graphical representations of workflows and pathways provide a clear and concise understanding of complex processes.
A Comparative Guide to 4-(Pyrrolidin-1-yl)aniline Dihydrochloride and Structurally Similar Anilines for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-(Pyrrolidin-1-yl)aniline dihydrochloride and its structurally similar analogs, 4-(piperidin-1-yl)aniline and 4-morpholinoaniline. These N-substituted anilines are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. This document outlines their physicochemical properties, biological activities, and the experimental protocols to evaluate them, offering a valuable resource for researchers in drug discovery.
Introduction to N-Substituted Anilines in Medicinal Chemistry
Aniline and its derivatives are foundational scaffolds in the development of a wide range of pharmaceuticals.[1] The nature of the substituent on the aniline ring or the amino group can significantly modulate the compound's physicochemical properties and biological activity.[2][3] The introduction of a saturated heterocyclic ring, such as pyrrolidine, piperidine, or morpholine, at the para-position of the aniline can influence properties like solubility, lipophilicity, and metabolic stability, which are critical for drug-likeness.[4][5][6] These modifications can also impact the compound's binding affinity to biological targets.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a drug candidate, such as its acid dissociation constant (pKa), lipophilicity (logP), and solubility, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparison of these properties for 4-(pyrrolidin-1-yl)aniline and its piperidine and morpholine analogs.
| Property | 4-(Pyrrolidin-1-yl)aniline | 4-(Piperidin-1-yl)aniline | 4-Morpholinoaniline |
| Molecular Formula | C₁₀H₁₄N₂ | C₁₁H₁₆N₂ | C₁₀H₁₄N₂O |
| Molecular Weight | 162.23 g/mol [7] | 176.26 g/mol | 178.23 g/mol [8] |
| Melting Point (°C) | Low-Melting Solid[1] | 26-29[9] | 132-135[8] |
| pKa (predicted) | Not available | Not available | 6.72 ± 0.40[8] |
| logP (predicted) | 2.115 (for methyl derivative)[10] | Not available | 0.08[11] |
| Solubility | Not specified | Low solubility in water[9] | Soluble in chloroform, ethyl acetate[12] |
Biological Activity: Kinase Inhibition
Aniline derivatives are well-recognized as scaffolds for kinase inhibitors, which are a major class of anticancer drugs.[13] These compounds often target the ATP-binding site of kinases involved in crucial signaling pathways that are frequently dysregulated in cancer, such as the PI3K/AKT/mTOR pathway.[14][15][16]
The PI3K/AKT/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival.[17][18] Inhibitors targeting this pathway are of significant therapeutic interest. The N-substituted anilines discussed in this guide are potential candidates for the development of inhibitors targeting kinases within this pathway, such as PI3K, AKT, or mTOR.
Experimental Protocols
Synthesis of 4-Morpholinoaniline (as a representative example)
This protocol describes the synthesis of 4-morpholinoaniline via the reduction of 4-(4-nitrophenyl)morpholine.[12]
Materials:
-
4-(4-nitrophenyl)morpholine
-
Methanol
-
2 M Ammonia in methanol
-
5% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
Celite
Procedure:
-
Suspend 4-(4-nitrophenyl)morpholine (10.3 g, 49.5 mmol) in methanol (130 mL) and a 2 M solution of ammonia in methanol (70 mL).
-
Add 1 mL of water and 100 mg of 5% Pd/C catalyst to the suspension.
-
Place the reaction mixture in a Paar hydrogenation apparatus.
-
Hydrogenate at 50 psi of hydrogen pressure for 1 hour at room temperature.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield 4-morpholinoaniline as a light purple solid.
Determination of pKa by UV-Vis Spectrophotometry
This method is based on the change in the UV-Vis absorbance spectrum of a compound as a function of pH.
Materials:
-
Aniline derivative of interest
-
Series of aqueous buffers with pH values ranging from 1.0 to 13.0
-
UV-Vis spectrophotometer
-
96-well microtiter plate
Procedure:
-
Prepare a stock solution of the aniline derivative in a suitable solvent (e.g., methanol or DMSO).
-
In a 96-well plate, add a small aliquot of the stock solution to each well containing the series of aqueous buffers.
-
Measure the absorbance spectrum of each well over a relevant wavelength range.
-
Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH.
-
The pKa is the pH at which the compound is 50% ionized, which can be determined from the inflection point of the resulting sigmoidal curve.
Determination of logP by Shake Flask Method
This is the traditional method for determining the partition coefficient between n-octanol and water.
Materials:
-
Aniline derivative of interest
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
HPLC system
Procedure:
-
Dissolve a known amount of the aniline derivative in either the n-octanol or water phase.
-
Add an equal volume of the other phase to a flask.
-
Shake the flask for a sufficient time to allow for partitioning equilibrium to be reached.
-
Centrifuge the mixture to separate the two phases.
-
Determine the concentration of the aniline derivative in each phase using HPLC.
-
Calculate the logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
In Vitro Kinase Inhibition Assay (Competitive ATP Binding)
This assay determines the ability of a compound to inhibit the activity of a specific kinase by competing with ATP.
Materials:
-
Kinase of interest (e.g., PI3K, AKT, mTOR)
-
Kinase substrate
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP)
-
Aniline derivative of interest (at various concentrations)
-
Assay buffer
-
Method for detecting substrate phosphorylation (e.g., scintillation counting, ELISA)
Procedure:
-
In a reaction vessel, combine the kinase, its substrate, and the aniline derivative at various concentrations in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a defined period at a specific temperature.
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces kinase activity by 50%.
Visualizations
Caption: Relationship between N-substitution, physicochemical properties, and biological activity.
Caption: The PI3K/AKT/mTOR signaling pathway and potential points of inhibition by aniline derivatives.
References
- 1. CAS 2632-65-7: 4-(pyrrolidin-1-yl)aniline | CymitQuimica [cymitquimica.com]
- 2. 4-Morpholinoaniline | 2524-67-6 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. cresset-group.com [cresset-group.com]
- 7. 4-(Pyrrolidin-1-yl)aniline | 2632-65-7 [sigmaaldrich.com]
- 8. 4-Morpholinoaniline price,buy 4-Morpholinoaniline - chemicalbook [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. chemscene.com [chemscene.com]
- 11. 4-Morpholinoaniline | CAS#:2524-67-6 | Chemsrc [chemsrc.com]
- 12. 4-Morpholinoaniline CAS#: 2524-67-6 [m.chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Comparative Biological Activity of 4-(Pyrrolidin-1-yl)aniline Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 4-(Pyrrolidin-1-yl)aniline derivatives, with a focus on their anticancer and antimicrobial properties. The information presented is collated from peer-reviewed scientific literature to ensure accuracy and reliability.
The 4-(pyrrolidin-1-yl)aniline scaffold is a versatile pharmacophore that has been incorporated into a variety of biologically active molecules.[1][2] Derivatives of this compound have demonstrated significant potential in medicinal chemistry, particularly in the development of novel anticancer and antimicrobial agents.[3][4] This guide summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes pertinent biological pathways to facilitate a comprehensive understanding of the structure-activity relationships of these compounds.
Anticancer Activity: A Comparative Analysis
A study on a series of 4-anilinoquinoline derivatives, which incorporate the 4-(pyrrolidin-1-yl)aniline moiety, revealed their potent anti-tumor activities. The cytotoxic effects of these compounds were evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) values indicating their potency.
Quantitative Data Summary
The following table summarizes the in vitro antiproliferative activities of a selection of 4-anilinoquinoline derivatives against the HeLa (human cervical cancer) and BGC823 (human gastric carcinoma) cell lines. Gefitinib, a known EGFR inhibitor, was used as a reference compound.
| Compound | Modification | HeLa IC50 (μM) | BGC823 IC50 (μM) |
| 1f | 7-fluoro-4-(4-pyrrolidin-1-ylanilino)quinoline | 10.18 | 8.32 |
| 2i | 8-methoxy-4-(4-pyrrolidin-1-ylanilino)quinoline | 7.15 | 4.65 |
| Gefitinib | Reference Drug | 12.54 | 10.23 |
Data extracted from a study on 4-anilinoquinoline derivatives, which provides a basis for comparing the potency of compounds with the 4-(pyrrolidin-1-yl)aniline scaffold.[5]
Antimicrobial Activity
Derivatives of 4-(pyrrolidin-1-yl)aniline have also been investigated for their antimicrobial properties. The efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration of an antimicrobial agent.
Procedure:
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[6]
Signaling Pathways and Mechanisms of Action
The anticancer activity of 4-anilinoquinazoline derivatives, which share a similar pharmacophore with 4-(pyrrolidin-1-yl)aniline derivatives, is often attributed to their ability to inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[7] Inhibition of EGFR blocks downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
Below is a diagram illustrating the general experimental workflow for screening the anticancer activity of novel compounds.
Experimental workflow for anticancer drug screening.
The following diagram illustrates a simplified EGFR signaling pathway that is often targeted by 4-anilinoquinazoline derivatives.
Simplified EGFR signaling pathway and the inhibitory action of 4-anilinoquinazoline derivatives.
References
- 1. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of 4-(Pyrrolidin-1-yl)aniline derivatives.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-(pyrrolidin-1-yl)aniline derivatives, focusing on their structure-activity relationships (SAR) as potent antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). The insights and data presented herein are intended to support researchers in the design and development of novel therapeutics targeting this key receptor implicated in the regulation of appetite and energy homeostasis.
I. Core Scaffold and Alternatives: SAR Insights
The 4-(pyrrolidin-1-yl)aniline moiety serves as a versatile scaffold in medicinal chemistry. Its derivatives have been explored as antagonists for MCHR1. A notable example is the 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine series, which has demonstrated high potency.
Structure-Activity Relationship of 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine Derivatives:
Systematic modifications of this scaffold have revealed key structural features that govern its affinity for MCHR1. A significant finding is a compound within this series that exhibits a high binding affinity with a Ki of 2.3 nM. Furthermore, this lead compound has shown favorable oral bioavailability (32%) and in vivo efficacy in rat models, highlighting the therapeutic potential of this chemical class.
To provide a broader context for the potency of the 4-(pyrrolidin-1-yl)aniline scaffold, the following table compares the binding affinities of various MCHR1 antagonists with different core structures.
Table 1: Comparison of MCHR1 Antagonists with Different Scaffolds
| Compound Class | Representative Compound/Scaffold | Target(s) | Ki (nM) | Species |
| 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine | Lead Compound from Series | MCHR1 | 2.3 | Rat |
| Thienopyrimidinone bis-aminopyrrolidine urea | Lead Compound from Series | MCHR1 | 3 | Human |
| Pyrrolo[3,4-b]pyridin-7(6H)-one | 2-[(4-fluorophenyl)thio] derivative | MCHR1 | Potent (specific Ki not provided in abstract) | Not specified |
| Naphtho[1,2-b]furan-2-carboxamide | 5-(4-pyridinyl) substituted analog | MCHR1 | 3 (IC50) | Not specified |
II. Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of 4-(pyrrolidin-1-yl)aniline derivatives as MCHR1 antagonists.
A. MCHR1 Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the MCHR1 receptor.
1. Membrane Preparation:
-
Harvest HEK293 cells stably expressing the human MCHR1.
-
Homogenize the cells in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an assay buffer.
-
Determine the protein concentration using a standard method such as the BCA assay.
2. Assay Procedure:
-
In a 96-well plate, combine the following in triplicate:
-
Assay Buffer: 25 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4.
-
Radioligand: [¹²⁵I]-MCH at a concentration equal to its Kd (e.g., 50 pM).
-
Test Compound: Serial dilutions of the 4-(pyrrolidin-1-yl)aniline derivative or alternative compound.
-
Control for non-specific binding: A high concentration of unlabeled MCH (e.g., 1 µM).
-
MCHR1-expressing cell membranes (e.g., 10-20 µg of protein per well).
-
-
Incubate the plate for 90 minutes at room temperature.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
B. MCHR1 Functional Assay (Calcium Mobilization)
This assay measures the ability of a compound to antagonize the MCH-induced increase in intracellular calcium, which is a downstream effect of MCHR1 activation through the Gαq signaling pathway.
1. Cell Preparation:
-
Plate HEK293 cells co-expressing MCHR1 and a G-protein alpha subunit (e.g., Gα16) in a 96-well, black-walled, clear-bottom plate.
-
Allow the cells to attach and grow overnight.
2. Assay Procedure:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.
-
Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add serial dilutions of the test compound (antagonist) to the wells and incubate for 15-30 minutes.
-
Add a fixed concentration of MCH agonist (e.g., at its EC80 concentration).
-
Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).
3. Data Analysis:
-
Determine the percentage of inhibition of the MCH-induced calcium response for each concentration of the antagonist.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Calculate the IC50 value from the resulting dose-response curve.
III. Visualizing Key Processes
To better illustrate the workflows and pathways discussed, the following diagrams are provided.
Caption: A general workflow for the structure-activity relationship (SAR) study of 4-(Pyrrolidin-1-yl)aniline derivatives.
Caption: Simplified signaling pathway of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).
Comparative Reactivity Analysis: 4-(Pyrrolidin-1-yl)aniline vs. 4-Morpholinoaniline
A comprehensive guide for researchers, scientists, and drug development professionals detailing the relative reactivity of 4-(Pyrrolidin-1-yl)aniline and 4-morpholinoaniline, supported by theoretical principles and established experimental protocols.
This guide provides an in-depth comparison of the chemical reactivity of two closely related aniline derivatives: 4-(Pyrrolidin-1-yl)aniline and 4-morpholinoaniline. Understanding the nuanced differences in their reactivity is crucial for applications in medicinal chemistry, materials science, and organic synthesis, where these scaffolds are frequently employed. While direct comparative experimental data is limited, this guide leverages established principles of physical organic chemistry and provides detailed experimental protocols for researchers to generate their own comparative data.
Executive Summary
The reactivity of the amino group in substituted anilines is primarily governed by the electronic effects of the substituents on the aromatic ring. In the case of 4-(Pyrrolidin-1-yl)aniline and 4-morpholinoaniline, the key difference lies in the electronic nature of the pyrrolidine and morpholine rings attached at the para-position.
Based on theoretical considerations, 4-(Pyrrolidin-1-yl)aniline is expected to be more reactive towards electrophiles than 4-morpholinoaniline. This increased reactivity stems from the superior electron-donating ability of the pyrrolidino group compared to the morpholino group. The nitrogen atom in pyrrolidine is a stronger electron donor due to the absence of the electron-withdrawing inductive effect of the oxygen atom present in the morpholine ring. This leads to a greater increase in electron density on the aniline ring, particularly at the amino group, enhancing its nucleophilicity.
Theoretical Framework: Electronic Effects on Reactivity
The reactivity of the primary amino group in these anilines is influenced by the interplay of inductive and resonance effects of the para-substituent.
-
Inductive Effect (-I): The oxygen atom in the morpholine ring is highly electronegative, exerting an electron-withdrawing inductive effect. This effect reduces the electron density on the nitrogen of the morpholino group and, consequently, on the aniline ring, making the primary amino group less nucleophilic. The pyrrolidine ring lacks this electronegative atom, resulting in a weaker inductive effect.
-
Resonance Effect (+R): Both the pyrrolidino and morpholino groups can donate a lone pair of electrons from their tertiary nitrogen atom into the benzene ring through resonance. This effect increases the electron density on the aromatic ring, particularly at the ortho and para positions, and on the primary amino group, thereby increasing its nucleophilicity and activating the ring towards electrophilic aromatic substitution.
The overall electronic effect of the substituent is a combination of these two opposing effects. For the morpholino group, the -I effect of the oxygen atom partially counteracts the +R effect of the nitrogen atom, making it a weaker electron-donating group compared to the pyrrolidino group, where the +R effect is more dominant.
Quantitative Data Comparison
| Compound | Predicted pKa of Conjugate Acid | Source |
| 4-Morpholinoaniline | 6.72 ± 0.40 | Chemicalize |
While a predicted pKa for 4-(Pyrrolidin-1-yl)aniline is not available, the pKa of the conjugate acid of the parent N-phenylpyrrolidine is predicted to be around 5.68, whereas that of N-phenylmorpholine is around 6.69. This suggests that the pyrrolidino group is less base-strengthening than the morpholino group when attached to a phenyl ring. This is likely due to better delocalization of the nitrogen lone pair into the aromatic ring in the case of the more planar pyrrolidine ring system. A lower pKa of the anilinium ion corresponds to a less basic aniline.
It is important to note that basicity and nucleophilicity do not always correlate directly. While 4-(pyrrolidin-1-yl)aniline may be a weaker base, the availability of the lone pair on the exocyclic nitrogen for reaction (nucleophilicity) is enhanced by the stronger electron-donating character of the pyrrolidino group.
Experimental Protocols
To obtain definitive comparative data, the following experimental protocols are recommended.
Determination of pKa by UV-Vis Spectrophotometry
This method relies on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the aniline.
Principle: The absorbance of a solution of the aniline is measured at a fixed wavelength across a range of pH values. The pKa is determined from the inflection point of the resulting sigmoidal plot of absorbance versus pH.
Procedure:
-
Prepare a stock solution of the aniline (e.g., 1 mM) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of buffer solutions with known pH values spanning a range of at least 3 pH units around the expected pKa.
-
For each pH value, prepare a sample by adding a small, constant volume of the aniline stock solution to a known volume of the buffer solution in a cuvette.
-
Measure the UV-Vis spectrum of each sample and record the absorbance at a wavelength where the difference between the protonated and deprotonated forms is maximal.
-
Plot the absorbance versus pH.
-
Determine the pKa from the inflection point of the curve, which corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal.
Comparative Kinetic Analysis of N-Acetylation
The N-acetylation of anilines is a well-studied reaction and can serve as a benchmark for comparing the nucleophilicity of the primary amino group.
Principle: The reaction of the aniline with an acetylating agent (e.g., acetic anhydride) is monitored over time to determine the reaction rate constant. A faster reaction rate indicates a more nucleophilic aniline.
Procedure:
-
Prepare solutions of the aniline and acetic anhydride of known concentrations in a suitable aprotic solvent (e.g., acetonitrile or THF).
-
Initiate the reaction by mixing the two solutions at a constant temperature.
-
Monitor the reaction progress by periodically taking aliquots and analyzing the concentration of the remaining aniline or the formed acetanilide. This can be done using techniques such as:
-
HPLC: Separate the aniline and acetanilide and quantify their concentrations using a calibration curve.
-
¹H NMR Spectroscopy: Monitor the disappearance of a characteristic proton signal of the aniline and the appearance of a signal from the acetanilide product.
-
-
Plot the concentration of the reactant or product versus time.
-
Determine the rate constant (k) by fitting the data to the appropriate rate law (typically second-order for this reaction).
Conclusion
Based on fundamental electronic principles, 4-(Pyrrolidin-1-yl)aniline is predicted to be a more reactive nucleophile than 4-morpholinoaniline . This is attributed to the stronger electron-donating nature of the pyrrolidino group, which enhances the electron density and, therefore, the nucleophilicity of the primary amino group. Researchers are encouraged to utilize the provided experimental protocols to generate quantitative data to confirm this predicted trend and to further elucidate the reactivity profiles of these important synthetic building blocks. This knowledge will aid in the rational design of synthetic routes and the development of novel molecules with desired chemical and biological properties.
Comparative Guide to the Synthesis of 4-(Pyrrolidin-1-yl)aniline Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of three primary synthetic methods for the preparation of 4-(Pyrrolidin-1-yl)aniline dihydrochloride, a key intermediate in pharmaceutical and materials science applications. The discussed methods are Buchwald-Hartwig amination, nucleophilic aromatic substitution followed by reduction, and reductive amination. Each method is evaluated based on reaction efficiency, substrate scope, and operational considerations, supported by detailed experimental protocols and comparative data.
Executive Summary
The synthesis of 4-(Pyrrolidin-1-yl)aniline can be effectively achieved through several synthetic strategies. For directness and high yield, the Buchwald-Hartwig amination of 4-bromoaniline is a robust choice. The nucleophilic aromatic substitution of 4-fluoronitrobenzene with pyrrolidine, followed by reduction of the nitro group, offers a two-step alternative that can be advantageous based on starting material availability and cost. Reductive amination presents another viable, though less direct, pathway. This guide provides the necessary data and protocols to enable an informed decision on the most suitable method for a given research or development context.
Comparative Analysis of Synthesis Methods
| Parameter | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution & Reduction | Reductive Amination |
| Starting Materials | 4-Bromoaniline, Pyrrolidine | 4-Fluoronitrobenzene, Pyrrolidine | 1,4-Cyclohexanedione, Pyrrolidine, Aniline (conceptual) |
| Key Reagents | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., NaOtBu) | Pyrrolidine, Reducing agent (e.g., H₂/Pd/C, SnCl₂) | Reducing agent (e.g., NaBH(OAc)₃) |
| Reaction Steps | 1 | 2 | 2 (including aromatization) |
| Typical Yield | High | Moderate to High | Variable |
| Reaction Time | 12-24 hours | 4-12 hours (total) | Variable |
| Purity | High | Good to High | Moderate to Good |
| Advantages | Direct, high yield, good functional group tolerance. | Readily available starting materials, no palladium catalyst. | Avoids halogenated starting materials. |
| Disadvantages | Cost and potential toxicity of palladium catalyst and ligands. | Two-step process, potential for side reactions. | Less direct route, may require optimization for aromatization. |
Experimental Protocols
Method 1: Buchwald-Hartwig Amination
This method is adapted from the synthesis of a structurally similar compound, 3-methoxy-4-(1-pyrrolidinyl)aniline.[1]
Reaction Scheme:
Caption: Buchwald-Hartwig amination of 4-bromoaniline.
Procedure:
-
A mixture of 4-bromoaniline (1.0 eq), pyrrolidine (1.2 eq), sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and Xantphos (0.04 eq) is suspended in anhydrous, degassed toluene.
-
The reaction mixture is heated to 110 °C under an inert atmosphere (e.g., argon or nitrogen) and stirred for 12-24 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 4-(Pyrrolidin-1-yl)aniline.
Method 2: Nucleophilic Aromatic Substitution and Reduction
This two-step method involves the initial reaction of 4-fluoronitrobenzene with pyrrolidine, followed by the reduction of the nitro group.[2][3]
Reaction Scheme:
Caption: Two-step synthesis via SNAr and reduction.
Procedure: Step 1: Synthesis of 1-(4-Nitrophenyl)pyrrolidine
-
To a solution of 4-fluoronitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO), add pyrrolidine (1.5 eq) and potassium carbonate (2.0 eq).
-
The reaction mixture is heated to 120 °C and stirred for 2-4 hours.
-
After cooling, the mixture is poured into water and the resulting precipitate is collected by filtration, washed with water, and dried to give 1-(4-nitrophenyl)pyrrolidine.
Step 2: Reduction to 4-(Pyrrolidin-1-yl)aniline
-
1-(4-Nitrophenyl)pyrrolidine (1.0 eq) is dissolved in ethanol, and a catalytic amount of 10% palladium on carbon (Pd/C) is added.
-
The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-8 hours.
-
The catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield 4-(Pyrrolidin-1-yl)aniline.
Method 3: Reductive Amination
This conceptual two-step method involves the condensation of a diketone with an amine followed by aromatization.[4]
Reaction Scheme:
Caption: Conceptual reductive amination pathway.
Procedure:
-
1,4-Cyclohexanedione (1.0 eq) and pyrrolidine (1.1 eq) are dissolved in a suitable solvent such as dichloroethane.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise, and the reaction is stirred at room temperature for 12-24 hours.
-
The reaction is quenched with aqueous sodium bicarbonate, and the organic layer is separated, dried, and concentrated.
-
The crude intermediate is then subjected to an aromatization step, for example, by heating with an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂) in a suitable solvent to yield 4-(Pyrrolidin-1-yl)aniline.
Preparation of this compound
Procedure:
-
Dissolve the purified 4-(Pyrrolidin-1-yl)aniline free base in a minimal amount of a suitable solvent such as isopropanol or diethyl ether.
-
Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
-
The dihydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain this compound.
Analytical Data
The identity and purity of the synthesized 4-(Pyrrolidin-1-yl)aniline can be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, DMSO-d₆): δ 6.48-6.52 (m, 2H, ArH), 6.36-6.48 (m, 2H, ArH), 4.38 (s, 4H, NH₂).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 135.39, 117.73, 114.98.
Conclusion
The choice of the optimal synthesis method for this compound depends on several factors, including the desired scale of production, cost of starting materials and reagents, and the available laboratory equipment. The Buchwald-Hartwig amination offers a direct and high-yielding route, making it suitable for many research and development applications. The nucleophilic aromatic substitution followed by reduction is a classic and reliable method, particularly if palladium-based catalysts are to be avoided. While conceptually viable, the reductive amination route requires further optimization to be competitive. This guide provides the foundational information for researchers to select and implement the most appropriate synthetic strategy for their specific needs.
References
A Comparative Guide to LC-MS Analysis of 4-(Pyrrolidin-1-yl)aniline Dihydrochloride and Its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of 4-(Pyrrolidin-1-yl)aniline dihydrochloride and its potential reaction products. We present supporting experimental data where available and offer detailed methodologies to assist in the development and validation of analytical protocols for this compound and related substances.
Introduction
4-(Pyrrolidin-1-yl)aniline is a substituted aromatic amine of interest in pharmaceutical and chemical research. As with any chemical synthesis, the final product is likely to contain impurities, including unreacted starting materials, byproducts, and degradation products. Robust analytical methods are crucial for ensuring the purity, stability, and safety of such compounds. LC-MS is a powerful and widely used technique for the separation, identification, and quantification of these species due to its high sensitivity and selectivity.
This guide will focus on the LC-MS analysis of 4-(Pyrrolidin-1-yl)aniline and its likely process-related impurities, which can be inferred from a common synthetic route: the reaction of p-phenylenediamine with a suitable four-carbon unit, such as 1,4-dibromobutane or tetrahydrofuran.
Potential Reaction Products and Impurities
A plausible synthesis of 4-(Pyrrolidin-1-yl)aniline involves the reaction of p-phenylenediamine with a cyclizing agent. Based on this, the following are considered potential impurities:
-
p-Phenylenediamine (PPD): An unreacted starting material.
-
N,N'-di(pyrrolidin-1-yl)-p-phenylenediamine: A byproduct formed by the reaction of both amino groups of p-phenylenediamine.
-
Oligomeric Species: Higher molecular weight byproducts formed from the polymerization of the reactants.
Comparative Analysis of LC-MS and Alternative Methods
LC-MS offers significant advantages for the analysis of 4-(Pyrrolidin-1-yl)aniline and its reaction products compared to other analytical techniques.
| Feature | LC-MS/MS | HPLC-UV | GC-MS |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation) | Moderate (relies on chromophores) | High (for volatile and thermally stable compounds) |
| Sensitivity | Very High (ng/mL to pg/mL levels) | Moderate (µg/mL to ng/mL levels) | High (ng/mL to pg/mL levels) |
| Sample Preparation | Minimal, direct injection often possible | Can require derivatization for UV-inactive compounds | Often requires derivatization for polar, non-volatile compounds |
| Compound Coverage | Broad, suitable for a wide range of polarities and molecular weights | Good for compounds with UV absorbance | Limited to volatile and thermally stable compounds |
| Structural Information | Provides molecular weight and fragmentation data for structural elucidation | Limited to co-elution with standards | Provides fragmentation patterns for structural elucidation |
Quantitative Data for LC-MS Analysis
The following table summarizes the key LC-MS parameters for 4-(Pyrrolidin-1-yl)aniline and its potential impurities. The data for p-phenylenediamine is based on published literature, while the data for the other compounds are predicted based on their structures and the general behavior of similar aromatic amines in LC-MS.
| Compound | Molecular Weight | [M+H]⁺ (m/z) | Predicted Key Fragment Ions (m/z) | Predicted Retention Behavior |
| 4-(Pyrrolidin-1-yl)aniline | 176.26 | 177.1 | 148.1, 120.1, 92.1 | Intermediate |
| p-Phenylenediamine (PPD) | 108.14 | 109.1 | 92.1, 65.1[1][2] | Early eluting |
| N,N'-di(pyrrolidin-1-yl)-p-phenylenediamine | 244.37 | 245.2 | 174.2, 146.1 | Late eluting |
| Oligomeric Species (dimer of product) | 350.50 | 351.3 | Varies | Very late eluting or retained on column |
Experimental Protocol: LC-MS/MS Method
This protocol provides a starting point for the development of a robust LC-MS/MS method for the analysis of 4-(Pyrrolidin-1-yl)aniline and its reaction products.
1. Sample Preparation
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to prepare working standards and quality control samples in the desired concentration range.
-
Filter the final solutions through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended for good separation of aromatic amines.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 4-(Pyrrolidin-1-yl)aniline | 177.1 | 148.1 | 25 | 15 |
| 120.1 | 25 | 20 | ||
| p-Phenylenediamine (PPD) | 109.1 | 92.1[1][2] | 20 | 15 |
| 65.1 | 20 | 25 | ||
| N,N'-di(pyrrolidin-1-yl)-p-phenylenediamine | 245.2 | 174.2 | 30 | 20 |
| 146.1 | 30 | 25 |
Visualizations
Caption: Experimental workflow for LC-MS analysis.
Caption: Comparison of analytical techniques.
Conclusion
References
Purity Confirmation of 4-(Pyrrolidin-1-yl)aniline Dihydrochloride: A Comparative Guide to Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
The verification of purity for chemical compounds is a critical step in research and drug development, ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of elemental analysis with other common analytical techniques for confirming the purity of 4-(Pyrrolidin-1-yl)aniline dihydrochloride. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their needs.
Elemental Analysis: A Fundamental Assessment of Purity
Elemental analysis is a cornerstone technique for determining the elemental composition of a sample. For a pure compound like this compound (Molecular Formula: C₁₁H₁₈Cl₂N₂, Molecular Weight: 249.18 g/mol ), the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) should closely align with the theoretical values.
A comparison between the theoretical and expected experimental values is presented in Table 1. A common acceptance criterion for purity is that the experimental values fall within ±0.3% of the theoretical values.
| Element | Molecular Formula | Theoretical Mass % | Expected Experimental Range (%) |
| Carbon (C) | C₁₁H₁₈Cl₂N₂ | 53.02% | 52.72% - 53.32% |
| Hydrogen (H) | C₁₁H₁₈Cl₂N₂ | 7.28% | 6.98% - 7.58% |
| Nitrogen (N) | C₁₁H₁₈Cl₂N₂ | 11.24% | 10.94% - 11.54% |
| Chlorine (Cl) | C₁₁H₁₈Cl₂N₂ | 28.46% | Not typically measured by CHN analyzers |
Comparison with Alternative Purity Validation Methods
While elemental analysis provides a fundamental assessment of bulk sample purity, it does not identify the nature of any impurities. Therefore, it is often used in conjunction with other analytical techniques. Table 2 compares elemental analysis with High-Performance Liquid Chromatography (HPLC), a powerful method for separating, identifying, and quantifying individual components in a mixture.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Elemental Analysis (CHN) | Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂).[1][2] | Percentage composition of C, H, and N in the bulk sample. | Rapid, cost-effective, provides a fundamental assessment of purity.[3][4] | Destructive, does not identify specific impurities, assumes impurities have a different elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Separation and quantification of the main compound and any impurities, providing a purity profile. | High sensitivity and resolution, can separate complex mixtures, allows for identification and quantification of individual impurities. | Requires method development, can be more time-consuming and expensive than elemental analysis. |
Experimental Protocols
Elemental Analysis (CHN Combustion)
Objective: To determine the percentage by mass of Carbon, Hydrogen, and Nitrogen in a sample of this compound.
Methodology:
-
Sample Preparation:
-
Instrumentation:
-
Utilize a CHN elemental analyzer.
-
-
Analysis:
-
The sample is introduced into a high-temperature furnace (typically around 900-1000°C) and combusted in a stream of pure oxygen.[6]
-
The resulting combustion gases (CO₂, H₂O, and N₂) are passed through a series of columns to separate them.
-
The amount of each gas is measured by a thermal conductivity detector.
-
The instrument's software calculates the percentage of each element based on the weight of the sample.
-
-
Calibration:
-
Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide).[6]
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of this compound and quantify any impurities.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and dissolve it in a suitable solvent (e.g., a mixture of water and methanol) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B over a run time of 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
The chromatogram will show a major peak corresponding to this compound and potentially smaller peaks for any impurities.
-
The area of each peak is integrated.
-
-
Purity Calculation:
-
The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
-
Workflow for Purity Confirmation
The following diagram illustrates a typical workflow for the purity confirmation of a chemical sample, incorporating both elemental analysis and HPLC.
Caption: Workflow for purity confirmation of a chemical sample.
References
Safety Operating Guide
Proper Disposal of 4-(Pyrrolidin-1-yl)aniline Dihydrochloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4-(Pyrrolidin-1-yl)aniline dihydrochloride is critical for ensuring laboratory safety and environmental protection. As an aniline derivative and a hydrochloride salt, this compound requires careful handling as hazardous waste. Adherence to institutional, local, state, and federal regulations is mandatory. This guide provides a procedural, step-by-step approach to its safe disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and wear the appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber, neoprene, or Viton), chemical splash goggles, and a fully buttoned lab coat.[1][2] Nitrile gloves may not be sufficient for prolonged contact with aniline compounds.[3]
-
Ventilation: All handling of the compound and its waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Designated Area: Confine all work with this compound to a designated and clearly marked area.[2]
Spill Management
In the event of a spill, follow these procedures:
-
Small Spills: For minor spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[1][4] The contaminated absorbent must then be collected in a sealed, properly labeled hazardous waste container.[1]
-
Large Spills: In the case of a significant spill, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department for assistance.[1][2]
Step-by-Step Disposal Protocol
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[1][2][3]
1. Waste Classification and Segregation:
-
Treat this compound and any materials contaminated with it as hazardous waste.[1][2]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Never mix incompatible wastes.[5][6]
2. Waste Collection:
-
Unused or Waste Product: Collect the solid chemical directly into a designated hazardous waste container. A polyethylene container is a suitable option.[2]
-
Contaminated Labware and PPE: Items such as gloves, weighing papers, and pipette tips that are contaminated with the compound should be placed in a separate, sealed plastic bag or a designated container for solid hazardous waste.[4]
-
Empty Containers: The original container, even if "empty," will contain residue. The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[6] After thorough rinsing, the container can be managed according to your institution's procedures for decontaminated glassware or plastic.
3. Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."[2]
-
The label must include the full chemical name: "this compound" and its CAS number (if available).[2]
-
Indicate the approximate quantity of waste.
4. Storage:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area.[1][2]
-
The storage area should be cool, dry, and well-ventilated.[1][2]
-
Ensure the waste is stored away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[1][2][3]
-
Use secondary containment, such as a larger, chemically resistant tub, to prevent the spread of material in case of a leak.[3][7]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[2]
-
The recommended final disposal method for aniline derivatives is typically high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[8] This must be performed by a licensed facility.
Data Summary Table
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Waste | [1][2] |
| PPE | Chemical-resistant gloves, safety goggles, lab coat | [1][2] |
| Handling Area | Certified Chemical Fume Hood | [1][2] |
| Waste Container | Sealed, compatible (e.g., polyethylene), clearly labeled | [2][3] |
| Storage | Secure, cool, dry, well-ventilated, away from incompatibles | [1][2][3] |
| Spill Cleanup | Absorb with inert material; collect as hazardous waste | [1][4] |
| Prohibited Disposal | No drain or regular trash disposal | [1][2][3] |
| Final Disposal | Via licensed hazardous waste contractor (e.g., incineration) | [2][8] |
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling 4-(Pyrrolidin-1-yl)aniline dihydrochloride
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-(Pyrrolidin-1-yl)aniline dihydrochloride. The information is designed to provide immediate, practical guidance for laboratory operations.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be a hazardous substance. The following table summarizes the likely hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |
| Specific target organ toxicity — single exposure | Category 3 | May cause respiratory irritation |
Signal Word: Danger
Hazard Pictograms:
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound.
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety goggles and face shield | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU). |
| Skin Protection | Chemical-resistant gloves and a lab coat or impervious gown | Wear appropriate protective gloves and clothing to prevent skin exposure. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required if exposure limits are exceeded or if irritation or other symptoms are experienced. |
Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Take off immediately all contaminated clothing and wash it before reuse.[1]
Storage:
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
Store locked up.[1]
Emergency Procedures and First Aid
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Immediately call a POISON CENTER or doctor/physician.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[1] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[1] |
Spill and Disposal Plan
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE as outlined above.
-
Avoid dust formation.
-
Sweep up the spilled material and shovel it into a suitable container for disposal.[1]
-
Clean the spill area thoroughly.
Disposal:
-
Dispose of contents/container to an approved waste disposal plant.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
